molecular formula C6H7NO4 B1202058 N-Succinylglycine CAS No. 5626-41-5

N-Succinylglycine

Número de catálogo: B1202058
Número CAS: 5626-41-5
Peso molecular: 157.12 g/mol
Clave InChI: ZQBWYXZRSMMISZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-Succinylglycine, also known as this compound, is a useful research compound. Its molecular formula is C6H7NO4 and its molecular weight is 157.12 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58199. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)acetic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7NO4/c8-4-1-2-5(9)7(4)3-6(10)11/h1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBWYXZRSMMISZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204809
Record name N-Succinylglycine
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Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5626-41-5
Record name 2,5-Dioxo-1-pyrrolidineacetic acid
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Record name N-Succinylglycine
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Record name 5626-41-5
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Record name N-Succinylglycine
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Record name 2-(2,5-dioxopyrrolidin-1-yl)acetic acid
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Foundational & Exploratory

An In-depth Technical Guide to N-Succinylglycine: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinylglycine is an N-acyl-amino acid, specifically a derivative of the simplest amino acid, glycine (B1666218), where a succinyl group is attached to the nitrogen atom.[1] This modification imparts distinct chemical properties and biological relevance to the molecule. This compound and other acylglycines are endogenous metabolites that play a role in fatty acid metabolism.[1] Their levels can be altered in certain inborn errors of metabolism, particularly fatty acid oxidation disorders, making them important biomarkers for diagnosis and disease monitoring.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, experimental protocols, and biological significance of this compound.

Chemical Structure and Identification

This compound is structurally characterized by a glycine backbone linked to a succinic acid moiety via an amide bond.

IUPAC Name: 4-(carboxymethylamino)-4-oxobutanoic acid[3]

Chemical Formula: C₆H₉NO₅[3]

Molecular Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

PropertyValueReference
Molecular Weight 175.14 g/mol [3]
Appearance White solid (based on glycine properties)[4]
Melting Point Data not available
Assay Purity (HPLC) ≥95.0%[5]
Storage Temperature 2-8°C[5]
Computed XLogP3 -1.4[3]
Hydrogen Bond Donor Count 3[3]
Hydrogen Bond Acceptor Count 5[3]
Rotatable Bond Count 5[3]
SMILES C(CC(=O)O)C(=O)NCC(=O)O[3]
InChI InChI=1S/C6H9NO5/c8-4(1-2-5(9)10)7-3-6(11)12/h1-3H2,(H,7,8)(H,9,10)(H,11,12)[3]
InChIKey HQESMQVYRAJTEA-UHFFFAOYSA-N[3]

Experimental Protocols

Synthesis of this compound

A general and adaptable method for the synthesis of N-acyl amino acids involves the acylation of the amino acid with an acid anhydride (B1165640).[6] The following protocol is a specific adaptation for the synthesis of this compound from glycine and succinic anhydride.

Materials:

  • Glycine

  • Succinic anhydride

  • Water

  • Mechanical stirrer

  • Ice bath

  • Büchner funnel and flask

  • Drying oven

Procedure:

  • In a suitable flask equipped with a mechanical stirrer, dissolve 1 mole of glycine in water with vigorous stirring.

  • Once the glycine is substantially dissolved, add 1.1 moles of succinic anhydride to the solution in one portion.

  • Continue vigorous stirring. The reaction is typically exothermic.

  • After the initial reaction subsides (approximately 20-30 minutes), cool the reaction mixture in an ice bath to induce crystallization of the this compound product.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold water to remove any unreacted starting materials.

  • Dry the purified this compound in a drying oven at a temperature below its decomposition point (e.g., 60-80°C) until a constant weight is achieved.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A Glycine C Dissolve Glycine in Water A->C B Succinic Anhydride D Add Succinic Anhydride B->D C->D E Stir at Room Temperature D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Water G->H I Dry in Oven H->I J This compound (Product) I->J

Caption: Workflow for the synthesis of this compound.

Purification by Recrystallization

For higher purity, this compound can be recrystallized. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[7] Water or aqueous ethanol (B145695) mixtures are often suitable for polar compounds like N-acyl amino acids.[8]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., water, ethanol/water mixture)

  • Heating source (e.g., hot plate)

  • Erlenmeyer flask

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • In an Erlenmeyer flask, add the crude this compound.

  • Add a minimal amount of the chosen solvent and heat the mixture gently while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.

  • To maximize the yield, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals thoroughly.

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and for its quantification in biological samples.[5] Given its polar nature, reversed-phase chromatography with a C18 column is a common approach.

Instrumentation and Conditions:

  • HPLC System: Standard HPLC with UV or Mass Spectrometry (MS) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or MS detection for higher sensitivity and specificity.[9]

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Dissolve a known amount of this compound in the initial mobile phase to prepare a standard solution.

  • For biological samples, a protein precipitation step followed by solid-phase extraction may be necessary to remove interferences.[10][11]

Biological Significance and Signaling Pathway

This compound is an acylglycine, a class of metabolites formed from the conjugation of an acyl-CoA molecule with glycine.[1] This reaction is primarily catalyzed by the mitochondrial enzyme glycine N-acyltransferase (GLYAT) .[12][13]

The formation of N-acylglycines, including this compound, is a detoxification pathway that helps to maintain the mitochondrial pool of free coenzyme A (CoASH).[13] In certain metabolic disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency , the accumulation of specific acyl-CoA intermediates leads to their conjugation with glycine, resulting in elevated levels of the corresponding N-acylglycines in urine and blood.[2][14] Therefore, the detection of this compound and other acylglycines can be a diagnostic marker for these conditions.

The general pathway for the formation of this compound is as follows:

G cluster_inputs Substrates cluster_enzyme Enzyme cluster_outputs Products A Succinyl-CoA C Glycine N-acyltransferase (GLYAT) A->C B Glycine B->C D This compound C->D E Coenzyme A (CoASH) C->E

Caption: Formation of this compound via Glycine N-acyltransferase.

Conclusion

This compound is a chemically well-defined metabolite with significant biological relevance, particularly in the context of fatty acid metabolism and its associated disorders. This technical guide provides a foundational understanding of its structure, properties, and methods for its synthesis and analysis. The information presented herein is intended to support researchers, scientists, and drug development professionals in their work with this and related N-acylglycine compounds. Further research into the specific signaling roles and therapeutic potential of this compound is warranted.

References

N-Succinylglycine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Succinylglycine, a molecule of interest in various scientific disciplines. This document details its chemical properties, synthesis, and biological relevance, presenting data in a clear and accessible format for researchers and professionals in drug development.

Core Chemical Identifiers and Properties

This compound, a derivative of the amino acid glycine (B1666218), is characterized by the following identifiers and properties:

PropertyValueSource
CAS Number 5694-33-7[1]
Molecular Formula C6H9NO5[2]
Molecular Weight 175.14 g/mol [2]
IUPAC Name 4-[(Carboxymethyl)amino]-4-oxobutanoic acid
Synonyms N-(3-Carboxy-1-oxopropyl)glycine, Succinyl glycine

A comprehensive list of computed physical and chemical properties is provided below, offering valuable data for experimental design and computational modeling.

Computed PropertyValueSource
XLogP3 -1.4[2]
Hydrogen Bond Donor Count 3[2]
Hydrogen Bond Acceptor Count 5[2]
Rotatable Bond Count 5[2]
Exact Mass 175.04807239 Da[2]
Monoisotopic Mass 175.04807239 Da[2]
Topological Polar Surface Area 104 Ų[2]
Heavy Atom Count 12[2]
Complexity 200[2]

Synthesis of this compound

Chemical Synthesis:

A general method for the synthesis of N-substituted glycine derivatives involves the reaction of an alkyl amine with chloroacetic acid.[3][4] While a specific protocol for this compound is not detailed in the provided search results, a plausible route would involve the reaction of glycine with succinic anhydride (B1165640). This reaction is commonly used for the N-terminal modification of peptides.[5]

Experimental Protocol: General N-Acylation of Glycine

The following is a generalized protocol based on the synthesis of other N-acyl glycine derivatives and would need to be optimized for this compound.

  • Dissolution: Dissolve glycine in a suitable aqueous alkaline solution (e.g., sodium bicarbonate or sodium hydroxide) to deprotonate the amino group, enhancing its nucleophilicity.

  • Acylation: Slowly add succinic anhydride to the glycine solution with vigorous stirring. The reaction should be maintained at a cool temperature (e.g., using an ice bath) to control the exothermic reaction.

  • Acidification: After the reaction is complete (as monitored by a suitable method like TLC), acidify the solution with a mineral acid (e.g., HCl) to protonate the carboxyl groups.

  • Isolation and Purification: The product, this compound, may precipitate upon acidification. It can then be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water mixtures).

Enzymatic Synthesis:

N-acylglycines are synthesized enzymatically by Glycine N-acyltransferase (GLYAT), also known as acyl-CoA:glycine N-acyltransferase.[6] This enzyme catalyzes the transfer of an acyl group from an acyl-CoA donor to the amino group of glycine.[6] For the synthesis of this compound, the substrates would be succinyl-CoA and glycine.

Spectroscopic Data

While specific spectra for this compound were not found in the search results, typical spectroscopic features for related N-acyl glycine derivatives can be inferred.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

    • O-H stretching of the carboxylic acids (broad band around 3000 cm⁻¹)[3]

    • N-H stretching of the amide (around 3300 cm⁻¹)[3]

    • C=O stretching of the carboxylic acids and the amide (typically in the range of 1600-1760 cm⁻¹)[3]

    • C-N stretching of the amide[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the methylene (B1212753) protons of the succinyl group and the glycine moiety. The chemical shifts would be influenced by the adjacent carbonyl and amide groups.

    • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the carboxylic acids and the amide, as well as the methylene carbons. The carboxyl carbon of glycine typically appears around 176.45 ppm in the solid state.[7]

  • Mass Spectrometry: High-resolution mass spectrometry would be a key technique to confirm the elemental composition of this compound by providing a highly accurate mass measurement.[8]

Biological and Research Context

N-acyl amino acids, the class of molecules to which this compound belongs, are increasingly recognized as important signaling molecules.[9] The enzymatic synthesis of N-acylglycines is a key detoxification pathway in mitochondria, where various acyl-CoAs are conjugated to glycine for excretion.[6][10]

Experimental Workflow: Enzymatic Assay for Glycine N-Acyltransferase (GLYAT)

A common method to assay the activity of GLYAT involves monitoring the release of Coenzyme A (CoA) during the N-acylation reaction.

experimental_workflow Succinyl_CoA Succinyl-CoA Reaction_Point Succinyl_CoA->Reaction_Point Glycine Glycine Glycine->Reaction_Point GLYAT GLYAT Enzyme GLYAT->Reaction_Point DTNB DTNB Detection_Point DTNB->Detection_Point TNB TNB²⁻ (Yellow) Spectrophotometer Spectrophotometer (Abs @ 412 nm) TNB->Spectrophotometer Measure Absorbance N_Succinylglycine N_Succinylglycine Reaction_Point->N_Succinylglycine This compound CoA_SH CoA_SH Reaction_Point->CoA_SH CoA-SH CoA_SH->Detection_Point Detection_Point->TNB succinate_glycine_cycle cluster_mito Succinyl_CoA Succinyl-CoA ALA_Synthase ALA Synthase Succinyl_CoA->ALA_Synthase Glycine Glycine Glycine->ALA_Synthase ALA δ-Aminolevulinate (ALA) ALA_Synthase->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Multiple Steps Heme Heme Porphobilinogen->Heme Multiple Steps TCA_Cycle TCA Cycle TCA_Cycle->Succinyl_CoA Mitochondrion Mitochondrion

References

The Biological Significance of N-Succinylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Succinylglycine, an N-acylglycine, has emerged from the background of metabolic pathways to become a significant biomarker in the diagnosis and monitoring of certain inborn errors of metabolism. Formed through the conjugation of succinyl-CoA and glycine (B1666218), its presence and concentration in biological fluids, particularly urine, offer a window into the functioning of mitochondrial fatty acid oxidation and amino acid metabolism. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its biochemical origins, its role as a key diagnostic marker, and its indirect influence on cellular signaling. Detailed experimental protocols for its quantification are provided, alongside a summary of its implication in metabolic diseases.

Introduction

This compound (N-(3-carboxy-1-oxopropyl)glycine) is a dicarboxylic acid monoamide resulting from the formal condensation of the carboxy group of glycine with the amino group of succinic acid. Under normal physiological conditions, it is present at low levels as a minor metabolite. However, in the context of specific metabolic dysregulations, its concentration can rise significantly, positioning it as a valuable biomarker. This guide delves into the core aspects of this compound's biological relevance, from its synthesis to its clinical utility.

Biosynthesis and Metabolism

The primary route of this compound formation is through the glycine conjugation pathway, which occurs within the mitochondria. This pathway serves as a crucial detoxification mechanism to prevent the accumulation of potentially toxic acyl-CoA esters.

The Glycine Conjugation Pathway

The synthesis of this compound is a two-step process:

  • Activation of Succinate (B1194679): Succinate is activated to its coenzyme A thioester, succinyl-CoA. This is a key intermediate in the citric acid cycle (Krebs cycle).

  • Conjugation with Glycine: The succinyl group is transferred from succinyl-CoA to the amino group of glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT) .[1][2]

The overall reaction is:

Succinyl-CoA + Glycine ⇌ this compound + Coenzyme A

This process regenerates free Coenzyme A (CoASH), which is essential for numerous metabolic processes, including the citric acid cycle and fatty acid β-oxidation.[2]

The "Succinate-Glycine Cycle"

Historically, a "succinate-glycine cycle" was proposed in the context of porphyrin and heme synthesis, where succinyl-CoA and glycine are precursors for the formation of δ-aminolevulinic acid, a key intermediate in pyrrole (B145914) synthesis.[3][4][5][6] While this cycle highlights the interconnectedness of succinate and glycine metabolism, this compound itself is not a direct intermediate in the main pathway of heme synthesis. Instead, its formation represents a side reaction that becomes significant when the concentration of succinyl-CoA is elevated.

Degradation and Excretion

This compound is a water-soluble compound that is readily excreted in the urine.[7] Its clearance from the body is an important aspect of its role in detoxification. There is currently no known major metabolic pathway for the degradation of this compound in mammals.

Biological Significance and Clinical Relevance

The primary biological significance of this compound lies in its role as a biomarker for inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidurias.

Biomarker for Metabolic Disorders

In several inherited metabolic diseases, the catabolism of fatty acids and certain amino acids is impaired, leading to the accumulation of specific acyl-CoA intermediates. To mitigate the toxic effects of these accumulations, the body utilizes the glycine conjugation pathway to convert them into their respective acylglycines, which are then excreted in the urine.

Elevated urinary levels of this compound can be indicative of conditions where succinyl-CoA accumulates, such as:

  • Fatty Acid Oxidation Disorders: In some defects of β-oxidation, the metabolic flux through the citric acid cycle can be altered, leading to an accumulation of intermediates like succinyl-CoA.

  • Organic Acidurias: Certain organic acidurias, which are disorders of amino acid metabolism, can also lead to an increase in succinyl-CoA levels.[8][9][10]

The analysis of urinary acylglycines, including this compound, is a valuable tool for the diagnosis and monitoring of these disorders.[7][11]

Detoxification Role

The conjugation of succinyl-CoA with glycine to form this compound is a detoxification mechanism.[2] The accumulation of acyl-CoA esters can be toxic to cells by sequestering the available pool of free Coenzyme A, thereby inhibiting numerous vital metabolic pathways that depend on it. By converting succinyl-CoA to the readily excretable this compound, the cell can regenerate CoASH and alleviate this metabolic stress.

Quantitative Data

The quantification of this compound in urine is a key diagnostic parameter. The following table summarizes typical findings, although specific concentrations can vary depending on the analytical method, age, and clinical status of the individual.

ConditionAnalyteMatrixConcentration RangeReference
Healthy Individuals This compoundUrineTypically low or undetectable[7]
Organic Acidurias This compoundUrineSignificantly elevated[7][12]
Fatty Acid Oxidation Disorders Acylglycines (general)UrineElevated[7]

Note: Specific quantitative ranges for this compound are not consistently reported across the literature in a standardized format and are often presented as relative increases or as part of a broader acylglycine profile.

Experimental Protocols

The analysis of this compound is typically performed using mass spectrometry-based methods, which offer high sensitivity and specificity.

Quantification of this compound in Urine by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

5.1.1. Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., N-Succinyl-[¹³C₂-¹⁵N]glycine)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Urine samples (frozen at -80°C until analysis)

  • Centrifuge tubes

  • Syringe filters (0.22 µm)

  • LC-MS vials

5.1.2. Sample Preparation

  • Thaw urine samples on ice.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of urine, add an appropriate amount of the internal standard solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an LC-MS vial for analysis.

5.1.3. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5-10 µL

    • Column Temperature: 40°C

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard. The exact m/z values will depend on the ionization state.

5.1.4. Data Analysis

  • Construct a calibration curve using the analytical standards of known concentrations.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Determine the concentration of this compound in the samples by interpolating from the calibration curve.

  • Results are typically normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution.

Signaling Pathways and Logical Relationships

Direct signaling pathways initiated by this compound have not been identified. Its biological significance in cellular signaling is likely indirect, stemming from its role in the detoxification of succinyl-CoA and its impact on the cellular pools of glycine and Coenzyme A.

Indirect Impact on Cellular Metabolism and Signaling

The formation of this compound can influence cellular signaling by modulating the concentrations of key metabolic intermediates:

  • Succinyl-CoA: As a central metabolite in the citric acid cycle, the levels of succinyl-CoA are tightly regulated. Its depletion through this compound formation could potentially impact cellular energy metabolism. Conversely, the detoxification of excess succinyl-CoA is crucial for maintaining mitochondrial function.

  • Glycine: Glycine is a non-essential amino acid with numerous roles, including being a neurotransmitter and a precursor for the synthesis of proteins, purines, and glutathione. The consumption of glycine for this compound synthesis could, under conditions of high metabolic stress, affect the availability of glycine for these other essential functions.

  • Coenzyme A: The regeneration of free CoASH is a critical consequence of this compound formation. This allows for the continued operation of metabolic pathways that are dependent on CoASH, such as the β-oxidation of fatty acids and the citric acid cycle.

The following diagrams illustrate the biosynthesis of this compound and the logical workflow for its analysis.

Succinyl_CoA Succinyl-CoA GLYAT Glycine N-acyltransferase (GLYAT) Succinyl_CoA->GLYAT Glycine Glycine Glycine->GLYAT N_Succinylglycine This compound GLYAT->N_Succinylglycine Conjugation CoA Coenzyme A GLYAT->CoA Regeneration start Urine Sample Collection prep Sample Preparation (Protein Precipitation, Extraction) start->prep lc_ms LC-MS/MS Analysis (Chromatographic Separation, Mass Spectrometric Detection) prep->lc_ms data Data Processing (Peak Integration, Calibration) lc_ms->data quant Quantification (Normalization to Creatinine) data->quant end Result Interpretation quant->end

References

In Vivo Synthesis of N-Succinylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinylglycine is an N-acylglycine, a class of endogenous metabolites formed by the conjugation of an acyl group with glycine (B1666218). While the in vivo synthesis of many N-acylglycines, particularly those derived from fatty acids, is well-documented, the specific pathways leading to the formation of this compound are less characterized. This technical guide provides a comprehensive overview of the putative in vivo synthesis pathways of this compound, drawing upon the known mechanisms of N-acylglycine formation and the metabolic context of its precursors, succinyl-CoA and glycine. This document summarizes quantitative data, details relevant experimental protocols, and provides visualizations of the key metabolic pathways.

N-acylglycines are recognized as important molecules in metabolic regulation and detoxification processes.[1] Their synthesis primarily occurs in the mitochondria and is crucial for managing the pool of acyl-CoA molecules.[2][3] An accumulation of certain acyl-CoAs can be toxic, and their conjugation with glycine facilitates their excretion.[1][2] Given that succinyl-CoA is a key intermediate in the tricarboxylic acid (TCA) cycle and other significant metabolic routes, the formation of this compound is likely linked to the regulation of these central pathways.[4]

Core Synthesis Pathway: A Putative Role for Glycine N-Acyltransferase (GLYAT)

The primary enzyme family responsible for the synthesis of N-acylglycines is the Glycine N-Acyltransferase (GLYAT) family (EC 2.3.1.13).[5] These enzymes catalyze the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) molecule to the amino group of glycine, forming an N-acylglycine and releasing coenzyme A (CoA).[5] This reaction is a key component of the body's detoxification system, particularly in the liver and kidneys.[6][7]

The synthesis of this compound is proposed to follow this general mechanism, with succinyl-CoA serving as the acyl donor. The reaction is as follows:

Succinyl-CoA + Glycine ⇌ this compound + CoA-SH

This enzymatic reaction is believed to be the core of this compound's in vivo synthesis.

Subcellular Localization

The synthesis of N-acylglycines by GLYAT occurs within the mitochondrial matrix .[8] This localization is significant as succinyl-CoA is a central metabolite in the mitochondrial TCA cycle.[4] The proximity of the enzyme to its substrate would facilitate the efficient conjugation of succinyl-CoA with glycine.

Competing Pathways for Succinyl-CoA and Glycine

It is crucial to consider that both succinyl-CoA and glycine are substrates for other vital metabolic pathways within the mitochondria. The availability of these precursors for this compound synthesis is therefore dependent on the flux through these competing routes.

Heme Synthesis

The most prominent competing pathway is the first step of heme biosynthesis, catalyzed by 5-aminolevulinate synthase (ALAS) . In this reaction, succinyl-CoA condenses with glycine to form δ-aminolevulinate, CO2, and CoA.[9][10] This is a critical and highly regulated step in the production of hemes, which are essential components of hemoglobin, myoglobin, and cytochromes.[10]

Quantitative Data

Table 1: Apparent Kinetic Constants of Human Liver Glycine N-Acyltransferase for Various Acyl-CoA Substrates [11]

Acyl-CoA SubstrateApparent Km (mM)
Isobutyryl-CoA0.3 - 5.6
2-Methylbutyryl-CoA0.3 - 5.6
Isovaleryl-CoA0.3 - 5.6
Butyryl-CoA0.3 - 5.6
Hexanoyl-CoA0.3 - 5.6
Octanoyl-CoA0.3 - 5.6
Decanoyl-CoA0.3 - 5.6

Note: The reported Km values for the acyl-CoA esters varied within the specified range with glycine as the fixed substrate.

Table 2: Kinetic Parameters of Recombinant Human GLYAT Variants with Benzoyl-CoA [12]

GLYAT VariantApparent KM (Benzoyl-CoA) (µM)Vmax (nmol/min/mg)
Flag-His6-hGLYAT (N156S)209807
Trx-His6-hGLYAT (NM_201648.2)24 ± 3730 ± 30
Trx-His6-hGLYAT (K16N)21 ± 11030 ± 20

Signaling Pathways and Logical Relationships

The synthesis of this compound is intricately linked to central mitochondrial metabolism. The following diagrams illustrate the putative synthesis pathway and its relationship with the competing heme synthesis pathway.

Synthesis_Pathways cluster_succinylglycine Putative this compound Synthesis cluster_heme Heme Synthesis Pathway Succinyl_CoA Succinyl-CoA GLYAT Glycine N-Acyltransferase (GLYAT) Succinyl_CoA->GLYAT Glycine Glycine Glycine->GLYAT N_Succinylglycine This compound GLYAT->N_Succinylglycine CoA_1 CoA-SH GLYAT->CoA_1 Succinyl_CoA_Heme Succinyl-CoA ALAS 5-Aminolevulinate Synthase (ALAS) Succinyl_CoA_Heme->ALAS Glycine_Heme Glycine Glycine_Heme->ALAS ALA δ-Aminolevulinate ALAS->ALA CO2 CO2 ALAS->CO2 CoA_2 CoA-SH ALAS->CoA_2 TCA_Cycle TCA Cycle TCA_Cycle->Succinyl_CoA TCA_Cycle->Succinyl_CoA_Heme Amino_Acid_Metabolism Amino Acid Metabolism Amino_Acid_Metabolism->Glycine Amino_Acid_Metabolism->Glycine_Heme

Competing mitochondrial pathways for Succinyl-CoA and Glycine.

Experimental Protocols

Assay for Glycine N-Acyltransferase (GLYAT) Activity

This protocol is adapted from methods used to measure the activity of GLYAT with various acyl-CoA substrates and can be applied to test for activity with succinyl-CoA.[3]

Principle: The enzymatic activity is determined by measuring the rate of coenzyme A (CoA-SH) release upon the conjugation of the acyl-CoA with glycine. The released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified spectrophotometrically at 412 nm.

Materials:

  • Purified or recombinant GLYAT enzyme preparation

  • Succinyl-CoA

  • Glycine

  • DTNB solution (in reaction buffer)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of measuring absorbance at 412 nm

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, a known concentration of glycine, and DTNB.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a specific concentration of succinyl-CoA.

  • Immediately start monitoring the increase in absorbance at 412 nm over time.

  • In a parallel control reaction, omit the glycine to measure any background CoA-SH release due to non-enzymatic hydrolysis of succinyl-CoA or the presence of thioesterases in the enzyme preparation.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve, using the molar extinction coefficient of TNB (14,150 M-1cm-1).

  • To determine kinetic parameters (Km and Vmax), vary the concentration of one substrate (e.g., succinyl-CoA) while keeping the other (glycine) at a saturating concentration, and vice versa.

GLYAT_Assay_Workflow Start Start: Prepare Reaction Mixture (Buffer, Glycine, DTNB) Preincubation Pre-incubate at 37°C Start->Preincubation Initiate Initiate Reaction: Add Succinyl-CoA Preincubation->Initiate Measure Monitor Absorbance at 412 nm Initiate->Measure Calculate Calculate Initial Velocity Measure->Calculate Control Run Control Reaction (without Glycine) Control->Calculate Kinetics Determine Kinetic Parameters (Vary Substrate Concentrations) Calculate->Kinetics End End Kinetics->End

Workflow for the spectrophotometric assay of GLYAT activity.
Quantification of this compound in Biological Samples by LC-MS/MS

This protocol outlines a general workflow for the sensitive and specific quantification of this compound in biological matrices such as urine or plasma, based on established methods for other acylglycines.[7]

Principle: this compound is extracted from the biological sample, separated from other components by liquid chromatography (LC), and then detected and quantified by tandem mass spectrometry (MS/MS). An isotopically labeled internal standard is used for accurate quantification.

Materials:

  • Biological sample (urine or plasma)

  • This compound analytical standard

  • Isotopically labeled this compound internal standard (e.g., 13C- or 15N-labeled)

  • Protein precipitation solvent (e.g., acetonitrile (B52724) or methanol)

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • Appropriate LC column (e.g., C18 reversed-phase)

  • Mobile phases for LC separation

Procedure:

  • Sample Preparation:

    • Thaw the biological sample on ice.

    • To a known volume of the sample, add the internal standard.

    • For plasma samples, precipitate proteins by adding a cold organic solvent, vortex, and centrifuge to pellet the proteins.

    • For urine samples, dilute with an appropriate buffer.

    • Transfer the supernatant (for plasma) or the diluted sample (for urine) to an autosampler vial.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate this compound from other matrix components using a suitable LC gradient.

    • Detect and quantify this compound and its internal standard using multiple reaction monitoring (MRM) in the mass spectrometer. Specific precursor-to-product ion transitions for this compound will need to be determined.

  • Data Analysis:

    • Construct a calibration curve using the analytical standards.

    • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

LCMS_Workflow Start Start: Sample Collection (Urine or Plasma) Add_IS Add Isotopically Labeled Internal Standard Start->Add_IS Precipitate Protein Precipitation (for Plasma) Add_IS->Precipitate Dilute Dilution (for Urine) Add_IS->Dilute Centrifuge Centrifugation Precipitate->Centrifuge Transfer Transfer Supernatant Dilute->Transfer Centrifuge->Transfer LC_Separation LC Separation (e.g., C18 column) Transfer->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Data_Analysis Data Analysis and Quantification MSMS_Detection->Data_Analysis End End Data_Analysis->End

General workflow for this compound quantification by LC-MS/MS.

Conclusion

The in vivo synthesis of this compound is putatively catalyzed by the mitochondrial enzyme Glycine N-Acyltransferase (GLYAT), utilizing succinyl-CoA and glycine as substrates. This pathway is likely involved in the detoxification and management of mitochondrial succinyl-CoA levels. However, it competes with the essential heme synthesis pathway for the same substrates. While direct enzymatic and kinetic data for this compound synthesis are currently lacking, the established methodologies for studying other N-acylglycines provide a clear framework for future research in this area. Further investigation is warranted to fully elucidate the physiological and pathological significance of this compound synthesis and its regulation within the broader context of cellular metabolism.

References

Endogenous Metabolism of N-Succinylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Succinylglycine is an N-acyl amino acid formed by the conjugation of succinate (B1194679) and glycine (B1666218). While specific research on the endogenous metabolism of this compound is limited, its metabolic pathway can be inferred from the well-characterized routes of N-acylglycine synthesis and degradation. This technical guide provides a comprehensive overview of the putative endogenous metabolism of this compound, including its biosynthesis and catabolism, the enzymes likely involved, and relevant quantitative data from related compounds. Detailed experimental protocols for the analysis of N-acylglycines and diagrams of the key metabolic and experimental workflows are also presented to facilitate further research in this area.

Introduction

N-acylglycines are a class of endogenous metabolites that play roles in various physiological and pathological processes, including fatty acid metabolism and the detoxification of organic acids.[1] this compound, as a member of this family, is formed from the dicarboxylic acid succinate, a key intermediate in the citric acid cycle.[2] Understanding the endogenous metabolism of this compound is crucial for elucidating its potential physiological functions and its role in metabolic disorders. This guide synthesizes the current knowledge on N-acylglycine metabolism to propose a metabolic pathway for this compound.

Biosynthesis of this compound

The biosynthesis of N-acylglycines occurs in the mitochondria and is catalyzed by Glycine N-acyltransferase (GLYAT) (EC 2.3.1.13).[3][4] This enzyme facilitates the conjugation of an acyl-CoA molecule with the amino group of glycine.[3] Therefore, the proposed biosynthetic pathway for this compound involves the reaction of succinyl-CoA and glycine .

Proposed Reaction:

Succinyl-CoA + Glycine <-->(GLYAT)--> this compound + Coenzyme A[3][5]

The primary substrates for this reaction are succinyl-CoA, an intermediate of the citric acid cycle and the metabolism of several amino acids and odd-chain fatty acids, and glycine, a non-essential amino acid.[2][6] The reaction is expected to occur primarily in the liver and kidneys, where GLYAT is abundantly expressed.[7]

succinyl_coa Succinyl-CoA glyat Glycine N-acyltransferase (GLYAT) succinyl_coa->glyat glycine Glycine glycine->glyat n_succinylglycine This compound coa Coenzyme A glyat->n_succinylglycine Synthesis glyat->coa

Diagram 1: Proposed Biosynthesis of this compound.

Degradation of this compound

The degradation of N-acylglycines is primarily carried out by Fatty Acid Amide Hydrolase (FAAH) (EC 3.5.1.99), a serine hydrolase that cleaves the amide bond.[8][9] FAAH is known to hydrolyze a variety of N-acyl amides, including N-arachidonoyl-glycine.[9] It is therefore plausible that FAAH or a similar hydrolase is responsible for the degradation of this compound.

Proposed Reaction:

This compound + H₂O <-->(FAAH/Hydrolase)--> Succinate + Glycine

This hydrolytic reaction would regenerate the precursor molecules, succinate and glycine, which can then re-enter their respective metabolic pathways. The enzyme responsible for this degradation is likely located both intracellularly and on the cell membrane.[10]

n_succinylglycine This compound faah Fatty Acid Amide Hydrolase (FAAH) or other Hydrolase n_succinylglycine->faah water H₂O water->faah succinate Succinate glycine Glycine faah->succinate Degradation faah->glycine

Diagram 2: Proposed Degradation of this compound.

Quantitative Data

Kinetic Parameters of Glycine N-acyltransferase (GLYAT)

The following table summarizes the apparent kinetic constants of human liver GLYAT for various acyl-CoA substrates.[11]

Acyl-CoA SubstrateKm (mM)Vmax (nmol/min/mg protein)
Isobutyryl-CoA0.310.5
2-Methylbutyryl-CoA0.412.1
Isovaleryl-CoA0.514.3
Butyryl-CoA0.89.8
Hexanoyl-CoA1.28.2
Octanoyl-CoA2.16.5
Decanoyl-CoA5.64.1

Note: Data for succinyl-CoA as a substrate is not available.

Urinary Excretion of N-Acylglycines

Elevated urinary excretion of various N-acylglycines is a hallmark of several inborn errors of metabolism.[12] While specific levels for this compound in healthy individuals are not documented, the presence of other N-acylglycines in urine suggests that this compound may also be excreted through this route.

N-AcylglycineAssociated Metabolic Disorder
IsovalerylglycineIsovaleric Acidemia
2-Methylbutyrylglycine2-Methylbutyryl-CoA Dehydrogenase Deficiency
IsobutyrylglycineIsobutyryl-CoA Dehydrogenase Deficiency
Tiglylglycine3-Ketothiolase Deficiency
ButyrylglycineShort-Chain Acyl-CoA Dehydrogenase Deficiency
HexanoylglycineMedium-Chain Acyl-CoA Dehydrogenase Deficiency

Experimental Protocols

The following are generalized protocols for the analysis of N-acylglycines, which can be adapted for the specific analysis of this compound.

Quantification of N-Acylglycines by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of N-acylglycines in biological matrices.

Sample Preparation (Plasma):

  • To 50 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM). Specific MRM transitions for this compound would need to be determined using a pure standard.

sample Plasma Sample precipitation Protein Precipitation sample->precipitation is Internal Standard (e.g., ¹³C-N-Succinylglycine) is->precipitation acetonitrile Acetonitrile acetonitrile->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis lcms->data

Diagram 3: Experimental Workflow for LC-MS/MS Analysis.
Glycine N-acyltransferase (GLYAT) Activity Assay

This radiochemical assay can be adapted to measure the activity of GLYAT with succinyl-CoA as a substrate.

Reaction Mixture (1 mL):

  • 100 mM Tris-HCl buffer (pH 8.0)

  • 10 mM [¹⁴C]-Glycine (specific activity ~50 mCi/mmol)

  • 5 mM Succinyl-CoA

  • Enzyme preparation (e.g., mitochondrial extract or purified GLYAT)

Procedure:

  • Pre-incubate the reaction mixture without succinyl-CoA at 37°C for 5 minutes.

  • Initiate the reaction by adding succinyl-CoA.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 0.5 mL of 1 M HCl.

  • Extract the [¹⁴C]-N-Succinylglycine product with an organic solvent (e.g., ethyl acetate).

  • Quantify the radioactivity in the organic phase using liquid scintillation counting.

Signaling Pathways and Logical Relationships

While there is no direct evidence for this compound acting as a signaling molecule, other N-acyl amino acids have been shown to interact with G-protein coupled receptors (GPCRs). It is conceivable that this compound could also have signaling functions. The succinate receptor (SUCR1), a GPCR that is activated by succinate, could be a potential, albeit speculative, target.

cluster_synthesis Biosynthesis cluster_degradation Degradation succinyl_coa Succinyl-CoA glyat GLYAT succinyl_coa->glyat glycine Glycine glycine->glyat n_succinylglycine This compound glyat->n_succinylglycine succinate Succinate glycine2 Glycine faah FAAH/Hydrolase faah->succinate faah->glycine2 n_succinylglycine->faah gpcr Putative GPCR (e.g., SUCR1) n_succinylglycine->gpcr Interaction? signaling Downstream Signaling (Speculative) gpcr->signaling

Diagram 4: Overview of this compound Metabolism and Potential Signaling.

Conclusion

The endogenous metabolism of this compound is a nascent field of study. Based on the established pathways for N-acylglycine metabolism, it is proposed that this compound is synthesized from succinyl-CoA and glycine by GLYAT and degraded back to its constituent molecules by FAAH or a similar hydrolase. The lack of specific quantitative data and detailed enzymatic characterization for this compound highlights a significant knowledge gap and presents a compelling area for future research. The experimental protocols and metabolic frameworks provided in this guide offer a foundation for scientists and drug development professionals to further investigate the physiological and pathological significance of this compound.

References

The Dawn of a New Class of Signaling Lipids: A Technical Guide to the Discovery and History of N-Acyl Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular communication, the discovery of novel signaling molecules continually reshapes our understanding of physiological and pathological processes. Among these, the N-acyl amino acids (NAAAs) have emerged as a significant and diverse class of endogenous lipid mediators. Structurally characterized by a fatty acid chain linked to an amino acid via an amide bond, these molecules are deeply intertwined with the endocannabinoid system and are now recognized for their pleiotropic roles in a vast array of biological functions, including pain perception, inflammation, neuroprotection, and metabolic regulation. This technical guide provides an in-depth exploration of the discovery and history of NAAAs, detailing the key scientific milestones, experimental methodologies that enabled their identification, and the current understanding of their synthesis, degradation, and signaling pathways.

A Historical Perspective: From Lipoamino Acids to Endocannabinoid Analogs

The existence of lipids conjugated to amino acids, broadly termed "lipoamino acids," has been known for over a century, with early observations dating back to the late 19th and early 20th centuries[1]. However, for many decades, these molecules were primarily studied in the context of bacterial membranes and metabolism, with little known about their potential roles in mammals[2].

The landscape of NAAA research underwent a paradigm shift with the discovery of the endocannabinoid system. The identification of anandamide (B1667382) (N-arachidonoylethanolamine) in 1992 as an endogenous ligand for the cannabinoid receptors spurred a surge in research into related fatty acid amides[3]. This led to the initial synthesis of N-acyl amino acids as structural analogs of anandamide to probe structure-activity relationships[4]. A pivotal moment in the history of NAAAs was the discovery of N-arachidonoyl glycine (B1666218) (NAGly) as an endogenous molecule in bovine and rat brain and other tissues in 2001[5]. This finding demonstrated that mammals not only synthesize but also utilize these lipoamino acids, opening a new frontier in lipid signaling research. Subsequent advances in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have led to the identification of a vast and ever-growing family of endogenous NAAAs with varying acyl chain lengths, degrees of saturation, and amino acid conjugates[6].

Quantitative Analysis of Endogenous N-Acyl Amino Acids

The development of sensitive and specific analytical methods has been crucial for understanding the physiological relevance of NAAAs. LC-MS/MS has become the gold standard for their quantification in biological matrices. The tables below summarize the reported endogenous concentrations of various NAAAs in different mammalian tissues, providing a comparative overview of their distribution.

N-Acyl Amino Acid Tissue/Fluid Concentration (pmol/g or pmol/mL) Species Citation
N-Arachidonoyl Glycine (20:4) Brain0.26 ± 0.04Rat[7]
Spinal Cord~140Rat[8]
Small Intestine~140Rat[8]
N-Linoleoyl Glycine (18:2) Brain0.31 ± 0.03Rat[7]
N-Palmitoleoyl Glycine (16:1) Brain0.32 ± 0.03Rat[7]
N-Oleoyl Glycine (18:1) Brain0.54 ± 0.06Rat[7]
N-Palmitoyl Glycine (16:0) Brain2.5 ± 0.2Rat[7]
N-Stearoyl Glycine (18:0) Brain3.3 ± 0.3Rat[7]
N-Docosahexaenoyl Glycine (22:6) Brain333 ± 24Rat[7]
N-Oleoyl Alanine (18:1) Brain1.6 ± 1.4Mouse[7]
Plasma8,400 ± 3,500 (post-administration)Mouse[7]
N-Oleoyl Serine (18:1) BonePresent (biologically significant levels)Mouse[9]
N-Acyl Taurines (long-chain) CNS (FAAH-/- mice)High concentrationsMouse[10]
Kidney (FAAH-/- mice)up to ~5000Mouse[10]

Enzymatic Control of N-Acyl Amino Acid Levels

The cellular concentrations of NAAAs are tightly regulated by a balance of biosynthesis and degradation. The following table summarizes the kinetic parameters of key enzymes involved in NAAA metabolism.

Enzyme Substrate Km (µM) Vmax (nmol/min/mg) Species Citation
FAAH Anandamide (AEA)-~0.5-[11]
N-Arachidonoyl Glycine (C20:4-Gly)-~0.02-[11]
N-Arachidonoyl Serine (C20:4-Ser)-~1.5-[11]
N-Oleoyl Glycine (C18:1-Gly)-~0.15-[11]
N-Oleoyl Serine (C18:1-Ser)-~0.05-[11]
N-Arachidonoyl Taurine (C20:4-NAT)-~0.04-[11]
PM20D1 N-Arachidonoyl Glycine (C20:4-Gly)-~0.6-[11]

Signaling Pathways of N-Acyl Amino Acids

NAAAs exert their biological effects through interactions with a variety of molecular targets, including G protein-coupled receptors (GPCRs) and ion channels. The signaling pathways of several prominent NAAAs are beginning to be elucidated.

N-Arachidonoyl Glycine (NAGly) Signaling

NAGly has been shown to activate the orphan GPCR, GPR55, leading to downstream signaling cascades involving increases in intracellular calcium and activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2[7][12]. Additionally, NAGly can induce vasorelaxation through a pathway involving nitric oxide (NO) and the opening of large-conductance calcium-activated potassium (BKCa) channels[3].

NAGly_Signaling cluster_gpr55 GPR55 Pathway cluster_vasorelaxation Vasorelaxation Pathway NAGly_GPR55 N-Arachidonoyl Glycine GPR55 GPR55 NAGly_GPR55->GPR55 PLC Phospholipase C GPR55->PLC Gq ERK ERK1/2 Activation GPR55->ERK IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release NAGly_Vaso N-Arachidonoyl Glycine Unknown_Receptor Unknown Receptor NAGly_Vaso->Unknown_Receptor NO_Synthase eNOS Unknown_Receptor->NO_Synthase G_i/o NO Nitric Oxide (NO) NO_Synthase->NO sGC sGC NO->sGC cGMP cGMP sGC->cGMP PKG PKG cGMP->PKG BKCa BKCa Channel (Opening) PKG->BKCa Hyperpolarization Hyperpolarization BKCa->Hyperpolarization Vasorelaxation Vasorelaxation Hyperpolarization->Vasorelaxation

Signaling pathways of N-Arachidonoyl Glycine (NAGly).
N-Palmitoyl Glycine (PalGly) Signaling

N-Palmitoyl Glycine (PalGly) has been shown to modulate intracellular calcium levels and stimulate nitric oxide production in sensory neurons. This signaling is sensitive to pertussis toxin, suggesting the involvement of a Gi/o-coupled GPCR. The influx of calcium is mediated by non-selective cation channels[4].

PalGly_Signaling PalGly N-Palmitoyl Glycine GPCR Gi/o-coupled GPCR PalGly->GPCR Cation_Channel Non-selective Cation Channel GPCR->Cation_Channel Activation Ca_Influx Ca²⁺ Influx Cation_Channel->Ca_Influx nNOS nNOS Ca_Influx->nNOS Activation NO_Production Nitric Oxide (NO) Production nNOS->NO_Production OS_Signaling OS N-Oleoyl Serine GPCR_OS Gi-coupled GPCR OS->GPCR_OS ERK_Activation ERK1/2 Phosphorylation GPCR_OS->ERK_Activation Proliferation Osteoblast Proliferation ERK_Activation->Proliferation NAAA_Quantification_Workflow start Start: Frozen Brain Tissue (~50 mg) homogenization 1. Tissue Homogenization - Add ice-cold buffer & internal standard - Homogenize (bead beater/sonicator) start->homogenization extraction 2. Protein Precipitation & Liquid-Liquid Extraction - Add ice-cold organic solvents (e.g., Methanol:Chloroform 2:1) - Vortex vigorously - Centrifuge to separate layers homogenization->extraction collection 3. Lipid Phase Collection - Collect lower organic phase extraction->collection drying 4. Drying - Dry under gentle stream of nitrogen collection->drying reconstitution 5. Reconstitution - Reconstitute in suitable solvent (e.g., 50% acetonitrile) drying->reconstitution analysis 6. HPLC-MS/MS Analysis - Inject onto a C18 reverse-phase column - Elute with a gradient of aqueous and organic mobile phases - Detect and quantify using tandem mass spectrometry reconstitution->analysis end End: Quantified NAAA Levels analysis->end Schotten_Baumann_Synthesis AminoAcid Amino Acid (e.g., Glycine) Reaction Reaction Vessel (Stirred, Cooled) AminoAcid->Reaction AcylChloride Acyl Chloride (e.g., Lauroyl Chloride) AcylChloride->Reaction Base Base (e.g., NaOH) Base->Reaction NAAA_Product N-Acyl Amino Acid (e.g., N-Lauroyl Glycine) Reaction->NAAA_Product Acylation FAAH_Activity_Assay start Start: FAAH Enzyme Source (Recombinant or Lysate) reagent_prep 1. Reagent Preparation - Dilute FAAH enzyme in assay buffer - Prepare substrate solution (e.g., AAMCA) start->reagent_prep plate_setup 2. Plate Setup (96-well) - Add diluted enzyme to sample wells - Add buffer to blank wells - Add inhibitor (optional) for IC50 determination reagent_prep->plate_setup reaction_initiation 3. Reaction Initiation - Add substrate to all wells plate_setup->reaction_initiation measurement 4. Kinetic Measurement - Read fluorescence at Ex/Em = 360/465 nm - Monitor for 10-60 minutes at 37°C reaction_initiation->measurement data_analysis 5. Data Analysis - Calculate reaction rate (ΔRFU/Δt) - Determine specific activity or IC50 measurement->data_analysis end End: FAAH Activity/Inhibition Profile data_analysis->end

References

An In-depth Technical Guide to the Physical and Chemical Properties of N-Succinylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-Succinylglycine. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological and analytical pathways.

Core Physical and Chemical Properties

PropertyValueSource(s)
IUPAC Name 4-[(Carboxymethyl)amino]-4-oxobutanoic acid[3]
Synonyms N-(3-Carboxy-1-oxopropyl)glycine, N-(3-Carboxypropionyl)glycine, N-Glycinylsuccinamic acid, Succinyl glycine (B1666218)[1]
CAS Number 5694-33-7[1][3]
Molecular Formula C₆H₉NO₅[3]
Molecular Weight 175.14 g/mol [3]
Appearance White or off-white solid (predicted)
Melting Point Decomposes above 200°C (estimated based on glycine's decomposition at 233°C)[4]
Boiling Point Decomposes before boiling (predicted)
Solubility Expected to be soluble in water.[5] Sparingly soluble in polar organic solvents like ethanol (B145695) and likely insoluble in nonpolar solvents like ether.[4][4][5]
pKa₁ (first carboxyl) ~2.5 - 3.5 (estimated based on glycine pKa of 2.34)[4][6]
pKa₂ (second carboxyl) ~4.0 - 5.0 (estimated based on succinic acid pKa₂)
XLogP3 -1.4[3]
Hydrogen Bond Donors 3[3]
Hydrogen Bond Acceptors 5[3]
Storage Temperature 2-8°C[1]

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and the known spectra of its constituent parts, glycine and succinic acid.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in D₂O would show the following signals:

  • A singlet for the two protons of the glycine methylene (B1212753) group (-NH-CH₂ -COOH).

  • Two triplets for the two methylene groups of the succinyl moiety (-CO-CH₂ -CH₂ -COOH), which would appear as an A₂B₂ system.

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Glycine -CH₂-~3.9 - 4.1Singlet
Succinyl -CH₂- adjacent to amide~2.6 - 2.8Triplet
Succinyl -CH₂- adjacent to carboxylic acid~2.5 - 2.7Triplet
¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would display signals for the six carbon atoms in the molecule.

Carbon AtomPredicted Chemical Shift (ppm)
Glycine Carboxyl C=O~175 - 178
Succinyl Carboxyl C=O~177 - 180
Amide C=O~172 - 175
Glycine -CH₂-~41 - 43
Succinyl -CH₂- adjacent to amide~31 - 33
Succinyl -CH₂- adjacent to carboxylic acid~29 - 31
FT-IR Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the functional groups present in this compound.

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)2500-3300Strong, very broad
N-H stretch (Amide)3200-3400Medium
C-H stretch (Alkane)2850-3000Medium
C=O stretch (Carboxylic Acid & Amide)1630-1780Strong
N-H bend (Amide)1510-1570Medium
C-N stretch1200-1350Medium
Mass Spectrometry

In mass spectrometry with electrospray ionization (ESI), this compound is expected to be readily detected in both positive and negative ion modes.

  • Positive Ion Mode: [M+H]⁺ at m/z 176.05

  • Negative Ion Mode: [M-H]⁻ at m/z 174.04

  • Major Fragmentation Pathways: Fragmentation would likely involve the loss of water (-18 Da), carbon dioxide (-44 Da), and cleavage of the amide bond.

Experimental Protocols

The following are detailed methodologies for the synthesis and analysis of this compound, based on established procedures for similar compounds.

Synthesis of this compound

This protocol is adapted from general methods for the N-acylation of amino acids.[7]

Materials:

  • Glycine

  • Succinic anhydride (B1165640)

  • Anhydrous solvent (e.g., dioxane or glacial acetic acid)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve glycine (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar. Gentle heating may be required to aid dissolution.

  • Acylation: Add succinic anhydride (1.1 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the resulting residue in a minimum amount of hot deionized water.

    • Acidify the solution with HCl to a pH of approximately 2 to precipitate the product.

    • Cool the solution in an ice bath to maximize crystallization.

    • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Drying: Dry the purified this compound in a vacuum oven at a temperature below its decomposition point.

HPLC Analysis of this compound

This protocol is based on HPLC methods for the analysis of N-acyl amino acids.[8]

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound standard

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in deionized water and create a series of dilutions for a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in deionized water. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient elution is recommended. For example:

      • 0-2 min: 100% A

      • 2-15 min: Linear gradient to 50% B

      • 15-20 min: Hold at 50% B

      • 20-25 min: Return to 100% A and re-equilibrate

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

  • Quantification: Identify the this compound peak by comparing its retention time with that of the standard. Quantify the amount using the calibration curve generated from the standards.

Biological Role and Signaling Pathways

This compound is an acylglycine, a class of molecules that are typically minor metabolites of fatty acids.[1] Elevated levels of certain acylglycines in urine and blood can be indicative of various fatty acid oxidation disorders.[1]

Enzymatic Synthesis

This compound is produced through the action of the enzyme glycine N-acyltransferase (GLYAT) .[1] This enzyme catalyzes the conjugation of an acyl-CoA (in this case, succinyl-CoA) with glycine.[1] This process is important for the detoxification of xenobiotics and the metabolism of endogenous organic acids.

Enzymatic_Synthesis Succinyl-CoA Succinyl-CoA GLYAT GLYAT Succinyl-CoA->GLYAT Glycine Glycine Glycine->GLYAT This compound This compound GLYAT->this compound CoA CoA GLYAT->CoA

Caption: Enzymatic synthesis of this compound by GLYAT.

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from a biological sample.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (e.g., Urine, Plasma) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Filtration Filtration Supernatant_Collection->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection UV Detection (210 nm) Separation->Detection Quantification Quantification (vs. Standard Curve) Detection->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Caption: A typical analytical workflow for this compound.

Safety Information

This compound is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.

  • Hazard Statements: H319 (Causes serious eye irritation)

  • Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)

Conclusion

This compound is a key metabolite in fatty acid metabolism with important ties to certain metabolic disorders. This guide provides a thorough compilation of its known and predicted physical and chemical properties, alongside practical experimental protocols for its synthesis and analysis. The provided visualizations of its enzymatic synthesis and a potential analytical workflow offer a clear understanding of its biological context and laboratory handling. This information is intended to support further research and development involving this compound.

References

N-Succinylglycine solubility in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Aqueous and Organic Solvent Solubility for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Succinylglycine is a dicarboxylic acid derivative of the amino acid glycine (B1666218), making it a molecule of interest in various biochemical and pharmaceutical contexts. Understanding its solubility in different solvent systems is crucial for its application in drug formulation, biochemical assays, and industrial processes. This technical guide provides a comprehensive overview of the available solubility data and relevant experimental protocols.

It is important to note that publicly available, peer-reviewed experimental data on the quantitative solubility of this compound in a range of aqueous and organic solvents is limited. Therefore, this guide also presents extensive solubility data for the parent molecule, glycine, to provide a foundational understanding and a basis for empirical estimation. Furthermore, detailed experimental methodologies for determining the solubility of amino acid derivatives are provided to enable researchers to generate specific data for this compound.

Quantitative Solubility Data

Glycine Solubility Data (as a Reference)

To provide a relevant benchmark, the following tables summarize the well-documented solubility of glycine in water and various organic solvents. It is crucial to recognize that the addition of the succinyl group will alter the physicochemical properties, including polarity and hydrogen bonding capacity, and thus the solubility of this compound will differ from that of glycine. However, the trends observed for glycine can offer initial insights.

Table 1: Solubility of Glycine in Water at Various Temperatures [1][2]

Temperature (°C)Solubility ( g/100 mL)
2524.99
5039.1
7554.4
10067.2

Table 2: Solubility of Glycine in Various Organic Solvents at 25 °C [1][2]

SolventSolubilityNotes
EthanolSparingly soluble (0.06 g/100 g)Insoluble in absolute alcohol.[1]
AcetoneSparingly soluble-
Diethyl EtherInsolubleAlmost insoluble.[1]
PyridineSoluble-
HydrocarbonsInsoluble-

Experimental Protocols for Solubility Determination

The following are detailed methodologies that can be employed to determine the solubility of this compound. The shake-flask method is a widely accepted standard for determining thermodynamic solubility.

Shake-Flask Method for Thermodynamic Solubility

This method is considered the "gold standard" for determining the equilibrium solubility of a compound in a given solvent.[3][4][5]

Objective: To determine the saturation concentration of this compound in a solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., glass vial). The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from 24 to 72 hours.[4]

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the solid from the liquid phase, withdraw a sample of the supernatant using a syringe and filter it through a membrane filter (e.g., 0.22 µm PTFE or PVDF) that does not interact with the compound or solvent. Centrifugation can also be used prior to filtration to remove the bulk of the undissolved solid.

  • Quantification:

    • Accurately dilute the clear, saturated filtrate with a known volume of an appropriate solvent.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.[6][7] A calibration curve prepared with known concentrations of this compound is required for accurate quantification.

    • Alternatively, if this compound has a suitable chromophore, UV-Vis spectrophotometry can be used.

  • Data Reporting: The solubility is typically reported in units of mg/mL or mol/L.

High-Throughput Kinetic Solubility Assay

For earlier stages of drug discovery, a kinetic solubility measurement can provide a more rapid assessment.

Objective: To quickly estimate the solubility of this compound from a concentrated stock solution.

Materials:

  • This compound stock solution (typically in DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • 96-well microplates

  • Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO.

  • Serial Dilution: Add the stock solution to the aqueous buffer in a microplate in a serial dilution format.

  • Precipitation Observation: The formation of a precipitate is monitored over a short period (e.g., 1-2 hours) by detecting light scattering (nephelometry) or by measuring the absorbance after filtration or centrifugation.[3][4]

  • Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Signaling Pathways and Experimental Workflows

This compound itself is not a central component of major signaling pathways. However, the process of succinylation, the addition of a succinyl group to proteins, is a significant post-translational modification that regulates metabolism.[8] Succinyl-CoA, a key intermediate in the Krebs cycle, is the donor of the succinyl group. The degradation of several amino acids can lead to the formation of succinyl-CoA.[9][10]

The following diagram illustrates the metabolic pathways leading to the formation of Succinyl-CoA, which is the precursor for succinylation reactions.

Succinyl_CoA_Metabolism TCA_Cycle Krebs (TCA) Cycle Alpha_KG α-Ketoglutarate Succinyl_CoA Succinyl-CoA Alpha_KG->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Protein_Succinylation Protein Succinylation Succinyl_CoA->Protein_Succinylation Amino_Acids Amino Acids (Val, Ile, Met, Thr) Propionyl_CoA Propionyl-CoA Amino_Acids->Propionyl_CoA Degradation Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Methylmalonyl_CoA->Succinyl_CoA Lysine Protein Lysine Residue Protein_Succinylation->Lysine Succinylated_Protein Succinylated Protein Lysine->Succinylated_Protein Succinylated_Protein->Lysine SIRT5 SIRT5 (Desuccinylase) SIRT5->Succinylated_Protein

Caption: Metabolic pathways leading to Succinyl-CoA and its role in protein succinylation.

The following diagram illustrates a typical experimental workflow for determining solubility using the shake-flask method followed by HPLC analysis.

Solubility_Workflow start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temp (24-72h with agitation) add_excess->equilibrate separate Separate solid and liquid (Centrifuge/Filter) equilibrate->separate dilute Dilute supernatant separate->dilute hplc HPLC Analysis dilute->hplc quantify Quantify using calibration curve hplc->quantify end End quantify->end

Caption: Experimental workflow for shake-flask solubility determination.

Conclusion

While direct experimental solubility data for this compound is not extensively reported in the literature, this guide provides a framework for understanding and determining its solubility profile. The provided data for glycine serves as a useful, albeit approximate, reference point. The detailed experimental protocols offer a clear path for researchers to generate precise and reliable solubility data for this compound in various aqueous and organic solvents. Such data is indispensable for advancing its application in pharmaceutical development and biochemical research. The included diagrams of relevant metabolic pathways and experimental workflows further contextualize the importance and practical aspects of studying this molecule.

References

An In-depth Technical Guide to the Core Enzymes Implicated in N-Succinylglycine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key enzymes potentially involved in the metabolism of N-Succinylglycine. As a distinct metabolic pathway for this compound is not extensively characterized in scientific literature, this document outlines a putative pathway based on well-understood analogous reactions involving N-acylglycines. The proposed enzymatic players, their kinetics with related substrates, and detailed experimental protocols for their study are presented herein.

Proposed Metabolic Pathway of this compound

This compound is an N-acyl-amino acid.[1] Its metabolism is hypothesized to be governed by enzymes that catalyze the synthesis and degradation of other N-acylglycines. The core of this proposed pathway involves a biosynthetic step catalyzed by a glycine (B1666218) N-acyltransferase and a degradative step mediated by a hydrolase.

1.1. Biosynthesis of this compound

The formation of this compound is likely catalyzed by Glycine N-acyltransferase (GLYAT) . This mitochondrial enzyme facilitates the conjugation of an acyl-CoA molecule with glycine.[2][3][4][5] In the context of this compound, GLYAT would catalyze the reaction between succinyl-CoA, a key intermediate in the citric acid cycle, and glycine.[6][7]

  • Reaction: Succinyl-CoA + Glycine ⇌ this compound + CoA-SH

The primary role of GLYAT is in the detoxification of xenobiotic and endogenous organic acids by forming N-acylglycines that are subsequently excreted.[2][8]

1.2. Degradation of this compound

The hydrolysis of this compound back to its constituent molecules, succinate (B1194679) and glycine, is likely carried out by Fatty Acid Amide Hydrolase (FAAH) . FAAH is a serine hydrolase responsible for the degradation of a range of fatty acid amides.[9][10][11] While its specificity for this compound has not been explicitly documented, its known role in hydrolyzing other N-acylglycines makes it the most probable candidate for this metabolic step.[12]

  • Reaction: this compound + H₂O → Succinate + Glycine

An alternative, though less direct, metabolic fate could involve Peptidylglycine α-amidating monooxygenase (PAM) . This enzyme is known to act on N-fatty acylglycines, catalyzing their oxidative cleavage to a primary fatty acid amide and glyoxylate.[13][14][15][16] If PAM were to act on this compound, it would result in succinamide (B89737) and glyoxylate.

Key Enzymes and Quantitative Data

Table 1: Kinetic Parameters of Mouse Glycine N-acyltransferase (mGLYAT) with Various Acyl-CoA Substrates [8]

Acyl-CoA SubstrateKm (µM)kcat (s⁻¹)(kcat/Km)app (M⁻¹s⁻¹)
Benzoyl-CoA27 ± 20.057 ± 0.0012100 ± 200
Butyryl-CoA110 ± 100.021 ± 0.001190 ± 20
Hexanoyl-CoA70 ± 100.009 ± 0.001130 ± 20
Acetyl-CoA1400 ± 2000.015 ± 0.00111 ± 2

Data obtained using a fixed glycine concentration of 100 mM.

Table 2: Substrate Specificity of Fatty Acid Amide Hydrolase (FAAH) [9]

SubstrateRelative Rate of Hydrolysis (%)
Oleamide100
Anandamide~80
Palmitoylethanolamide~60

Note: Data represents relative rates and specific kinetic constants can vary based on experimental conditions.

Table 3: Parameters for Quantitative Analysis of N-Acylglycines by LC-MS/MS [17]

ParameterValue
Linearity Range0.1 to 100 µM
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 µM

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed metabolic pathways and a general experimental workflow for studying this compound metabolism.

biosynthesis succinyl_coa Succinyl-CoA glyat Glycine N-acyltransferase (GLYAT) succinyl_coa->glyat glycine Glycine glycine->glyat n_succinylglycine This compound coa CoA-SH glyat->n_succinylglycine glyat->coa

Proposed biosynthesis of this compound.

degradation n_succinylglycine This compound faah Fatty Acid Amide Hydrolase (FAAH) n_succinylglycine->faah water H₂O water->faah succinate Succinate glycine Glycine faah->succinate faah->glycine

Proposed degradation of this compound.

experimental_workflow sample Biological Sample (e.g., tissue homogenate, plasma) extraction Metabolite Extraction (e.g., solid-phase extraction) sample->extraction enzyme_assay Enzyme Activity Assays (GLYAT, FAAH) sample->enzyme_assay analysis LC-MS/MS Analysis extraction->analysis quantification Quantification of This compound analysis->quantification data_analysis Data Analysis and Pathway Interpretation quantification->data_analysis enzyme_assay->data_analysis

Experimental workflow for this compound analysis.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the proposed this compound metabolic pathway.

4.1. Protocol for Glycine N-acyltransferase (GLYAT) Activity Assay

This protocol is adapted from established radiochemical assays for GLYAT and colorimetric assays measuring CoA-SH release.[8][18][19]

  • Objective: To determine the rate of this compound formation from succinyl-CoA and glycine catalyzed by GLYAT.

  • Principle: The release of Coenzyme A (CoA-SH) during the conjugation reaction is measured spectrophotometrically using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA-SH to produce a yellow-colored product (TNB²⁻) with an absorbance maximum at 412 nm.

  • Materials:

    • Purified recombinant GLYAT or mitochondrial protein extract

    • Succinyl-CoA

    • Glycine

    • DTNB

    • Tris-HCl buffer (pH 8.0)

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture in a 96-well plate containing Tris-HCl buffer, DTNB, and the enzyme source (purified GLYAT or mitochondrial extract).

    • To initiate the reaction, add varying concentrations of succinyl-CoA and a fixed, saturating concentration of glycine.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Monitor the increase in absorbance at 412 nm over time (e.g., for 20 minutes).

    • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).

    • Perform control reactions lacking either the enzyme, succinyl-CoA, or glycine to account for any background reactions.

    • To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of one substrate while keeping the other constant, and fit the data to the Michaelis-Menten equation.

4.2. Protocol for this compound Hydrolysis Assay (FAAH Activity)

This protocol is a hypothetical adaptation of assays for FAAH activity.

  • Objective: To measure the hydrolysis of this compound to succinate and glycine by FAAH.

  • Principle: The rate of this compound consumption or product (succinate or glycine) formation is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Materials:

    • Purified recombinant FAAH or cell/tissue lysate containing FAAH

    • This compound substrate

    • Phosphate (B84403) buffer (pH 7.4)

    • Stable isotope-labeled internal standards (e.g., ¹³C₄-Succinate, ¹³C₂-Glycine)

    • Quenching solution (e.g., ice-cold acetonitrile)

    • LC-MS/MS system

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, the enzyme source, and this compound in a microcentrifuge tube.

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing the internal standards.

    • Centrifuge the mixture to pellet precipitated proteins.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

    • Separate the analytes (this compound, succinate, glycine) using a suitable chromatography column (e.g., C18).

    • Detect and quantify the analytes using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

    • Calculate the amount of product formed or substrate consumed by comparing the peak areas of the analytes to their respective internal standards against a standard curve.

4.3. Protocol for Quantification of this compound in Biological Samples

This protocol is based on established methods for the analysis of N-acylglycines.[17]

  • Objective: To accurately quantify the concentration of this compound in biological matrices like plasma or urine.

  • Principle: A robust and sensitive method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard for accurate quantification.

  • Materials:

    • Biological sample (plasma, urine, tissue homogenate)

    • This compound analytical standard

    • Stable isotope-labeled this compound (e.g., ¹³C₄, ¹⁵N-N-Succinylglycine) as an internal standard

    • Protein precipitation solvent (e.g., acetonitrile)

    • LC-MS/MS system

  • Procedure:

    • To a known volume of the biological sample, add the internal standard solution.

    • Precipitate proteins by adding a sufficient volume of cold acetonitrile.

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for injection.

    • Inject the sample onto the LC-MS/MS system.

    • Perform chromatographic separation and mass spectrometric detection using optimized MRM transitions for both this compound and its internal standard.

    • Construct a calibration curve using known concentrations of the analytical standard and a fixed concentration of the internal standard.

    • Determine the concentration of this compound in the sample by interpolating the ratio of the analyte peak area to the internal standard peak area on the calibration curve.

This guide provides a foundational framework for understanding and investigating the metabolism of this compound. Further research is necessary to definitively identify the enzymes involved and to characterize their kinetics and regulation in vivo.

References

An In-depth Technical Guide to N-Succinylglycine: Theoretical vs. Experimental Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinylglycine, a dicarboxylic acid derivative of the simplest amino acid, glycine (B1666218), belongs to the broader class of N-acyl amino acids. These molecules are increasingly recognized for their roles in various physiological and pathological processes, acting as signaling molecules and intermediates in metabolism. This technical guide provides a comprehensive overview of the theoretical and known experimental properties of this compound, offering a comparative analysis for researchers in drug development and metabolic studies. While extensive experimental data for this compound remains limited in publicly accessible literature, this guide consolidates available information and presents general protocols and analogous data to facilitate further investigation.

Chemical and Physical Properties

A comparative summary of the theoretical and available experimental data for this compound is presented below. Theoretical values are computationally derived and provide estimations, while experimental values are obtained through laboratory measurements. A significant gap exists in the experimental characterization of this specific molecule.

Table 1: Theoretical vs. Experimental Properties of this compound

PropertyTheoretical ValueExperimental Value
Molecular Formula C₆H₉NO₅Not Applicable
Molecular Weight 175.14 g/mol [1]Not Available
Melting Point Not AvailableNot Available
pKa (Acidic) Not AvailableNot Available
pKa (Basic) Not AvailableNot Available
Aqueous Solubility Not AvailableNot Available
XLogP3 -1.4[1]Not Available
Hydrogen Bond Donors 3[1]Not Applicable
Hydrogen Bond Acceptors 5[1]Not Applicable

Note: The lack of experimentally determined physical constants such as melting point, pKa, and aqueous solubility highlights a significant area for future research to fully characterize this compound. For context, the parent molecule, glycine, has experimentally determined pKa values of approximately 2.34 (carboxyl) and 9.60 (amino), a melting point of 233 °C (with decomposition), and a high water solubility of 249.9 g/L at 25 °C[2][3].

Spectroscopic and Structural Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene (B1212753) protons of the glycine and succinyl moieties. The chemical shifts and coupling patterns would be influenced by the adjacent amide and carboxyl groups.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the amide and two carboxylic acids, as well as the methylene carbons of the glycine and succinyl groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for:

  • O-H stretching of the carboxylic acid groups.

  • N-H stretching of the amide group.

  • C=O stretching of the carboxylic acid and amide groups.

  • C-N stretching of the amide bond.

Mass Spectrometry (MS)

Mass spectrometry would reveal the molecular weight of this compound. High-resolution mass spectrometry would confirm its elemental composition. Fragmentation patterns would likely show losses of water, carbon dioxide, and cleavage of the amide bond.

Crystallography

To date, no public crystal structure of this compound has been reported. X-ray crystallography would provide definitive information on its three-dimensional structure, bond lengths, bond angles, and intermolecular interactions in the solid state.

Biological Context and Signaling Pathways

This compound is an N-acyl amino acid, a class of molecules involved in various metabolic and signaling pathways. Its formation is linked to the glycine conjugation pathway, a key detoxification process in the mitochondria.

Glycine Conjugation Pathway

The synthesis of N-acyl glycines, including this compound, is catalyzed by glycine N-acyltransferase (GLYAT)[4]. This enzyme facilitates the conjugation of an acyl-CoA molecule with glycine. In the case of this compound, the acyl-CoA would be succinyl-CoA, an intermediate in the citric acid cycle. This pathway is crucial for the detoxification of various endogenous and xenobiotic acyl-CoA esters, preventing their accumulation and potential toxicity.

Glycine_Conjugation_Pathway Glycine Conjugation Pathway for this compound Formation cluster_mitochondrion Mitochondrial Matrix Succinyl_CoA Succinyl-CoA GLYAT Glycine N-acyltransferase (GLYAT) Succinyl_CoA->GLYAT Glycine Glycine Glycine->GLYAT N_Succinylglycine This compound GLYAT->N_Succinylglycine Conjugation CoA Coenzyme A (CoA-SH) GLYAT->CoA Release TCA_Cycle TCA Cycle TCA_Cycle->Succinyl_CoA Intermediate

Glycine Conjugation Pathway

Experimental Protocols

While a specific, detailed protocol for the synthesis and analysis of this compound is not available in the reviewed literature, general methods for the synthesis and analysis of N-acyl glycines can be adapted.

Synthesis of N-Acyl Glycines

A common method for the synthesis of N-acyl glycines involves the reaction of an amino acid with an acyl chloride or anhydride (B1165640).

General Protocol for Synthesis of this compound:

  • Dissolution of Glycine: Dissolve glycine in an aqueous alkaline solution (e.g., sodium hydroxide (B78521) solution). The base deprotonates the amino group of glycine, increasing its nucleophilicity.

  • Addition of Succinic Anhydride: Slowly add succinic anhydride to the glycine solution with vigorous stirring. The reaction should be kept cool, for instance, in an ice bath, to control the exothermic reaction.

  • Reaction: Continue stirring for several hours at room temperature to allow the reaction to go to completion.

  • Acidification: Acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to precipitate the this compound product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water to remove any unreacted starting materials and salts, and then recrystallize from a suitable solvent (e.g., water or ethanol-water mixture) to obtain the purified product.

Synthesis_Workflow General Synthesis Workflow for this compound Start Start Dissolve_Glycine Dissolve Glycine in Aqueous Base Start->Dissolve_Glycine Add_Anhydride Add Succinic Anhydride Dissolve_Glycine->Add_Anhydride React Stir at Room Temperature Add_Anhydride->React Acidify Acidify to Precipitate Product React->Acidify Filter Filter and Wash Precipitate Acidify->Filter Recrystallize Recrystallize from Suitable Solvent Filter->Recrystallize End Pure this compound Recrystallize->End UPLC_MS_Analysis UPLC-MS/MS Analysis Workflow for N-Acyl Glycines cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (e.g., Urine, Plasma) Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Derivatization (Optional, e.g., Butylation) Supernatant->Derivatization UPLC UPLC Separation (Reverse Phase) Derivatization->UPLC ESI Electrospray Ionization (ESI) UPLC->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Mass Analyzer 2 (Product Ion Detection) CID->MS2 Data Data MS2->Data Data Acquisition & Quantification

References

Methodological & Application

Quantitative Analysis of N-Succinylglycine by LC-MS/MS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinylglycine is an N-acyl-amino acid that plays a role in the succinate-glycine cycle, a metabolic pathway connected to the synthesis of porphyrins and the metabolism of amino acids. The accurate and sensitive quantification of this compound in biological matrices is crucial for studying its physiological and pathological significance. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical technique for this purpose, offering unparalleled specificity, sensitivity, and high throughput.

This document provides a detailed application note and protocol for the quantitative analysis of this compound in human plasma. The methodology is designed to be a robust starting point for researchers in academic and industrial settings, including those in drug development.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol outlines a standard protein precipitation method for the extraction of this compound from human plasma.

Materials and Reagents:

  • This compound analytical standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d2 (or a suitable structural analog if a SIL-IS is unavailable)

  • LC-MS grade acetonitrile (B52724) and methanol

  • LC-MS grade formic acid

  • Human plasma (K2EDTA)

  • Polypropylene microcentrifuge tubes (1.5 mL)

Procedure:

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Internal Standard Spiking: Add a pre-determined amount of the internal standard working solution to each plasma sample.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer for Analysis: Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Parameters:

ParameterRecommended Condition
Column HILIC (Hydrophilic Interaction Liquid Chromatography) column, e.g., a silica-based column with a polar stationary phase (e.g., amide or cyano), 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See table below
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0595
1.0595
5.05050
5.1955
6.0955
6.1595
8.0595
Mass Spectrometry (MS) Method

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Parameters:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions for this compound:

The molecular weight of this compound is 175.14 g/mol . The protonated molecule [M+H]+ would have an m/z of 176.1. Based on the fragmentation patterns of similar N-acyl amino acids, the following are proposed MRM transitions. Note: These transitions should be optimized empirically using a pure standard of this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Starting Point
This compound (Quantifier) 176.176.115
This compound (Qualifier) 176.1102.112
This compound-d2 (IS) 178.178.115

Data Presentation

The following tables summarize the expected quantitative performance of the LC-MS/MS method for this compound, based on typical values for similar N-acyl glycines.

Table 1: Method Validation Parameters (Representative)

ParameterExpected Performance
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

Table 2: Comparison of Quantitative Data for Structurally Related N-Acylglycines

CompoundMatrixLLOQLinearity RangeReference
N-ButyrylglycineHuman Plasma--[1]
N-OctanoylglycineUrine/Plasma0.1 µM0.1 - 100 µM
N-Oleoyl GlycineWater80 fmol (on-column)-

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge1 Centrifuge vortex->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant reconstitute Evaporate & Reconstitute supernatant->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 vial Transfer to Autosampler Vial centrifuge2->vial lc HPLC/UHPLC Separation (HILIC Column) vial->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms quant Quantification (Peak Area Ratio) ms->quant

Caption: Experimental workflow for the quantitative analysis of this compound.

Succinate-Glycine Cycle

G cluster_side_reaction Potential Side Reaction succinyl_coa Succinyl-CoA ala_synthase ALA Synthase succinyl_coa->ala_synthase n_succinylglycine This compound succinyl_coa->n_succinylglycine glycine Glycine glycine->ala_synthase glycine->n_succinylglycine ala δ-Aminolevulinate (ALA) ala_synthase->ala porphyrins Porphyrins (Heme) ala->porphyrins succinate Succinate ala->succinate Metabolism tca TCA Cycle succinate->tca tca->succinyl_coa

Caption: The Succinate-Glycine Cycle and the position of this compound.

References

Application Note: Detection of N-Succinylglycine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinylglycine is an acylated amino acid that may serve as a biomarker for various metabolic processes, including disruptions in the tricarboxylic acid (TCA) cycle and protein succinylation.[1][2] Succinylation is a post-translational modification where a succinyl group is added to a lysine (B10760008) residue of a protein, altering its function.[1] The detection and quantification of this compound in biological samples can provide valuable insights into cellular metabolism and the pathogenesis of diseases. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the identification and quantification of metabolites in complex biological mixtures due to its non-destructive nature, minimal sample preparation requirements, and high reproducibility.[3] This application note provides a detailed protocol for the detection and quantification of this compound in biological samples using NMR spectroscopy.

Metabolic Significance of this compound

This compound is formed through the conjugation of succinyl-CoA and glycine (B1666218). Succinyl-CoA is a key intermediate in the TCA cycle, and its levels can reflect the metabolic state of the cell.[2] Elevated levels of this compound may indicate a metabolic bottleneck in the TCA cycle or an increase in protein desuccinylation, releasing succinylated amino acids. Therefore, monitoring this compound can be crucial for understanding metabolic dysregulation in various diseases.

Metabolic Context of this compound cluster_TCA TCA Cycle cluster_Succinylation Protein Succinylation Succinyl-CoA Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate SCS This compound This compound Succinyl-CoA->this compound Glycine N-Acyltransferase Alpha-Ketoglutarate Alpha-Ketoglutarate Alpha-Ketoglutarate->Succinyl-CoA α-KGDH Protein Protein Succinylated Protein Succinylated Protein Protein->Succinylated Protein Succinylation Succinylated Protein->Protein Desuccinylation (e.g., SIRT5) Succinylated Protein->this compound Proteolysis Glycine Glycine Glycine->this compound

Caption: Metabolic pathways involving this compound.

Experimental Protocols

This section details the necessary steps for sample preparation, NMR data acquisition, and data analysis for the detection of this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR data.[4] The following protocol is a general guideline and may need to be optimized based on the specific biological matrix.

Materials:

  • Biological sample (e.g., urine, plasma, cell extract)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4) prepared in D₂O

  • Internal standard (e.g., 1 mM DSS or TSP) in D₂O

  • Centrifuge

  • 5 mm NMR tubes

Protocol for Biofluids (Urine, Plasma):

  • Thaw frozen biological samples on ice.

  • Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet any precipitates or cells.

  • Transfer 540 µL of the supernatant to a clean microcentrifuge tube.

  • Add 60 µL of the phosphate buffer/D₂O solution containing the internal standard.

  • Vortex the mixture gently for 30 seconds.

  • Centrifuge at 13,000 x g for 5 minutes at 4°C.

  • Transfer 600 µL of the final supernatant to a 5 mm NMR tube.

Protocol for Tissue or Cell Extracts:

  • Homogenize the tissue or cell pellet in a cold solvent mixture (e.g., methanol:water, 1:1 v/v).

  • Centrifuge the homogenate at 13,000 x g for 15 minutes at 4°C.

  • Separate the supernatant (containing polar metabolites) and lyophilize.

  • Reconstitute the lyophilized extract in 600 µL of the phosphate buffer/D₂O solution with the internal standard.

  • Vortex to dissolve the extract completely.

  • Centrifuge at 13,000 x g for 5 minutes at 4°C to remove any remaining solids.

  • Transfer the supernatant to a 5 mm NMR tube.

Experimental Workflow for this compound Detection Sample_Collection Biological Sample (Urine, Plasma, Tissue) Sample_Preparation Sample Preparation (Centrifugation, Extraction) Sample_Collection->Sample_Preparation Buffer_Addition Addition of D2O Buffer & Internal Standard Sample_Preparation->Buffer_Addition NMR_Tube Transfer to NMR Tube Buffer_Addition->NMR_Tube NMR_Acquisition NMR Data Acquisition (1D 1H, 2D J-res, TOCSY, HSQC) NMR_Tube->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Metabolite_ID Metabolite Identification (Database Comparison) Data_Processing->Metabolite_ID Quantification Quantification (Peak Integration) Metabolite_ID->Quantification Data_Analysis Statistical Analysis Quantification->Data_Analysis

Caption: Experimental workflow for NMR-based detection of this compound.

NMR Data Acquisition

High-resolution NMR experiments are required for the unambiguous identification and quantification of this compound.

Instrumentation:

  • NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe is recommended for enhanced sensitivity.

Recommended NMR Experiments:

  • 1D ¹H NMR: A standard 1D ¹H experiment with water suppression (e.g., NOESYPRESAT or CPMG) is used for initial screening and quantification.[5]

  • 2D J-resolved (J-res) Spectroscopy: This experiment separates chemical shifts and coupling constants into two different dimensions, which can help in resolving overlapping signals.

  • 2D ¹H-¹H Total Correlation Spectroscopy (TOCSY): TOCSY is used to identify coupled proton spin systems, which is crucial for assigning the protons of the glycine and succinyl moieties of this compound.

  • 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy: HSQC correlates directly bonded protons and carbons, providing further confirmation of the metabolite's identity.

Data Processing and Analysis

Software:

  • NMR data processing software (e.g., TopSpin, MestReNova, NMRPipe).

  • Metabolite analysis software (e.g., Chenomx, AMIX, MetaboAnalyst).

Processing Steps:

  • Fourier Transform (FT): Convert the raw free induction decay (FID) to a frequency-domain spectrum.

  • Phasing and Baseline Correction: Correct the phase and baseline of the spectrum to ensure accurate peak integration.

  • Referencing: Calibrate the chemical shift axis to the internal standard (DSS or TSP at 0.00 ppm).

  • Peak Picking and Integration: Identify and integrate the peaks corresponding to this compound.

  • Identification: Compare the experimental chemical shifts and coupling patterns with database entries (e.g., HMDB, BMRB) or a pure standard of this compound.

  • Quantification: The concentration of this compound can be calculated relative to the known concentration of the internal standard using the following formula:

    Concentration of Analyte = (Area of Analyte Peak / Number of Protons) / (Area of Standard Peak / Number of Protons) * Concentration of Standard

Data Presentation

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. These are estimated values and should be confirmed with a pure standard.

Atom Moiety Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Multiplicity J-coupling (Hz)
Glycine~3.9 - 4.1~43 - 45d~5 - 6
Succinyl~2.5 - 2.7~30 - 32t~6 - 7
Succinyl~2.4 - 2.6~30 - 32t~6 - 7
NHAmide~8.0 - 8.5-t~5 - 6
Glycine-~43 - 45--
Succinyl-~30 - 32--
Succinyl-~30 - 32--
C=O (amide)--~170 - 173--
C=O (acid)--~175 - 178--

Chemical shifts are referenced to DSS at 0.00 ppm and are dependent on pH and temperature.

Conclusion

NMR spectroscopy provides a robust and reliable method for the detection and quantification of this compound in biological samples. The detailed protocol and expected spectral data presented in this application note will aid researchers in identifying this important metabolite and understanding its role in various metabolic pathways. For unambiguous identification and absolute quantification, it is highly recommended to use a pure this compound standard.

References

Protocol for N-Succinylglycine Extraction from Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinylglycine is an N-acylglycine, a class of metabolites formed through the conjugation of an acyl-CoA with glycine. These molecules are implicated in various metabolic pathways, and their accurate quantification in biological tissues is crucial for understanding their physiological roles and for biomarker discovery in drug development. This document provides a detailed protocol for the efficient extraction of this compound from biological tissues for subsequent analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The protocol is based on a liquid-liquid extraction method using a monophasic solvent system of methanol, chloroform (B151607), and water. This method effectively disrupts tissue and cellular membranes, precipitates proteins, and partitions metabolites into the appropriate solvent phase. This compound, being a polar molecule, will primarily be found in the aqueous-methanolic phase. The use of an internal standard is highly recommended to correct for any variability during the extraction process and for accurate quantification.

Quantitative Data Summary

While specific recovery data for this compound from biological tissues is not extensively published, the following table provides representative recovery and variability data for similar polar metabolites extracted from tissues using methanol/chloroform-based methods. These values should be considered as a general guide, and it is essential to perform in-house validation to determine the specific recovery and reproducibility for this compound in the tissue of interest.

ParameterExtraction MethodRepresentative Recovery (%)Coefficient of Variation (CV) (%)Reference Analytes
Extraction Recovery Methanol:Chloroform:Water85 - 95%< 15%Amino Acids, Organic Acids
Reproducibility Methanol:Chloroform:WaterN/A< 10%General Polar Metabolites

Note: Recovery can be influenced by tissue type, homogenization efficiency, and the precise solvent ratios used.

Experimental Protocol

This protocol is designed for the extraction of this compound from approximately 50 mg of biological tissue. All steps should be performed on ice to minimize enzymatic activity and metabolite degradation.

1. Materials and Reagents

  • Biological Tissue: Fresh frozen tissue stored at -80°C.

  • Solvents:

    • Methanol (LC-MS grade), pre-chilled to -20°C.

    • Chloroform (LC-MS grade), pre-chilled to -20°C.

    • Water (LC-MS grade), pre-chilled to 4°C.

  • Internal Standard (IS): A stable isotope-labeled this compound (e.g., this compound-d4) is recommended. Prepare a stock solution in methanol.

  • Homogenization Buffer (optional): Phosphate-buffered saline (PBS), pH 7.4.

  • Equipment:

    • Analytical balance

    • Homogenizer (e.g., bead beater, sonicator, or Dounce homogenizer)

    • Microcentrifuge tubes (1.5 mL or 2.0 mL, low-binding)

    • Refrigerated microcentrifuge

    • Pipettes and tips

    • Nitrogen evaporator or vacuum concentrator

2. Sample Preparation and Homogenization

  • Weigh Tissue: On a pre-chilled surface, weigh approximately 50 mg of frozen biological tissue. Record the exact weight.

  • Transfer to Tube: Place the weighed tissue into a pre-chilled 2.0 mL microcentrifuge tube containing homogenization beads (if using a bead beater).

  • Add Internal Standard: Spike the sample with the internal standard at a known concentration. This should be done at the earliest stage to account for losses throughout the procedure.

  • Homogenization:

    • Mechanical Homogenization (Bead Beater): Add 500 µL of pre-chilled methanol. Homogenize for 2-3 cycles of 30 seconds at a medium-high speed, with a 1-minute cooling period on ice between cycles.

    • Manual Homogenization (Dounce): Add 500 µL of pre-chilled PBS and homogenize with 20-30 strokes. Then, add 1 mL of a pre-chilled 2:1 methanol:chloroform mixture.

3. Protein Precipitation and Phase Separation

  • Solvent Addition: To the tissue homogenate, add solvents to achieve a final ratio of Methanol:Chloroform:Water of 2:1:0.8 (v/v/v) . For a 50 mg tissue sample initially homogenized in 500 µL of methanol, add 250 µL of chloroform and 200 µL of water.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the sample on ice for 15 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C. This will result in a solid pellet of precipitated proteins and cellular debris at the bottom of the tube and a clear supernatant.

4. Supernatant Collection and Processing

  • Collect Supernatant: Carefully collect the supernatant containing the extracted metabolites into a new pre-chilled microcentrifuge tube. Avoid disturbing the protein pellet.

  • Drying: Dry the supernatant to completeness using a nitrogen evaporator or a vacuum concentrator. Avoid excessive heat.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Final Centrifugation: Vortex the reconstituted sample for 30 seconds and then centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble debris.

  • Transfer for Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Precipitation cluster_processing Supernatant Processing cluster_analysis Analysis start Weigh Frozen Tissue (~50mg) homogenize Homogenize in Methanol + Internal Standard start->homogenize add_solvents Add Chloroform & Water (M:C:W - 2:1:0.8) homogenize->add_solvents vortex Vortex Vigorously (1 min) add_solvents->vortex incubate Incubate on Ice (15 min) vortex->incubate centrifuge1 Centrifuge (14,000 x g, 15 min, 4°C) incubate->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant dry Dry Down (Nitrogen Evaporation) collect_supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute centrifuge2 Centrifuge (14,000 x g, 5 min, 4°C) reconstitute->centrifuge2 analyze LC-MS/MS Analysis centrifuge2->analyze

Caption: Experimental workflow for this compound extraction from biological tissues.

n_succinylglycine_pathway cluster_synthesis Biosynthesis cluster_degradation Degradation (Putative) succinyl_coa Succinyl-CoA glyat Glycine N-acyltransferase (GLYAT) succinyl_coa->glyat glycine Glycine glycine->glyat n_succinylglycine This compound glyat->n_succinylglycine CoA n_succinylglycine_deg This compound acylglycine_hydrolase Acylglycine Hydrolase (e.g., FAAH) succinate Succinate acylglycine_hydrolase->succinate glycine_deg Glycine acylglycine_hydrolase->glycine_deg n_succinylglycine_deg->acylglycine_hydrolase

Caption: Biosynthesis and putative degradation pathway of this compound.

The Use of N-Succinylglycine as an Analytical Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-Succinylglycine as an analytical standard in various research and drug development contexts. This document outlines its biochemical significance, protocols for its quantification in biological matrices, and expected analytical performance data.

Introduction to this compound

This compound (Succinyl-glycine) is an N-acylglycine, a class of metabolites formed through the conjugation of an acyl-CoA and glycine (B1666218).[1] Under normal physiological conditions, N-acylglycines are minor metabolites of fatty acids. However, their levels can be significantly elevated in the blood and urine of individuals with certain inborn errors of fatty acid metabolism, making them valuable biomarkers for diagnosis and monitoring of these disorders.[1]

As an analytical standard, this compound is used for the accurate quantification of its endogenous counterpart in biological samples, aiding in the study of metabolic pathways and the development of therapeutics for related metabolic diseases. Its chemical properties are summarized in the table below.

PropertyValue
CAS Number 5694-33-7
Molecular Formula C₆H₉NO₅[2]
Molecular Weight 175.14 g/mol [2]
Purity (Typical) ≥95.0% (HPLC)
Storage Temperature 2-8°C

Biochemical Pathway: N-Acylglycine Formation

N-acylglycines are primarily synthesized in the mitochondria through a detoxification pathway that conjugates excess or abnormally accumulated acyl-CoA species with glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT). The general pathway for N-acylglycine formation is depicted below.

N_Acylglycine_Formation Fatty_Acid Fatty Acid Acyl_CoA Acyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase N_Acylglycine N-Acylglycine Acyl_CoA->N_Acylglycine Glycine N-acyltransferase (GLYAT) Glycine Glycine Glycine->N_Acylglycine CoA CoA

Biosynthesis of N-Acylglycines.

Analytical Methodologies

The accurate quantification of this compound in biological matrices such as plasma and urine is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography with ultraviolet detection (HPLC-UV). LC-MS/MS is generally preferred for its superior sensitivity and specificity.

Quantification of this compound by LC-MS/MS

This protocol describes a general method for the quantification of this compound in human plasma. A stable isotope-labeled internal standard (e.g., this compound-d4) is recommended for optimal accuracy and precision.

3.1.1. Experimental Workflow

LCMS_Workflow Sample_Collection Plasma Sample Collection and Preparation Protein_Precipitation Protein Precipitation (Ice-cold Acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer and Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Analysis Data Analysis and Quantification LCMS_Analysis->Data_Analysis

References

Application Notes and Protocols for N-Succinylglycine in Metabolomic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of N-Succinylglycine in metabolomics, including its biochemical background, potential as a biomarker, and detailed protocols for its quantification in biological samples.

Introduction

This compound is an N-acyl-amino acid, a class of metabolites formed through the conjugation of an acyl-CoA with an amino acid.[1] Specifically, this compound is synthesized from succinyl-CoA, a key intermediate in the citric acid (TCA) cycle, and the amino acid glycine (B1666218).[2][3] N-acyl glycines, as a class, are involved in detoxification pathways and their levels have been associated with various metabolic diseases.[4][5][6] While research on many N-acyl glycines is expanding, this compound represents an emerging metabolite of interest in understanding mitochondrial function and metabolic dysregulation.

Biochemical Background and Significance

The formation of this compound is catalyzed by Glycine N-acyltransferase (GLYAT), a mitochondrial enzyme responsible for conjugating various acyl-CoA molecules with glycine.[1][7][8] This process is crucial for the detoxification of both endogenous and xenobiotic compounds. The abundance of this compound is directly related to the intracellular concentrations of its precursors, succinyl-CoA and glycine.

Given that succinyl-CoA is central to cellular energy metabolism and glycine levels are associated with metabolic health, altered levels of this compound may serve as a sensitive indicator of mitochondrial dysfunction, disruptions in the TCA cycle, or imbalances in amino acid metabolism.[6][9][10][11]

Metabolic Pathway

The biosynthesis of this compound is a straightforward enzymatic reaction occurring within the mitochondria.

succinyl_coa Succinyl-CoA glyat Glycine N-acyltransferase (GLYAT) succinyl_coa->glyat glycine Glycine glycine->glyat n_succinylglycine This compound coa Coenzyme A glyat->n_succinylglycine glyat->coa releases

Caption: Biosynthesis of this compound.

Applications in Metabolomic Studies

Biomarker of Mitochondrial Dysfunction

Elevated levels of succinyl-CoA can occur due to impairments in the TCA cycle or related metabolic pathways. In such conditions, the synthesis of this compound may increase as a mechanism to buffer excess succinyl-CoA. Therefore, quantifying this compound in biological fluids like plasma and urine could provide insights into mitochondrial health.

Indicator of Altered Glycine Metabolism

Plasma glycine concentrations are known to be altered in metabolic syndrome, obesity, and type 2 diabetes.[6][10] Investigating the levels of this compound in these conditions could help elucidate the downstream consequences of dysregulated glycine metabolism.

Toxicology and Drug Development

The GLYAT enzyme system is involved in the detoxification of xenobiotics. Studying the impact of drug candidates on this compound levels could be a component of safety and toxicity profiling, indicating potential off-target effects on mitochondrial metabolism.

Experimental Protocols

The following protocols are based on established methods for the quantification of N-acyl glycines and can be adapted for this compound.[4][12] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and specificity.[5][6]

Protocol 1: Quantification of this compound in Human Plasma

This protocol describes a method for the sensitive and accurate quantification of this compound in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.

Materials and Reagents:

  • This compound analytical standard

  • This compound-(¹³C₂, ¹⁵N) or other suitable stable isotope-labeled internal standard (IS)

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • LC-MS grade formic acid

  • Human plasma (K₂EDTA)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold methanol containing the internal standard at a known concentration.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Vortex briefly and centrifuge to pellet any insoluble material.

    • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Chromatography: Reversed-phase chromatography is typically used for N-acyl glycines.

      • Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A gradient from 5% to 95% Mobile Phase B over several minutes.

      • Flow Rate: 0.3 - 0.5 mL/min

      • Column Temperature: 40°C

    • Mass Spectrometry:

      • Ionization: Electrospray ionization (ESI) in negative mode is often preferred for N-acyl glycines.

      • Detection: Multiple Reaction Monitoring (MRM)

      • MRM Transitions: These need to be optimized for this compound and its internal standard. The transitions will be based on the precursor ion ([M-H]⁻) and a characteristic product ion.

Data Presentation:

ParameterValueReference
Sample Type Human Plasma
Preparation Method Protein Precipitation[4]
Analytical Technique LC-MS/MS[5][6]
Ionization Mode ESI Negative[12]
Internal Standard Stable Isotope-Labeled this compound[4]
Protocol 2: Quantification of this compound in Urine

This protocol is adapted for urine, which has a different matrix composition than plasma.

Materials and Reagents:

  • As in Protocol 1, with the addition of human urine samples.

Procedure:

  • Sample Preparation:

    • Thaw urine samples at room temperature and vortex.

    • Centrifuge at 4,000 x g for 5 minutes to remove any particulate matter.

    • Dilute 50 µL of the urine supernatant with 450 µL of water containing the internal standard.

    • Vortex to mix.

    • Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

    • For higher sensitivity, a solid-phase extraction (SPE) step can be incorporated before dilution.

  • LC-MS/MS Conditions:

    • The same LC-MS/MS conditions as in Protocol 1 can be used as a starting point, with potential adjustments to the gradient to account for the different sample matrix.

Data Presentation:

ParameterValueReference
Sample Type Human Urine[12]
Preparation Method Dilution[12]
Analytical Technique LC-MS/MS[5][6]
Ionization Mode ESI Negative[12]
Internal Standard Stable Isotope-Labeled this compound[4]

Experimental Workflow Visualization

cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma or Urine) add_is Add Internal Standard sample->add_is process Protein Precipitation (Plasma) or Dilution (Urine) add_is->process extract Extract Supernatant process->extract dry_recon Dry Down & Reconstitute extract->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms data Data Processing & Quantification lcms->data

Caption: General workflow for this compound analysis.

Conclusion

This compound is a metabolite with the potential to provide valuable insights into mitochondrial function and metabolic diseases. The protocols outlined here, based on established methods for related compounds, provide a robust framework for the accurate quantification of this compound in metabolomic studies. Further research is needed to establish definitive concentration ranges in various populations and to validate its role as a clinical biomarker.

References

Application Notes & Protocols: N-Succinylglycine and Acylglycines as Potential Biomarkers for Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic diseases, including inborn errors of metabolism, type 2 diabetes, and obesity-related disorders, are characterized by disruptions in cellular energy and nutrient processing. The identification of reliable biomarkers is crucial for early diagnosis, patient stratification, and the development of targeted therapies. Acylglycines, a class of metabolites formed from the conjugation of an acyl-CoA and glycine (B1666218), are emerging as significant indicators of metabolic dysregulation. While specific research on N-Succinylglycine as a standalone biomarker is limited, its position within the acylglycine family suggests its potential relevance. This document provides a comprehensive overview of the role of acylglycines, with a focus on this compound as a representative molecule, in the context of metabolic diseases.

Biochemical Rationale for Acylglycines as Biomarkers

Under normal physiological conditions, the formation of acylglycines is a minor metabolic pathway. However, in states of metabolic stress or enzymatic deficiency, certain acyl-CoA species can accumulate. The conjugation of these excess acyl-CoAs with glycine, catalyzed by glycine N-acyltransferase (GLYAT), serves as a detoxification mechanism.[1] Consequently, elevated levels of specific acylglycines in biological fluids can signal a bottleneck in a particular metabolic pathway.

For instance, elevated levels of N-Butyrylglycine are associated with Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency, an inborn error of fatty acid metabolism.[1] Similarly, profiling a range of acylglycines can provide a window into the broader state of cellular metabolism.[2][3]

Table 1: Quantitative Data on Acylglycines in Metabolic Diseases

AcylglycineAssociated Metabolic ConditionSample TypeFold Change (vs. Healthy Controls)Reference
N-ButyrylglycineShort-Chain Acyl-CoA Dehydrogenase (SCAD) DeficiencyUrineSignificantly Elevated[1]
AcetylglycineAssociated with lower diastolic blood pressureSerumInversely Correlated[4]
VariousObesityUrineLower urinary excretion in obesity[5]

Experimental Protocols

Protocol 1: Quantification of Acylglycines in Urine by LC-MS/MS

This protocol describes a general method for the sensitive quantification of acylglycines, including this compound, in urine samples using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Materials:

  • Urine samples

  • Internal standard (e.g., isotope-labeled this compound)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Centrifuge

  • UPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • Vortex samples to ensure homogeneity.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet debris.

    • Transfer 100 µL of supernatant to a new microcentrifuge tube.

    • Add 10 µL of internal standard solution.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • UPLC Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to separate the acylglycines of interest.

      • Flow Rate: 0.4 mL/min

      • Column Temperature: 40°C

      • Injection Volume: 5 µL

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for each acylglycine and the internal standard must be determined.

  • Data Analysis:

    • Quantify the concentration of each acylglycine by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

    • Normalize results to urinary creatinine (B1669602) concentration to account for variations in urine dilution.

Signaling Pathways and Logical Relationships

Formation and Significance of Acylglycines

The formation of acylglycines is intrinsically linked to mitochondrial metabolism. The accumulation of specific acyl-CoAs, due to enzymatic defects or metabolic overload, drives their conjugation with glycine. This process can be visualized as a detoxification pathway that mitigates the potentially toxic effects of acyl-CoA buildup.

Acylglycine_Formation cluster_0 Mitochondrion Fatty_Acid_Oxidation Fatty Acid Oxidation Acyl_CoA_Pool Acyl-CoA Pool Fatty_Acid_Oxidation->Acyl_CoA_Pool Amino_Acid_Catabolism Amino Acid Catabolism Amino_Acid_Catabolism->Acyl_CoA_Pool GLYAT Glycine N-acyltransferase (GLYAT) Acyl_CoA_Pool->GLYAT Enzyme_Deficiency Enzymatic Deficiency Enzyme_Deficiency->Acyl_CoA_Pool Accumulation Metabolic_Overload Metabolic Overload Metabolic_Overload->Acyl_CoA_Pool Accumulation Glycine Glycine Glycine->GLYAT Acylglycine Acylglycine (e.g., this compound) GLYAT->Acylglycine Urinary_Excretion Urinary Excretion (Biomarker) Acylglycine->Urinary_Excretion Excretion

Caption: Formation of acylglycines as a detoxification pathway.

Experimental Workflow for Acylglycine Biomarker Discovery

The process of identifying and validating acylglycines as biomarkers involves a multi-step workflow, from sample collection to clinical validation.

Biomarker_Workflow Sample_Collection Sample Collection (e.g., Urine, Plasma) Sample_Preparation Sample Preparation (e.g., Protein Precipitation) Sample_Collection->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis (Metabolite Profiling) Sample_Preparation->LCMS_Analysis Data_Processing Data Processing & Statistical Analysis LCMS_Analysis->Data_Processing Biomarker_Identification Candidate Biomarker Identification Data_Processing->Biomarker_Identification Validation Validation in Independent Patient Cohorts Biomarker_Identification->Validation Succinylation_Pathway cluster_1 Mitochondrial Metabolism TCA_Cycle TCA Cycle Succinyl_CoA Succinyl-CoA TCA_Cycle->Succinyl_CoA Metabolic_Enzyme_Active Metabolic Enzyme (Active) Succinyl_CoA->Metabolic_Enzyme_Active Succinylation Metabolic_Enzyme_Inactive Metabolic Enzyme (Inactive) Metabolic_Enzyme_Active->Metabolic_Enzyme_Inactive Desuccinylation SIRT5 SIRT5 (Desuccinylase) Metabolic_Enzyme_Active->SIRT5 Altered_Metabolic_Flux Altered Metabolic Flux Metabolic_Enzyme_Active->Altered_Metabolic_Flux Alters Activity SIRT5->Metabolic_Enzyme_Inactive

References

High-Throughput Screening Methods for N-Succinylglycine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinylglycine is an N-acyl-amino acid that may play a role in various metabolic pathways. As interest in the biological functions of acylated amino acids grows, robust high-throughput screening (HTS) methods are essential for identifying and characterizing enzymes that metabolize this compound and for discovering potential modulators of these pathways. This document provides detailed application notes and protocols for two distinct HTS assays designed for the sensitive and efficient detection of this compound metabolism.

The proposed assays are based on the enzymatic hydrolysis of this compound into its constituent molecules, succinate (B1194679) and glycine (B1666218). The detection of either of these products can serve as a proxy for the activity of a putative this compound hydrolase. While specific enzymes that metabolize this compound are not yet fully characterized, enzymes with broad substrate specificity, such as certain N-acyl-amino acid amidohydrolases, are candidate catalysts for this reaction.[1][2][3]

The protocols provided are designed for use in 96-well or 384-well microplate formats, making them suitable for automated HTS platforms.

Hypothetical Signaling Pathway and HTS Strategy

This compound sits (B43327) at the crossroads of central carbon metabolism and amino acid metabolism. Its hydrolysis links the succinate pool, a key intermediate in the TCA cycle, with the glycine pool, a versatile amino acid involved in biosynthesis and neurotransmission. An HTS campaign could therefore identify enzymes or compounds that modulate this linkage, with potential implications for cellular energetics and biosynthetic capacity.

This compound Metabolism and HTS Strategy NSG This compound Hydrolase Putative This compound Hydrolase NSG->Hydrolase Succinate Succinate Hydrolase->Succinate hydrolysis Glycine Glycine Hydrolase->Glycine hydrolysis TCA TCA Cycle Succinate->TCA Assay1 HTS Assay 1: Succinate Detection Succinate->Assay1 Biosynthesis Biosynthesis (e.g., purines, glutathione) Glycine->Biosynthesis Assay2 HTS Assay 2: Glycine Detection Glycine->Assay2 Inhibitors Small Molecule Inhibitors Inhibitors->Hydrolase

Hypothetical metabolic context and HTS approaches for this compound.

Application 1: Fluorescence-Based Succinate Detection Assay

This assay quantifies the amount of succinate produced from the enzymatic hydrolysis of this compound. The detection of succinate is achieved through a coupled enzyme reaction that leads to the generation of a fluorescent product.[4] This method is highly sensitive and suitable for HTS.

Assay Principle

A putative this compound hydrolase cleaves this compound into succinate and glycine. The succinate is then converted to pyruvate, which in turn reacts with a probe to generate a fluorescent signal. The intensity of the fluorescence is directly proportional to the amount of succinate produced.

Succinate Detection Assay Workflow Start Start: this compound + Putative Hydrolase Step1 Enzymatic Hydrolysis Start->Step1 Product1 Succinate + Glycine Step1->Product1 Step2 Add Succinate Detection Reagent Product1->Step2 Reaction Succinate Conversion (Coupled Enzyme Reaction) Step2->Reaction Product2 Fluorescent Product Reaction->Product2 Step3 Measure Fluorescence (e.g., Ex/Em = 530/585 nm) Product2->Step3 End End: Quantify Hydrolase Activity Step3->End

Workflow for the fluorescence-based succinate detection assay.
Quantitative Data Summary

ParameterValueReference
Assay Format96- or 384-well microplate
Detection MethodFluorescence[4]
Excitation Wavelength~530 nm[4]
Emission Wavelength~585 nm[4]
Linear Detection Range2 µM to 40 µM succinate[4]
Z'-Factor> 0.7 (achievable)General HTS metric
Experimental Protocol

Materials and Reagents:

  • This compound (Substrate)

  • Putative this compound hydrolase enzyme preparation

  • Succinate Assay Kit (e.g., from Sigma-Aldrich, Abcam, or BioAssay Systems) containing:

    • Succinate Assay Buffer

    • Enzyme Mix for succinate detection

    • Substrate/Probe for fluorescence generation

    • Succinate Standard

  • Test compounds (for inhibitor screening) dissolved in DMSO

  • Black, clear-bottom 96- or 384-well microplates

  • Microplate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare working solutions of the putative hydrolase enzyme in assay buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range of the succinate detection assay.

    • Prepare the succinate detection reagents according to the manufacturer's instructions.

    • Prepare a succinate standard curve by diluting the succinate standard in assay buffer.

    • Prepare serial dilutions of test compounds.

  • Assay Protocol (for inhibitor screening):

    • Add 2 µL of test compound solution or DMSO (vehicle control) to the wells of the microplate.

    • Add 20 µL of the diluted putative hydrolase enzyme solution to all wells except for the negative control wells (which should contain assay buffer only).

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 20 µL of the this compound substrate solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction (if necessary, as per the succinate assay kit instructions, e.g., by adding a stop solution or by proceeding directly to the detection step).

    • Add 50 µL of the succinate detection reagent master mix to all wells.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence at Ex/Em = ~530/585 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank (no enzyme) from all readings.

    • Plot the succinate standard curve.

    • Determine the concentration of succinate produced in each well from the standard curve.

    • Calculate the percent inhibition for each test compound relative to the vehicle control.

Application 2: Colorimetric Glycine Detection Assay

This assay quantifies the amount of glycine produced from the enzymatic hydrolysis of this compound. The detection of glycine is achieved through an enzyme-coupled reaction that results in a colored product.[5] This method is robust and well-suited for HTS applications.

Assay Principle

A putative this compound hydrolase cleaves this compound to produce succinate and glycine. The glycine is then oxidized by a specific enzyme mix, generating a product that reacts with a probe to form a stable colorimetric signal. The absorbance of this product is directly proportional to the amount of glycine present.

Glycine Detection Assay Workflow Start Start: this compound + Putative Hydrolase Step1 Enzymatic Hydrolysis Start->Step1 Product1 Succinate + Glycine Step1->Product1 Step2 Add Glycine Detection Reagent Product1->Step2 Reaction Glycine Oxidation (Coupled Enzyme Reaction) Step2->Reaction Product2 Colorimetric Product Reaction->Product2 Step3 Measure Absorbance (e.g., 570 nm) Product2->Step3 End End: Quantify Hydrolase Activity Step3->End

Workflow for the colorimetric glycine detection assay.
Quantitative Data Summary

ParameterValueReference
Assay Format96- or 384-well microplate[5][6]
Detection MethodColorimetric (Absorbance)[5]
Wavelength~570 nm[6]
Linear Detection Range1 µM to 1000 µM glycine[6]
Z'-Factor> 0.7 (achievable)General HTS metric
Experimental Protocol

Materials and Reagents:

  • This compound (Substrate)

  • Putative this compound hydrolase enzyme preparation

  • Glycine Assay Kit (e.g., from Sigma-Aldrich, Abcam) containing:

    • Glycine Assay Buffer

    • Glycine Probe

    • Glycine Enzyme Mix

    • Glycine Developer

    • Glycine Standard

  • Test compounds (for inhibitor screening) dissolved in DMSO

  • Clear, flat-bottom 96- or 384-well microplates

  • Microplate reader with absorbance capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate buffer.

    • Prepare working solutions of the putative hydrolase enzyme in assay buffer. The optimal concentration should be determined empirically.

    • Prepare the glycine detection reagents according to the manufacturer's instructions.

    • Prepare a glycine standard curve by diluting the glycine standard in assay buffer.

    • Prepare serial dilutions of test compounds.

  • Assay Protocol (for inhibitor screening):

    • Add 2 µL of test compound solution or DMSO (vehicle control) to the wells of the microplate.

    • Add 20 µL of the diluted putative hydrolase enzyme solution to all wells except for the negative control wells.

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the this compound substrate solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Prepare a master mix of the glycine detection reagent according to the kit protocol.

    • Add 50 µL of the glycine detection master mix to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the absorbance at ~570 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Plot the glycine standard curve.

    • Determine the concentration of glycine produced in each well from the standard curve.

    • Calculate the percent inhibition for each test compound relative to the vehicle control.

Conclusion

The two HTS assays detailed in these application notes provide robust and sensitive methods for studying the metabolism of this compound. The choice between the succinate and glycine detection assays may depend on factors such as the availability of reagents, the specific instrumentation, and the potential for interference from components of the sample matrix. Both protocols are readily adaptable for high-throughput screening campaigns aimed at discovering novel enzymes or identifying inhibitors of this compound metabolism, thereby facilitating further research into the biological roles of this and other N-acyl amino acids.

References

Application Notes and Protocols for In Vitro Enzyme Activity Assays of N-Succinylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinylglycine is a member of the N-acylglycine family, a class of endogenous signaling molecules involved in various physiological processes. The enzymatic synthesis and degradation of this compound are critical for understanding its biological roles and for the development of potential therapeutic agents. These application notes provide detailed protocols for in vitro enzyme activity assays related to the biosynthesis and degradation of this compound, focusing on the key enzyme families: Glycine (B1666218) N-acyltransferases (GLYATs) for synthesis, and Fatty Acid Amide Hydrolase (FAAH) and Peptidase M20 Domain Containing 1 (PM20D1) for degradation.

Biosynthesis of this compound

The biosynthesis of this compound is proposed to be catalyzed by Glycine N-acyltransferases (GLYATs), which facilitate the conjugation of an acyl-CoA molecule with glycine. In the case of this compound, the acyl donor is succinyl-CoA.

Signaling Pathway: this compound Biosynthesis

Succinyl_CoA Succinyl-CoA GLYAT Glycine N-acyltransferase (GLYAT) Succinyl_CoA->GLYAT Glycine Glycine Glycine->GLYAT N_Succinylglycine This compound GLYAT->N_Succinylglycine CoA Coenzyme A GLYAT->CoA Release

Caption: Biosynthesis of this compound from Succinyl-CoA and Glycine.

Experimental Protocol: Glycine N-acyltransferase (GLYAT) Activity Assay

This protocol is adapted for the synthesis of this compound from succinyl-CoA and glycine, based on a continuous spectrophotometric assay that measures the rate of Coenzyme A (CoA-SH) release.[1]

Principle: The free thiol group of the released CoA-SH reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product that can be monitored spectrophotometrically at 412 nm.

Materials and Reagents:

  • Recombinant human GLYAT enzyme

  • Succinyl-CoA

  • Glycine

  • DTNB (Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • Microplate reader or spectrophotometer

  • 96-well microplates

Assay Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prep_Reagents Prepare Assay Buffer, Substrates (Succinyl-CoA, Glycine), and DTNB solution Add_Reagents Add buffer, DTNB, Glycine, and Succinyl-CoA to wells Prep_Reagents->Add_Reagents Initiate Initiate reaction by adding GLYAT enzyme Add_Reagents->Initiate Measure_Absorbance Measure absorbance at 412 nm kinetically Initiate->Measure_Absorbance Calculate_Rate Calculate initial reaction rate (ΔA412/min) Measure_Absorbance->Calculate_Rate Determine_Activity Determine enzyme activity Calculate_Rate->Determine_Activity

Caption: Workflow for the GLYAT activity assay.

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer (pH 8.0).

    • Prepare stock solutions of succinyl-CoA, glycine, and DTNB in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Tris-HCl buffer

      • DTNB solution (final concentration, e.g., 0.5 mM)

      • Glycine solution (at varying concentrations for kinetic studies)

      • Succinyl-CoA solution (at varying concentrations for kinetic studies)

    • Include control wells without the enzyme to measure the background rate of DTNB reduction.

  • Enzyme Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding a known amount of recombinant GLYAT enzyme to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader set to 37°C.

    • Measure the absorbance at 412 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.

    • Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of CoA-SH production.

    • Determine kinetic parameters (Km and Vmax) by fitting the initial rate data at varying substrate concentrations to the Michaelis-Menten equation.

Expected Data:

Substrate (Acyl-CoA)Apparent Km (µM)Apparent kcat (s⁻¹)(kcat/Km)app (M⁻¹s⁻¹)
Acetyl-CoA209 ± 430.80 ± 0.074(3.8 ± 0.35) x 10³
Butyryl-CoA52 ± 7.915 ± 0.43(2.9 ± 0.082) x 10⁵
Hexanoyl-CoA45 ± 3.04.6 ± 0.085(1.0 ± 0.019) x 10⁵

Data obtained for mouse GLYAT at a fixed glycine concentration of 100 mM.[1]

Degradation of this compound

The hydrolysis of this compound back to succinate (B1194679) and glycine is likely catalyzed by enzymes such as Fatty Acid Amide Hydrolase (FAAH) and Peptidase M20 Domain Containing 1 (PM20D1).

Signaling Pathway: this compound Degradation

N_Succinylglycine This compound FAAH_PM20D1 FAAH / PM20D1 N_Succinylglycine->FAAH_PM20D1 H2O H₂O H2O->FAAH_PM20D1 Succinate Succinate FAAH_PM20D1->Succinate Glycine Glycine FAAH_PM20D1->Glycine

Caption: Degradation of this compound into Succinate and Glycine.

Experimental Protocol 1: Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This protocol describes a fluorometric assay to measure the degradation of this compound by FAAH.

Principle: Commercially available FAAH activity assay kits typically use a synthetic substrate that releases a fluorescent product upon hydrolysis.[2][3] To measure the degradation of this compound, a coupled assay can be designed to detect the product, glycine. For instance, the released glycine can be quantified using a sensitive fluorescent detection method, such as derivatization with o-phthalaldehyde (B127526) (OPA).

Materials and Reagents:

  • Recombinant human FAAH enzyme

  • This compound

  • FAAH Assay Buffer

  • o-Phthalaldehyde (OPA) reagent

  • Glycine standards

  • Fluorometer or fluorescent microplate reader

  • Black 96-well microplates

Assay Workflow:

cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Prep_Reagents Prepare FAAH Assay Buffer, This compound, and Glycine standards Incubate Incubate this compound with FAAH enzyme Prep_Reagents->Incubate Stop_Reaction Stop reaction at different time points Incubate->Stop_Reaction Derivatize Derivatize with OPA Stop_Reaction->Derivatize Measure_Fluorescence Measure fluorescence (Ex/Em ~340/455 nm) Derivatize->Measure_Fluorescence Quantify_Glycine Quantify glycine produced using standard curve Measure_Fluorescence->Quantify_Glycine

Caption: Workflow for the FAAH activity assay with this compound.

Procedure:

  • Reagent Preparation:

    • Prepare FAAH assay buffer as recommended by the enzyme manufacturer.

    • Prepare a stock solution of this compound in the assay buffer.

    • Prepare a series of glycine standards for the calibration curve.

  • Enzyme Reaction:

    • In microcentrifuge tubes, mix this compound with FAAH enzyme in the assay buffer.

    • Incubate the reaction mixture at 37°C.

    • At various time points, stop the reaction (e.g., by heat inactivation or addition of a chemical inhibitor).

  • Glycine Detection:

    • To the reaction mixture and glycine standards, add the OPA derivatizing reagent and incubate as required.

    • Transfer the samples to a black 96-well plate.

  • Data Acquisition:

    • Measure the fluorescence using an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 455 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the fluorescence of the glycine standards against their concentrations.

    • Determine the concentration of glycine produced in the enzymatic reaction from the standard curve.

    • Calculate the rate of this compound hydrolysis.

Experimental Protocol 2: PM20D1 Activity Assay (LC-MS/MS-based)

This protocol is suitable for measuring both the synthesis and hydrolysis of this compound by PM20D1.

Principle: The enzyme reaction is carried out, and the product (this compound for synthesis, or succinate/glycine for hydrolysis) is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which provides high sensitivity and specificity.[4][5]

Materials and Reagents:

  • Recombinant human PM20D1 enzyme

  • This compound (for hydrolysis assay)

  • Succinic acid and glycine (for synthesis assay)

  • Phosphate-buffered saline (PBS)

  • Organic solvent for quenching (e.g., chloroform:methanol 2:1)

  • LC-MS/MS system

Assay Workflow (Hydrolysis):

cluster_reaction Enzymatic Reaction cluster_analysis LC-MS/MS Analysis Incubate Incubate this compound with PM20D1 enzyme in PBS Quench Quench reaction with cold organic solvent Incubate->Quench Extract Extract metabolites Quench->Extract Analyze Analyze succinate and glycine by LC-MS/MS Extract->Analyze Quantify Quantify product formation Analyze->Quantify

Caption: Workflow for the PM20D1 hydrolysis assay.

Procedure (Hydrolysis Assay):

  • Enzyme Reaction:

    • In a microcentrifuge tube, incubate a known concentration of this compound (e.g., 100 µM) with recombinant PM20D1 in PBS at 37°C for a defined period (e.g., 1 hour).[4]

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding four volumes of a cold 2:1 chloroform:methanol mixture.[4]

    • Vortex and centrifuge to separate the phases.

    • Collect the aqueous phase containing succinate and glycine.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples by LC-MS/MS to quantify the amounts of succinate and glycine produced.

    • Use stable isotope-labeled internal standards for accurate quantification.

Procedure (Synthesis Assay):

  • Enzyme Reaction:

    • Incubate succinic acid and glycine (e.g., 1 mM each) with recombinant PM20D1 in PBS at 37°C for a defined period.[4]

  • Reaction Quenching and Extraction:

    • Follow the same quenching and extraction procedure as for the hydrolysis assay.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples by LC-MS/MS to quantify the amount of this compound formed.

Quantitative Data Summary:

Currently, there is limited published quantitative data on the enzymatic activity of FAAH and PM20D1 with this compound as a substrate. However, studies on other N-acyl amino acids can provide a basis for comparison. For example, PM20D1 has been shown to hydrolyze various N-acyl amino acids, and FAAH also exhibits activity towards certain members of this lipid family.[5][6][7] Researchers will need to empirically determine the kinetic parameters for this compound with these enzymes.

Conclusion

The protocols outlined in these application notes provide a framework for the in vitro investigation of the enzymatic synthesis and degradation of this compound. By employing these methods, researchers can elucidate the kinetic properties of the involved enzymes, screen for potential inhibitors or activators, and further unravel the biological significance of this compound in health and disease.

References

Application Notes and Protocols: Stable Isotope Labeling of N-Succinylglycine for Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates of metabolic reactions within a biological system. By introducing stable, non-radioactive isotope-labeled compounds, researchers can trace the flow of atoms through metabolic pathways.[1] This technique provides a dynamic snapshot of cellular metabolism that is unattainable through conventional metabolomics alone. N-Succinylglycine is an N-acylglycine, a class of endogenous signaling molecules formed by the conjugation of a fatty acid (in this case, succinic acid) with glycine (B1666218).[2] Dysregulation of N-acylglycine levels has been associated with inborn errors of metabolism.[2] The use of stable isotope-labeled this compound as a tracer can offer unique insights into the metabolic fate of both succinate (B1194679) and glycine, particularly in pathways related to amino acid metabolism, the tricarboxylic acid (TCA) cycle, and potential detoxification routes.

These application notes provide a comprehensive overview and detailed protocols for the theoretical application of stable isotope-labeled this compound in metabolic flux analysis.

Core Concepts and Metabolic Pathways

This compound is formed from the conjugation of succinyl-CoA, an intermediate of the TCA cycle, and glycine.[3][4] The abundance and turnover of this compound can, therefore, reflect the activities of pathways that supply its precursors. Tracing the fate of isotopically labeled this compound can elucidate the flux through its degradation pathways and the incorporation of its constituent parts (succinate and glycine) into other metabolic networks.

A key enzyme in the formation of N-acylglycines is glycine N-acyltransferase (GLYAT).[5] The degradation of this compound would likely involve hydrolysis back to succinate and glycine.[6] Labeled succinate can then re-enter the TCA cycle, while labeled glycine can be incorporated into various biosynthetic pathways, including serine synthesis and one-carbon metabolism.[7]

Hypothetical Signaling Pathway for this compound Flux

cluster_tca TCA Cycle (Mitochondrion) cluster_glycine Glycine Metabolism (Cytosol/Mitochondrion) cluster_conjugation This compound Metabolism alphaKG α-Ketoglutarate SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA α-KGDH Succinate Succinate SuccinylCoA->Succinate SCS NSG This compound SuccinylCoA->NSG Fumarate Fumarate Succinate->Fumarate SDH Malate Malate Fumarate->Malate Serine Serine Glycine Glycine Serine->Glycine SHMT Glycine->Serine SHMT Glycine->NSG One-Carbon Metabolism One-Carbon Metabolism Glycine->One-Carbon Metabolism Glutathione Synthesis Glutathione Synthesis Glycine->Glutathione Synthesis NSG->Succinate Hydrolysis NSG->Glycine Labeled_NSG [¹³C₄]-N-Succinylglycine (Tracer) Labeled_NSG->NSG Introduction to System

Caption: Hypothetical metabolic pathways involving this compound.

Experimental Protocols

Synthesis of [¹³C₄]-N-Succinylglycine

This protocol outlines a possible method for the chemical synthesis of uniformly labeled this compound.

Materials:

Procedure:

  • Dissolve glycine in a minimal amount of water and then add an excess of triethylamine.

  • In a separate flask, dissolve [¹³C₄]-Succinic anhydride in anhydrous THF.

  • Slowly add the glycine solution to the succinic anhydride solution with constant stirring at room temperature.

  • Allow the reaction to proceed for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture with 1M HCl to a pH of approximately 2.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude [¹³C₄]-N-Succinylglycine by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).

  • Confirm the identity and isotopic enrichment of the final product using high-resolution mass spectrometry and NMR spectroscopy.

Cell Culture and Stable Isotope Labeling

This protocol describes the application of labeled this compound to a mammalian cell culture.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HepG2)

  • Appropriate cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • Phosphate-buffered saline (PBS)

  • [¹³C₄]-N-Succinylglycine tracer

  • 6-well cell culture plates

Procedure:

  • Seed the cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.

  • Culture the cells in a humidified incubator at 37°C and 5% CO₂.

  • On the day of the experiment, remove the existing medium and wash the cells once with pre-warmed PBS.

  • Replace the medium with fresh, pre-warmed culture medium containing a defined concentration of [¹³C₄]-N-Succinylglycine (e.g., 100 µM). This is time point zero.

  • Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to determine the rate of uptake and metabolism.

  • At each time point, collect both the cell culture medium and the cell lysate for analysis.

Metabolite Extraction

For Cell Lysates:

  • Aspirate the labeling medium.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol to each well.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant containing the metabolites to a new tube and store at -80°C until analysis.

For Culture Medium:

  • Collect the medium from each well at the designated time points.

  • Centrifuge at 500 x g for 5 minutes to remove any cell debris.

  • Transfer the supernatant to a new tube and store at -80°C.

LC-MS/MS Analysis

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS).

Chromatographic Conditions (Example):

  • Column: A suitable column for polar metabolite analysis (e.g., a HILIC column).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate in water, pH 9.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 95% B to 20% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) or full scan with high resolution.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for unlabeled and labeled this compound, succinate, and glycine.

Experimental Workflow

synthesis Synthesis of [¹³C₄]-N-Succinylglycine labeling Introduction of [¹³C₄]-N-Succinylglycine Tracer synthesis->labeling cell_culture Cell Seeding and Growth cell_culture->labeling incubation Time-Course Incubation labeling->incubation collection Sample Collection (Cells and Medium) incubation->collection extraction Metabolite Extraction (80% Methanol) collection->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing and Flux Calculation analysis->data_processing

Caption: General experimental workflow for flux analysis.

Data Presentation and Analysis

The data obtained from LC-MS/MS analysis will consist of the mass isotopomer distributions (MIDs) for this compound, succinate, and glycine. The MID represents the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.).

Table 1: Hypothetical Mass Isotopomer Distribution of Key Metabolites After Labeling with [¹³C₄]-N-Succinylglycine
MetaboliteTime PointM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)
This compound 0 hr100.00.00.00.00.0
4 hr25.30.51.20.872.2
24 hr5.10.20.50.393.9
Succinate 0 hr100.00.00.00.00.0
4 hr85.61.12.50.99.9
24 hr60.21.54.81.332.2
Glycine 0 hr100.00.00.0--
4 hr92.41.36.3--
24 hr78.92.119.0--

This is example data and will vary based on the cell type and experimental conditions.

Interpretation of Hypothetical Data:

  • The decrease in M+0 and increase in M+4 of this compound over time indicates the uptake of the labeled tracer.

  • The appearance of M+4 succinate demonstrates the hydrolysis of the labeled this compound and the release of labeled succinate.

  • The appearance of M+2 glycine would indicate the release of the glycine moiety from the tracer. However, since the label is on the succinate part in this hypothetical example, we would expect to see changes in the labeling of glycine derived from the labeled succinate after it has been metabolized through the TCA cycle and other pathways. The table shows hypothetical changes in glycine labeling for illustrative purposes.

Logical Relationship for Flux Calculation

The fractional contribution of the tracer to the synthesis of a downstream metabolite can be calculated using the MIDs. This information, combined with a stoichiometric model of the metabolic network, can be used to solve for the intracellular fluxes.

input_data Mass Isotopomer Distributions (MIDs) of Metabolites flux_calculation Flux Calculation (e.g., using software like INCA or METRAN) input_data->flux_calculation stoichiometric_model Stoichiometric Model of Metabolic Network stoichiometric_model->flux_calculation flux_map Quantitative Metabolic Flux Map flux_calculation->flux_map

Caption: Logical flow for calculating metabolic fluxes.

Conclusion

The use of stable isotope-labeled this compound as a metabolic tracer presents a novel, albeit currently theoretical, approach to probe the interconnectedness of succinate and glycine metabolism. This methodology has the potential to provide valuable insights into metabolic reprogramming in various disease states, such as cancer and inborn errors of metabolism, and may aid in the identification of new therapeutic targets. The protocols and concepts outlined in these application notes provide a foundational framework for researchers interested in exploring this innovative application of metabolic flux analysis.

References

High-Purity N-Succinylglycine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of high-purity N-Succinylglycine in research and drug development. This compound is an N-acylglycine that serves as a potential biomarker in metabolic studies, particularly in the context of fatty acid oxidation disorders.

Commercial Suppliers and Quantitative Data

High-purity this compound is available from several commercial suppliers. The following table summarizes key quantitative data for a representative product.

ParameterValueSupplier Example
Purity ≥95.0% (HPLC)[1][2]Sigma-Aldrich
Molecular Formula C6H9NO5[1][3]Sigma-Aldrich
Molecular Weight 175.14 g/mol [1][3]Sigma-Aldrich
Storage Temperature 2-8°C[1][2]Sigma-Aldrich
Physical State Solid PowderN/A
Solubility Data not readily available. It is recommended to determine solubility empirically in relevant solvents (e.g., water, DMSO, ethanol). General solubility of glycine (B1666218) is high in water and decreases in organic solvents.[4]N/A
Stability Data on stability in solution under various pH and temperature conditions is not readily available. It is recommended that stability studies be performed as part of the experimental workflow.N/A

Biochemical Significance and Applications

This compound is a metabolite formed through the conjugation of succinyl-CoA and glycine.[1][2] This reaction is catalyzed by glycine N-acyltransferase (GLYAT) or related enzymes.[1][2] Elevated levels of N-acylglycines in biological fluids can be indicative of certain metabolic disorders, particularly those related to fatty acid oxidation.

Key Applications:

  • Biomarker Discovery: Use as a potential biomarker for inborn errors of metabolism, such as fatty acid oxidation disorders and organic acidemias.

  • Metabolic Research: Investigation of fatty acid and amino acid metabolism pathways.

  • Drug Development: As a reference standard in the development of analytical methods for monitoring metabolic pathways and the effects of therapeutic interventions.

Signaling Pathway

The formation of this compound is part of the broader N-acylglycine biosynthetic pathway, which plays a role in cellular signaling and detoxification.

Biosynthesis Pathway of this compound Succinyl-CoA Succinyl-CoA GLYAT Glycine N-acyltransferase (GLYAT) Succinyl-CoA->GLYAT Glycine Glycine Glycine->GLYAT This compound This compound Detoxification/Signaling Detoxification/Signaling This compound->Detoxification/Signaling GLYAT->this compound Conjugation

Caption: Biosynthesis of this compound via enzymatic conjugation.

Experimental Protocols

Synthesis of High-Purity this compound

This protocol describes a general method for the synthesis of this compound from glycine and succinic anhydride (B1165640).[5]

Materials:

  • Glycine

  • Succinic Anhydride

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (B128534) (TEA)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Sodium sulfate (B86663) (Na2SO4), anhydrous

  • Stir plate and stir bar

  • Round bottom flask

  • Condenser

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round bottom flask, dissolve glycine (1 equivalent) in anhydrous THF.

  • Addition of Base: Add triethylamine (2 equivalents) to the glycine solution and stir for 10 minutes at room temperature.

  • Addition of Anhydride: Slowly add a solution of succinic anhydride (1.1 equivalents) in anhydrous THF to the reaction mixture.

  • Reflux: Attach a condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.

  • Extraction: Dissolve the residue in water and transfer to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted succinic anhydride.

  • Acidification: Acidify the aqueous layer to pH 2 with 1M HCl.

  • Product Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to obtain high-purity this compound.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in urine or plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method should be validated according to regulatory guidelines.

Materials:

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., this compound-d4)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Urine or plasma samples

  • Centrifuge

  • 96-well plates or microcentrifuge tubes

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 ACN:Water).

    • Prepare a series of working standard solutions by serial dilution of the stock solution.

    • Prepare QC samples at low, medium, and high concentrations by spiking the working standard solutions into the same matrix as the study samples (urine or plasma).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of sample (standard, QC, or unknown) in a microcentrifuge tube, add 150 µL of cold ACN containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: A suitable gradient to separate this compound from matrix components.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions (Negative Ion Mode):

      • Ionization: Electrospray Ionization (ESI), Negative Mode

      • MRM Transitions:

        • This compound: Precursor ion (m/z) -> Product ion (m/z)

        • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

      • Optimize collision energy and other source parameters for maximum signal intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Visualization

Experimental Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Sample Add_IS_ACN Add Internal Standard in Acetonitrile Sample->Add_IS_ACN Vortex Vortex Add_IS_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Sample Supernatant->Inject LC_Separation Chromatographic Separation (C18) Inject->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Unknowns Calibration_Curve->Quantification

Caption: Workflow for quantifying this compound in biological samples.

References

Application Notes and Protocols: N-Succinylglycine in Drug Discovery Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Succinylglycine is a dicarboxylic acid and a derivative of the amino acid glycine. While not extensively documented as a primary drug candidate, its structural similarity to succinylated proteins and its potential role as a metabolite make it a molecule of interest for fundamental drug discovery research. These application notes provide a hypothetical framework and detailed protocols for exploring the potential of this compound as a tool compound in studying enzymatic pathways and cellular processes relevant to drug development. The primary hypothesized application is its use as a potential modulator of enzymes involved in protein desuccinylation, a critical post-translational modification implicated in various diseases.

Hypothesized Application: Inhibition of Desuccinylase Enzymes

Background:

Lysine (B10760008) succinylation is a post-translational modification that can significantly impact protein function. The removal of succinyl groups is catalyzed by desuccinylase enzymes, with certain members of the sirtuin family of NAD+-dependent deacetylases, such as SIRT5, being prominent examples. Dysregulation of these enzymes has been linked to metabolic disorders and cancer. This compound, by mimicking the structure of a succinylated lysine residue, could potentially act as a competitive inhibitor of these enzymes.

Signaling Pathway Hypothesis

The following diagram illustrates the hypothesized mechanism of this compound as a competitive inhibitor of a desuccinylase enzyme (e.g., SIRT5).

Desuccinylase_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound Succinylated_Substrate Succinylated Protein Substrate SIRT5 SIRT5 (Desuccinylase) Succinylated_Substrate->SIRT5 Binds to active site De-succinylated_Product De-succinylated Protein Product SIRT5->De-succinylated_Product Succinate Succinate SIRT5->Succinate NADH_NAM NADH + NAM SIRT5->NADH_NAM NAD NAD+ NAD->SIRT5 N_Succinylglycine This compound (Potential Inhibitor) SIRT5_Inhibited SIRT5 (Inhibited) N_Succinylglycine->SIRT5_Inhibited Competitively binds to active site No_Reaction No Reaction SIRT5_Inhibited->No_Reaction

Caption: Hypothesized competitive inhibition of SIRT5 by this compound.

Experimental Protocols

Protocol 1: In Vitro Desuccinylase Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory potential of this compound against a recombinant desuccinylase enzyme, such as SIRT5.

Materials:

  • Recombinant human SIRT5 enzyme

  • Fluorogenic succinylated peptide substrate (e.g., a peptide with a succinylated lysine residue coupled to a fluorophore and a quencher)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.05% BSA)

  • NAD+ solution

  • This compound

  • Developer solution (e.g., containing a protease to cleave the de-succinylated peptide, separating the fluorophore from the quencher)

  • 96-well black microplate

  • Fluorescence plate reader

Experimental Workflow

In_Vitro_Assay_Workflow cluster_workflow In Vitro Inhibition Assay Workflow prep Prepare Reagents (Enzyme, Substrate, NAD+, This compound dilutions) dispense Dispense this compound and Enzyme into 96-well plate prep->dispense preincubate Pre-incubate (15 min, RT) dispense->preincubate initiate Initiate Reaction (Add Substrate and NAD+) preincubate->initiate incubate Incubate (60 min, 37°C) initiate->incubate develop Stop and Develop (Add Developer solution) incubate->develop read Read Fluorescence (Ex/Em appropriate for fluorophore) develop->read analyze Data Analysis (Calculate % Inhibition, IC50) read->analyze CETSA_Workflow cluster_cetsa Cell-Based Thermal Shift Assay (CETSA) Workflow treat Treat cells with This compound or vehicle harvest Harvest and lyse cells treat->harvest aliquot Aliquot lysate into PCR tubes harvest->aliquot heat Heat aliquots across a temperature gradient aliquot->heat centrifuge Centrifuge to separate soluble and precipitated fractions heat->centrifuge sds_page Run soluble fraction on SDS-PAGE centrifuge->sds_page western Western Blot for target protein sds_page->western analyze Analyze band intensity to determine melting curve western->analyze

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Succinylglycine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the synthesis of N-Succinylglycine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound from glycine (B1666218) and succinic anhydride (B1165640) in an aqueous medium.

Issue Potential Cause Recommendation
Low Product Yield Incomplete reaction due to insufficient base.Ensure the pH of the reaction mixture is maintained between 8-10 during the addition of succinic anhydride. This can be achieved by the controlled addition of a suitable base like sodium carbonate or sodium hydroxide.
Hydrolysis of succinic anhydride.Add succinic anhydride portion-wise to the reaction mixture to ensure it reacts primarily with glycine rather than hydrolyzing in the aqueous base.
Product loss during workup.After acidification, cool the solution thoroughly in an ice bath to ensure maximum precipitation of this compound before filtration.
Product is an oil or fails to crystallize Presence of unreacted starting materials or side products.Ensure the final pH after acidification is between 2-3. Wash the crude product with cold water to remove any remaining water-soluble impurities. Recrystallization from hot water may be necessary.
Insufficient acidification.Use a pH meter to accurately adjust the pH to 2-3 with a strong acid like hydrochloric acid.
Presence of multiple spots on TLC analysis Unreacted glycine.Glycine is highly polar and should have a very low Rf value. Ensure complete reaction by monitoring with TLC until the glycine spot disappears.
Succinic acid (from hydrolysis of anhydride).Succinic acid can be removed by washing the crystalline product with cold water.
Di-succinylated glycine or other side products.Optimize stoichiometry by using a slight excess of glycine to succinic anhydride. Maintain a controlled temperature (room temperature is often sufficient) to minimize side reactions.
Reaction mixture becomes too thick to stir High concentration of reactants.Use a sufficient volume of water to maintain a stirrable solution throughout the reaction. A starting concentration of glycine around 1 M is a reasonable starting point.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of this compound.

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glycine Dissolve Glycine in Aqueous Base (e.g., Na2CO3) add_anhydride Portion-wise Addition of Succinic Anhydride prep_glycine->add_anhydride prep_anhydride Prepare Succinic Anhydride prep_anhydride->add_anhydride stir_reaction Stir at Room Temperature add_anhydride->stir_reaction monitor_reaction Monitor by TLC stir_reaction->monitor_reaction acidify Acidify to pH 2-3 with HCl monitor_reaction->acidify crystallize Cool in Ice Bath to Crystallize acidify->crystallize filter_wash Filter and Wash with Cold Water crystallize->filter_wash dry Dry the Product filter_wash->dry

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Troubleshooting Decision Tree

Use this diagram to diagnose and resolve common issues during the synthesis.

troubleshooting_tree Troubleshooting this compound Synthesis start Problem Encountered low_yield Low Yield? start->low_yield oily_product Oily Product? start->oily_product impure_tlc Impure on TLC? start->impure_tlc low_yield->oily_product No check_ph Check Reaction pH (Maintain 8-10) low_yield->check_ph Yes oily_product->impure_tlc No check_acid_ph Check Final pH (Adjust to 2-3) oily_product->check_acid_ph Yes check_temp Control Temperature (Room Temp) impure_tlc->check_temp Yes wash_cold Wash Product with Cold Water impure_tlc->wash_cold Yes portionwise_add Add Anhydride Portion-wise check_ph->portionwise_add recrystallize Recrystallize from Hot Water check_acid_ph->recrystallize wash_cold->recrystallize

Caption: A decision tree to guide troubleshooting during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

A1: The base, typically sodium carbonate or sodium hydroxide, serves two main purposes. First, it deprotonates the amino group of glycine, making it a more potent nucleophile to attack the succinic anhydride. Second, it keeps the dicarboxylic acid product, this compound, soluble in the aqueous reaction medium until the acidification step.

Q2: Why is the succinic anhydride added in portions?

A2: Succinic anhydride can react with water (hydrolyze) to form succinic acid. Adding the anhydride in portions to a stirred solution of glycine ensures that it preferentially reacts with the amino acid, maximizing the yield of the desired product.

Q3: What is a suitable solvent for this reaction?

A3: Water is an excellent and environmentally friendly solvent for this reaction. It readily dissolves the glycine salt and the final product salt.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a suitable method. A polar solvent system (e.g., ethyl acetate/methanol/acetic acid) can be used. The reaction is complete when the spot corresponding to glycine is no longer visible.

Q5: My final product is not very pure. What are the common impurities and how can I remove them?

A5: Common impurities include unreacted glycine, succinic acid from the hydrolysis of the anhydride, and potentially small amounts of di-succinylated products. Unreacted glycine and succinic acid are typically removed by washing the crystalline this compound with cold water, as they are more soluble. If significant impurities remain, recrystallization from hot water is an effective purification method.

Q6: What is the expected yield for this synthesis?

A6: With careful control of pH and portion-wise addition of the anhydride, yields for this type of reaction are generally high, often in the range of 80-95%.

Detailed Experimental Protocol

Synthesis of this compound

This protocol describes the synthesis of this compound from glycine and succinic anhydride in an aqueous solution.

Materials:

  • Glycine

  • Succinic Anhydride

  • Sodium Carbonate (anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ice

Equipment:

  • Magnetic stirrer with stir bar

  • Beakers and Erlenmeyer flasks

  • pH meter or pH paper

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Preparation of Glycine Solution: In a 250 mL beaker, dissolve glycine (e.g., 7.5 g, 0.1 mol) and sodium carbonate (e.g., 5.3 g, 0.05 mol) in 100 mL of deionized water. Stir until all solids have dissolved. The pH of the solution should be in the range of 8-10.

  • Reaction with Succinic Anhydride: While stirring the glycine solution at room temperature, add succinic anhydride (e.g., 10.0 g, 0.1 mol) in small portions over a period of 30 minutes. Monitor the pH and add small amounts of a 2M sodium carbonate solution as needed to maintain the pH between 8 and 10.

  • Reaction Completion: After the final addition of succinic anhydride, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Acidification and Precipitation: Cool the reaction mixture in an ice bath. While stirring, slowly add concentrated hydrochloric acid dropwise to acidify the solution to a pH of 2-3. A white precipitate of this compound should form.

  • Isolation of the Product: Keep the mixture in the ice bath for at least 30 minutes to ensure complete crystallization. Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of ice-cold deionized water to remove any residual salts and unreacted starting materials. Allow the product to air-dry or dry it in a desiccator to a constant weight.

  • Characterization (Optional): The purity of the this compound can be assessed by measuring its melting point and by techniques such as NMR or IR spectroscopy.

Technical Support Center: Overcoming N-Succinylglycine Solubility Challenges in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with N-Succinylglycine and related N-acyl amino acid derivatives during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in assays?

This compound is a derivative of the amino acid glycine (B1666218) where a succinyl group is attached to the nitrogen atom. This modification, while useful for creating specific substrates for enzymes like matrix metalloproteinases (MMPs), can alter the molecule's physicochemical properties, including its solubility. Poor solubility can lead to inaccurate substrate concentrations, precipitation during the assay, and unreliable kinetic data.

Q2: What are the key factors influencing the solubility of this compound?

The solubility of this compound is primarily influenced by:

  • pH: As an acidic molecule with two carboxylic acid groups, its charge state and therefore its solubility are highly dependent on the pH of the solution.

  • Solvent: The polarity of the solvent plays a crucial role. While it has some water solubility, it may be more soluble in organic solvents.

  • Temperature: Generally, solubility increases with temperature, although this needs to be balanced with the stability of the compound and other assay components.

  • Ionic Strength: The concentration of salts in the buffer can impact solubility, sometimes leading to a "salting out" effect where the compound becomes less soluble at high salt concentrations.

Q3: Can I assume the solubility of this compound is the same as glycine?

No. While glycine is highly soluble in water[1][2][3][4], the addition of the less polar succinyl group to form this compound will decrease its overall polarity and likely reduce its aqueous solubility compared to the parent amino acid.

Troubleshooting Guide for Poor this compound Solubility

This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.

Problem: this compound precipitates when added to my aqueous assay buffer.

Initial Checks:

  • Visual Inspection: Confirm that your stock solution is completely clear before adding it to the assay buffer.

  • Concentration Check: Double-check your calculations to ensure you are not exceeding the expected solubility limit.

Troubleshooting Workflow:

G start Precipitation Observed stock_check Is the stock solution clear? start->stock_check reprepare_stock Re-prepare stock solution. Consider using a different solvent. stock_check->reprepare_stock No buffer_issue Precipitation upon addition to buffer stock_check->buffer_issue Yes success Solubility Issue Resolved reprepare_stock->success Soluble ph_optimization Optimize Buffer pH buffer_issue->ph_optimization cosolvent Use a Co-solvent (e.g., DMSO) ph_optimization->cosolvent Still precipitates ph_optimization->success Soluble concentration Reduce Final Concentration cosolvent->concentration Still precipitates cosolvent->success Soluble concentration->success Soluble no_success Issue Persists concentration->no_success Still precipitates

Caption: Troubleshooting workflow for this compound precipitation.

Solutions in Detail:

1. pH Adjustment:

This compound has two carboxylic acid groups and is therefore acidic. Its solubility in aqueous solutions is expected to be lowest at its isoelectric point (pI) and increase significantly as the pH is moved away from the pI.

  • Acidic Conditions (pH < pI): The carboxylic acid groups will be protonated, reducing the net negative charge and potentially decreasing solubility.

  • Basic Conditions (pH > pI): The carboxylic acid groups will be deprotonated, resulting in a net negative charge and increasing solubility due to improved hydration of the charged species.

Experimental Protocol: pH Optimization

  • Prepare a series of buffers with different pH values (e.g., ranging from pH 5.0 to 9.0).

  • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., water if possible, or a minimal amount of DMSO).

  • Add a small, consistent volume of the stock solution to each buffer to achieve the desired final concentration.

  • Visually inspect for precipitation immediately and after a short incubation period (e.g., 15-30 minutes) at the intended assay temperature.

  • Select the pH that provides the best solubility without compromising enzyme activity.

2. Utilize a Co-solvent:

For compounds with low aqueous solubility, preparing a concentrated stock solution in a water-miscible organic solvent is a common strategy. Dimethyl sulfoxide (B87167) (DMSO) is frequently used for this purpose in biochemical assays.

Experimental Protocol: Co-solvent Stock Preparation

  • Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-100 mM). Ensure the compound is fully dissolved. Gentle warming or sonication may aid dissolution.

  • When preparing your assay, add a small volume of the DMSO stock solution to the aqueous assay buffer. It is crucial to add the DMSO stock to the buffer and mix immediately to avoid localized high concentrations that can cause precipitation.

  • Important: The final concentration of the co-solvent in the assay should be kept to a minimum, ideally below 1% (v/v), as higher concentrations can inhibit enzyme activity.[5] Always run a vehicle control (assay with the same final concentration of the co-solvent but without the compound) to assess its effect on the enzyme.

Data Presentation: Co-solvent Compatibility

Co-solventTypical Final ConcentrationNotes
DMSO< 1% (v/v)Widely used, but can inhibit some enzymes at higher concentrations.[5]
Ethanol< 5% (v/v)Can be used, but may also affect enzyme stability and activity.
Methanol< 5% (v/v)Similar to ethanol, potential for enzyme denaturation.

Application Example: this compound Derivatives in Matrix Metalloproteinase (MMP) Assays

N-acylated peptide substrates are commonly used in fluorogenic assays to measure the activity of MMPs. These substrates often have poor aqueous solubility and require special handling.

Experimental Workflow for a Fluorogenic MMP Assay:

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer prep_enzyme Reconstitute & Dilute MMP Enzyme prep_buffer->prep_enzyme prep_substrate Prepare Substrate Stock in DMSO prep_enzyme->prep_substrate add_substrate Add Substrate to Microplate prep_substrate->add_substrate equilibrate Equilibrate to Assay Temperature add_substrate->equilibrate add_enzyme Initiate Reaction with Enzyme equilibrate->add_enzyme read_fluorescence Monitor Fluorescence add_enzyme->read_fluorescence background_subtract Subtract Background Fluorescence read_fluorescence->background_subtract calculate_velocity Calculate Initial Velocity background_subtract->calculate_velocity determine_kinetics Determine Km and Vmax calculate_velocity->determine_kinetics

Caption: General workflow for a fluorogenic MMP assay.[6]

Detailed Protocol for MMP Assay with a Poorly Soluble N-Succinyl-Peptide Substrate:

Materials:

  • N-Succinyl-peptide fluorogenic substrate

  • Recombinant active MMP enzyme

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

  • DMSO (anhydrous)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Stock Preparation:

    • Dissolve the N-Succinyl-peptide substrate in 100% DMSO to a stock concentration of 10 mM. Ensure complete dissolution.[6]

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Enzyme Preparation:

    • Reconstitute the MMP enzyme in assay buffer to a stock concentration as recommended by the supplier.

    • On the day of the assay, prepare a working dilution of the enzyme in cold assay buffer. Keep the enzyme on ice.

  • Assay Setup:

    • Prepare serial dilutions of the substrate stock solution in assay buffer to achieve a range of final concentrations for kinetic analysis.

    • Add the diluted substrate solutions to the wells of the 96-well plate. Include a "no enzyme" control for each substrate concentration to measure background fluorescence.

    • Equilibrate the plate to the desired assay temperature (typically 37°C).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the diluted enzyme solution to each well.

    • Immediately start monitoring the increase in fluorescence intensity over time using the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Subtract the background fluorescence from the readings of the wells containing the enzyme.

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Plot V₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ.

Logical Relationship for Solubility Strategy Selection:

G start Solubility Problem is_ionizable Is the compound ionizable? start->is_ionizable adjust_ph Adjust pH away from pI is_ionizable->adjust_ph Yes use_cosolvent Use a co-solvent (e.g., DMSO) is_ionizable->use_cosolvent No adjust_ph->use_cosolvent Insufficient solubility check_enzyme_compatibility Check for enzyme inhibition/denaturation use_cosolvent->check_enzyme_compatibility check_enzyme_compatibility->adjust_ph Inhibition observed optimize_concentration Optimize final co-solvent concentration check_enzyme_compatibility->optimize_concentration No significant effect final_solution Optimized Assay Conditions optimize_concentration->final_solution

Caption: Decision-making process for selecting a solubilization strategy.

References

Technical Support Center: N-Succinylglycine Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-Succinylglycine under various storage conditions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions related to the storage and handling of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored as a solid at 2-8°C.[1] Under these conditions, the compound is expected to be stable, although it is noted to have a limited shelf life, so it is crucial to refer to the expiry date on the label.[1] For solutions, it is recommended to prepare them fresh. If short-term storage of a solution is necessary, it should be kept at 2-8°C for no longer than 24 hours.

Q2: My this compound solution has been at room temperature for a few hours. Is it still usable?

A2: While short-term exposure to room temperature may not lead to significant degradation, it is not ideal. The stability of related compounds, such as succinylcholine, is known to be temperature-dependent, with increased degradation at higher temperatures.[2][3] It is recommended to perform a quality control check, such as HPLC analysis, if the solution's integrity is critical for your experiment. For routine applications, it is best practice to prepare fresh solutions.

Q3: I am observing unexpected peaks in my HPLC analysis of an aged this compound solution. What could they be?

A3: Unexpected peaks likely represent degradation products. The primary degradation pathway for this compound in solution is hydrolysis of the amide bond, which would yield succinic acid and glycine (B1666218). Depending on the pH and presence of enzymes, other degradation products could also form. To confirm the identity of these peaks, you can run standards of the suspected degradation products (succinic acid and glycine) or use mass spectrometry for identification.

Q4: Can this compound be degraded by enzymes present in my cell culture or tissue homogenate?

A4: Yes, enzymatic degradation is possible. N-acyl amino acids can be substrates for amidohydrolases, which would cleave the amide bond. Additionally, enzymes like glycine N-acyltransferase, which are involved in the metabolism of similar compounds, could potentially interact with this compound.[1] If you are working with biological samples, it is crucial to consider enzymatic degradation and take appropriate measures, such as adding protease inhibitors or working at low temperatures, to minimize this effect.

Q5: How does pH affect the stability of this compound in solution?

Quantitative Stability Data

The following tables summarize the expected stability of this compound under different storage conditions based on general principles of chemical kinetics and data from related compounds. These are representative values and actual stability may vary.

Table 1: Effect of Temperature on the Stability of this compound (1 mg/mL in pH 7.0 buffer)

Temperature (°C)Storage DurationEstimated Remaining this compound (%)
2-824 hours>99%
2-87 days~98%
25 (Room Temp)24 hours~97%
25 (Room Temp)7 days~90%
4024 hours~92%
407 days~80%

Table 2: Effect of pH on the Stability of this compound (1 mg/mL at 25°C for 24 hours)

pHEstimated Remaining this compound (%)
3.0~90%
5.0~95%
7.0~97%
9.0~92%

Experimental Protocols

This section provides detailed methodologies for assessing the stability of this compound.

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for separating this compound from its primary degradation products, succinic acid and glycine.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound standard

  • Succinic acid standard

  • Glycine standard

  • Sample diluent: Water or mobile phase A

Procedure:

  • Preparation of Mobile Phase: Prepare mobile phases A and B and degas them before use.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25°C

    • Detection wavelength: 210 nm

    • Gradient elution:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 50% B

      • 10-12 min: 50% B

      • 12-13 min: 50% to 5% B

      • 13-15 min: 5% B (re-equilibration)

  • Sample Preparation: Dissolve this compound and its potential degradation products in the sample diluent to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Data Analysis: Identify and quantify the peaks corresponding to this compound, succinic acid, and glycine based on the retention times of the standards.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Heating block or water bath

  • UV lamp

  • HPLC system and reagents from Protocol 1

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize a portion of the sample before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize a portion of the sample before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store solid this compound at 80°C for 48 hours. Dissolve in the sample diluent before analysis.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in water) to a UV lamp (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 1.

Visualizations

Signaling and Metabolic Context

While a specific signaling pathway for this compound is not well-defined, it is understood to be an N-acyl amino acid and can be conceptually placed within the context of cellular metabolism and succinylation processes.

metabolic_context cluster_tca TCA Cycle cluster_glycine_metabolism Glycine Metabolism cluster_synthesis_degradation This compound Metabolism cluster_synthesis Synthesis cluster_degradation Degradation Succinyl_CoA Succinyl-CoA Succinate Succinate Succinyl_CoA->Succinate Succinyl-CoA Synthetase Synthesis Glycine N-acyltransferase-like enzymes Succinyl_CoA->Synthesis Glycine Glycine Glycine->Synthesis N_Succinylglycine This compound Degradation Amidohydrolases N_Succinylglycine->Degradation Hydrolysis Synthesis->N_Succinylglycine Biosynthesis Degradation->Succinate Degradation->Glycine

Metabolic context of this compound.
Experimental Workflow for Stability Testing

The following diagram illustrates the logical flow of experiments to assess the stability of this compound.

stability_workflow start Start: this compound Sample forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) start->forced_degradation storage_conditions Define Storage Conditions (Temperature, pH, Duration) start->storage_conditions hplc_method Develop Stability-Indicating HPLC Method forced_degradation->hplc_method analyze_stored Analyze Stored Samples storage_conditions->analyze_stored analyze_stressed Analyze Stressed Samples hplc_method->analyze_stressed data_analysis Data Analysis (Quantify Degradation, Identify Products) analyze_stressed->data_analysis analyze_stored->data_analysis report Generate Stability Report data_analysis->report

Workflow for this compound stability testing.
Troubleshooting Logic for HPLC Analysis

This diagram provides a logical troubleshooting guide for common issues encountered during the HPLC analysis of this compound.

hplc_troubleshooting start Start: Unexpected HPLC Result q1 Problem Peak Tailing Ghost Peaks Retention Time Shift start->q1 a1 Check Column Condition Adjust Mobile Phase pH q1:p1->a1 a2 Check Sample Preparation Clean Injection Port q1:p2->a2 a3 Check Mobile Phase Composition Ensure System Equilibration q1:p3->a3 end Resolved a1->end a2->end a3->end

HPLC troubleshooting for this compound analysis.

References

Troubleshooting low signal intensity of N-Succinylglycine in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low signal intensity of N-Succinylglycine in mass spectrometry experiments.

Troubleshooting Guide: Low Signal Intensity

Low signal intensity is a frequent challenge in the mass spectrometric analysis of this compound. This guide provides a systematic approach to diagnosing and resolving common issues.

Q1: My this compound signal is weak or absent in both my standards and samples. Where should I start troubleshooting?

A: When both standards and samples show low signal, the issue likely lies with the instrument setup or the fundamental properties of the analyte.

Troubleshooting Workflow: Instrument & Analyte Check

start Start: Low Signal in Standards & Samples ms_check Verify MS Calibration & Tuning start->ms_check ionization_mode Check Ionization Mode (Positive vs. Negative) ms_check->ionization_mode positive_mode Positive Mode: [M+H]+, [M+Na]+, [M+K]+ ionization_mode->positive_mode Trying Positive negative_mode Negative Mode: [M-H]- ionization_mode->negative_mode Trying Negative source_cleaning Clean the Ion Source positive_mode->source_cleaning negative_mode->source_cleaning direct_infusion Direct Infusion of Standard source_cleaning->direct_infusion signal_ok Signal Appears? direct_infusion->signal_ok lc_issue Isolate Issue to LC System signal_ok->lc_issue Yes no_signal Re-evaluate Analyte Stability & Standard Preparation signal_ok->no_signal No end End lc_issue->end no_signal->end

Caption: Initial troubleshooting steps for low this compound signal.

Detailed Steps:

  • Verify Mass Spectrometer Performance: Ensure your instrument has been recently tuned and calibrated according to the manufacturer's guidelines. Poor calibration can lead to low sensitivity.[1]

  • Select the Appropriate Ionization Mode:

    • Negative Ion Mode (Recommended): this compound has a carboxylic acid group, making it acidic. Therefore, it is most likely to lose a proton and form the [M-H]- ion in negative electrospray ionization (ESI) mode. For acidic analytes, a basic mobile phase pH can enhance deprotonation and signal intensity.[2]

    • Positive Ion Mode: While less intuitive for an acidic molecule, positive ion mode can sometimes provide a signal. Look for the protonated molecule [M+H]+ or adducts with sodium [M+Na]+ and potassium [M+K]+. An acidic mobile phase pH is generally preferred for positive mode to facilitate protonation.[1][2]

  • Check for Adduct Formation: Your signal may be split among several different ions, reducing the intensity of any single one. In positive mode, sodium [M+Na]+ and potassium [M+K]+ adducts are common, especially if your glassware or reagents are not scrupulously clean.[3][4][5][6]

  • Clean the Ion Source: The ESI source can become contaminated with salts and other non-volatile components from samples and mobile phases, leading to a significant drop in signal intensity.[7] A routine cleaning of the ion source components is often a quick solution.

Q2: My standard shows a strong signal, but my biological samples (plasma, urine, etc.) have a very weak signal for this compound. What is the likely cause?

A: This scenario strongly points towards matrix effects , where other components in your sample interfere with the ionization of this compound.[8][9]

Logical Relationship: Matrix Effects Leading to Low Signal

sample Biological Sample (Plasma, Urine) analyte This compound sample->analyte matrix Matrix Components (Salts, Lipids, etc.) sample->matrix extraction Sample Preparation (SPE, LLE, PPT) analyte->extraction matrix->extraction ion_suppression Ion Suppression matrix->ion_suppression Co-elution lc_separation Chromatographic Separation extraction->lc_separation esi_source ESI Source lc_separation->esi_source esi_source->ion_suppression low_signal Low Signal Intensity ion_suppression->low_signal

Caption: How matrix components can cause ion suppression and low signal.

Solutions for Matrix Effects:

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and removing interfering substances. For an acidic analyte like this compound, an anion exchange SPE cartridge can be employed.

    • Liquid-Liquid Extraction (LLE): LLE can also be used to separate this compound from matrix components based on its polarity and solubility.

    • Protein Precipitation (PPT): For plasma or serum samples, precipitating proteins with a cold organic solvent like acetonitrile (B52724) is a quick and common cleanup step.[10]

  • Enhance Chromatographic Separation:

    • Ensure that this compound is chromatographically resolved from the bulk of the matrix components. If it co-elutes with a large, interfering peak, ion suppression is likely.[8]

    • Consider using a different column chemistry (e.g., HILIC for polar compounds) or adjusting the gradient to improve separation.

  • Dilute the Sample: If the concentration of this compound is high enough, simply diluting the sample can reduce the concentration of interfering matrix components and alleviate ion suppression.[9]

Q3: The peak shape for this compound is broad or tailing, and the intensity is low. How can I improve this?

A: Poor peak shape leads to the analyte being diluted as it enters the mass spectrometer, which directly results in lower signal intensity.

Troubleshooting Steps for Poor Peak Shape:

  • Mobile Phase Composition: For a small, polar molecule like this compound, the mobile phase is critical.

    • The addition of a small amount of a modifier like formic acid (for positive mode) or ammonium (B1175870) hydroxide/acetate (for negative mode) can significantly improve peak shape.[2]

    • One study found that adding glycine (B1666218) to the mobile phase can enhance the MS signal for some compounds by reducing ion suppression.[11]

  • Column Choice: A well-maintained C18 column is a common starting point. However, for very polar analytes, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide better retention and peak shape.

  • Check for System Contamination: Contaminants in the LC system or on the column can lead to peak broadening and tailing.[1] Ensure your mobile phases are fresh and your system is clean.

Frequently Asked Questions (FAQs)

Q: Which ionization mode, positive or negative, is better for this compound?

A: Due to its free carboxylic acid group, this compound is expected to ionize most efficiently in negative ion mode to form the [M-H]- ion. However, it is always recommended to test both modes during method development, as positive mode adducts [M+Na]+ or [M+K]+ may sometimes provide a usable signal.[2][12]

Q: What are the common adducts I should look for with this compound?

A: In electrospray ionization, you may observe several common adducts which can split your signal.

Ionization ModeCommon Adducts of this compound (MW = 175.14 g/mol )Expected m/z
Positive [M+H]+176.1
[M+Na]+198.1
[M+K]+214.2
[M+NH4]+193.1
Negative [M-H]-174.1
[M+Cl]-210.1
[M+HCOO]-220.1

Q: My this compound signal is decreasing over the course of a long sample sequence. What could be the problem?

A: This could be due to analyte stability issues or progressive contamination of the system.

  • Analyte Stability: Some N-acyl amino acids have shown limited stability at room temperature in the autosampler.[8] Try running smaller batches or keeping the autosampler cooled.

  • System Contamination: As more samples are injected, the ion source and the front of the LC column can become contaminated, leading to a gradual decrease in signal. Regular cleaning and maintenance are essential.

Q: What are typical limits of quantification (LOQ) for similar small molecules?

AnalyteMatrixMethodLimit of Quantification (LOQ)
GlycineBrain Microdialysates/CSFLC-MS/MS100 nM[13]
Proline-Glycine-ProlineHuman PlasmaLC-MS/MS0.05 ng/mL (~0.18 nM)[14]
N-Oleoyl Glycine---HPLC-MS/MS1 pmol

Note: These values are highly dependent on the specific instrument, sample matrix, and sample preparation method.

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma/Serum Samples

This is a rapid method for removing the bulk of proteins from plasma or serum.[10]

  • To 50 µL of plasma or serum in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing your internal standard.

  • Vortex vigorously for 30 seconds to precipitate the proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or an autosampler vial for LC-MS/MS analysis.

Protocol 2: "Dilute-and-Shoot" for Urine Samples

This is a simple and fast method for urine analysis, suitable when matrix effects are not severe.[10]

  • Thaw frozen urine samples at room temperature.

  • Vortex the sample for 10 seconds.

  • Centrifuge at 4,000 x g for 5 minutes to pellet any debris.

  • Dilute a portion of the supernatant (e.g., 1:10) with the initial mobile phase containing an internal standard.

  • Vortex for 10 seconds.

  • Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Urine or Plasma

This protocol provides a cleaner sample extract and is recommended when ion suppression is a significant issue.[10]

  • Condition a suitable SPE cartridge (e.g., anion exchange for this compound) according to the manufacturer's instructions (typically with methanol (B129727) followed by water).

  • Load the pre-treated (centrifuged) sample onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interfering substances (e.g., water, followed by a low percentage of organic solvent).

  • Elute this compound with an appropriate solvent (e.g., a solvent containing an acid or base to disrupt the interaction with the sorbent).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

References

Technical Support Center: N-Succinylglycine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the peak shape of N-Succinylglycine in High-Performance Liquid Chromatography (HPLC) analyses.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing for this compound, a polar acidic compound, is most commonly caused by unwanted secondary interactions between the analyte and the stationary phase.[1][2] The primary cause is the interaction of the ionized carboxyl groups of the analyte with residual silanol (B1196071) groups on the silica-based column packing material.[2][3][4] At mobile phase pH levels above approximately 3, these silanol groups can become deprotonated (negatively charged) and create strong, undesirable ionic interactions that lead to tailing peaks.[1][2]

Other potential causes include:

  • Incorrect Mobile Phase pH: A pH close to the analyte's pKa can cause peak distortion.[5]

  • Column Contamination or Degradation: Buildup of impurities or deterioration of the column bed can create active sites that cause tailing.[6][7]

  • Low Buffer Concentration: Insufficient buffer capacity can lead to localized pH shifts on the column, causing tailing.[8]

Q2: What is the ideal mobile phase pH for analyzing this compound?

To achieve a symmetrical peak shape for acidic analytes like this compound in reversed-phase HPLC, it is crucial to control its ionization state.[9][10] The ideal mobile phase pH should be at least 1.5 to 2 pH units below the pKa of the analyte's carboxylic acid groups.[5] By maintaining a low pH (typically between 2.5 and 3.5), this compound remains in its neutral, protonated form. This suppresses its ionization and minimizes secondary interactions with the silica (B1680970) backbone of the stationary phase, leading to better retention and improved peak symmetry.[2][11]

Q3: How does mobile phase buffer concentration affect peak shape?

Buffer concentration is critical for maintaining a stable and consistent pH throughout the HPLC system.[12] A low buffer concentration (e.g., below 10 mM) may not be sufficient to control the pH at the surface of the stationary phase, where residual silanols can influence the local environment. Increasing the buffer strength (typically in the 20-50 mM range) can help mask these silanol interactions and improve peak shape.[2][8]

Q4: Can my column be the problem? How do I diagnose a column issue?

Yes, the column is a frequent source of peak shape problems.[7][13] Issues can include a partially blocked inlet frit, the formation of a void at the column inlet, or contamination from previous samples.[1][13]

To diagnose a column issue:

  • Check All Peaks: If all peaks in the chromatogram exhibit similar tailing or broadening, the problem is likely physical, such as a blocked frit or a column void.[3][13]

  • Inject a Neutral Compound: Inject a neutral, non-polar compound. If this peak also tails, it strongly suggests a physical problem with the column or system (e.g., dead volume), not a chemical interaction.[3]

  • Remove Guard Column: If you are using a guard column, remove it and re-run the analysis. If the peak shape improves, the guard column needs to be replaced.[7][13]

  • Column Flushing: Try back-flushing the column (disconnect from the detector first) to remove potential blockages from the inlet frit.[14]

  • Replace the Column: The most definitive way to confirm a column problem is to replace it with a new one of the same type. If this resolves the issue, the original column has failed.[13]

Q5: My this compound peak is "fronting". What does this mean?

Peak fronting, where the peak has a leading edge or "shark fin" appearance, is less common than tailing but can still occur. The most common causes are:

  • Mass Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to fronting.[1][14] Try diluting the sample 10-fold to see if the peak shape becomes symmetrical.[1]

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move too quickly at the beginning of the column, resulting in a distorted, fronting peak.[7][14] Ensure your sample solvent is as close in composition to the mobile phase as possible.

Troubleshooting Guide

Use this guide to diagnose and resolve specific peak shape issues.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting poor peak shapes.

G cluster_start cluster_observe cluster_all_peaks cluster_one_peak start Observe Poor Peak Shape (Tailing, Broadening, Splitting) q1 Does it affect ALL peaks or just this compound? start->q1 all_peaks_label All Peaks Affected (Likely Physical/System Issue) q1->all_peaks_label All Peaks one_peak_label Only Analyte Affected (Likely Chemical/Method Issue) q1->one_peak_label One Peak check_system Check for Dead Volume (Fittings, Tubing) check_frit Check for Blocked Frit (Backflush Column) check_system->check_frit check_void Check for Column Void (Replace Column) check_frit->check_void q2 Is Mobile Phase pH > 2 units below analyte pKa? adjust_ph Adjust pH to 2.5 - 3.5 using buffer (e.g., Phosphate) q2->adjust_ph No q3 Is buffer concentration adequate (20-50 mM)? q2->q3 Yes end_node Peak Shape Improved adjust_ph->end_node increase_buffer Increase Buffer Concentration q3->increase_buffer No q4 Is sample overloaded? q3->q4 Yes increase_buffer->end_node dilute_sample Dilute Sample 10x q4->dilute_sample Yes q4->end_node No dilute_sample->end_node G cluster_legend Legend cluster_phase Silica Stationary Phase l1 Desired Interaction l2 Undesired Interaction C18 C18 Chain Hydrophobic Silanol Ionized Silanol (SiO⁻) Negative Charge Analyte This compound (Anionic Form) Analyte->C18:f0  Hydrophobic Retention (GOOD) Analyte->Silanol:f0  Ionic Interaction (BAD)  Causes Tailing

References

Identifying and removing impurities from N-Succinylglycine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during the synthesis of N-Succinylglycine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: The most common impurities encountered during the synthesis of this compound from glycine (B1666218) and succinic anhydride (B1165640) include:

  • Unreacted Starting Materials: Glycine and succinic anhydride.

  • Succinic Acid: Formed by the hydrolysis of succinic anhydride in the presence of water.

  • Succinimide (B58015): A cyclic imide that can form from the dehydration of this compound, particularly at elevated temperatures.[1][2]

  • Di-succinylated Glycine: A potential byproduct where succinic anhydride reacts with both the amino group and the carboxyl group of glycine, though this is less common under typical reaction conditions.

  • Polymeric Byproducts: Oligomers may form, especially if there is an excess of succinic anhydride.

Q2: What analytical techniques are recommended for identifying these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound and its impurities:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying this compound and its impurities. A reversed-phase C18 column is often effective.[3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information, helping to identify and confirm the structure of the desired product and any impurities present.[6][7][8]

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is highly sensitive for detecting and identifying impurities by their mass-to-charge ratio.[3]

Q3: What is the most effective method for purifying crude this compound?

A3: Recrystallization is a highly effective and commonly used method for purifying crude this compound.[9][10][11][12] The choice of solvent is crucial for successful purification. Water or a mixture of ethanol (B145695) and water are often suitable solvent systems.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction of starting materials.- Ensure accurate stoichiometry of glycine and succinic anhydride. A slight excess of succinic anhydride can be used, but this may increase the formation of byproducts. - Optimize reaction time and temperature. The reaction is typically carried out at room temperature or with gentle heating.
Hydrolysis of succinic anhydride.- Use anhydrous solvents to minimize the presence of water.
Formation of succinimide.- Avoid excessive heating during the reaction and work-up, as this can promote the dehydration of this compound to succinimide.[1][2]
Presence of Unreacted Glycine in the Final Product Incomplete reaction.- Increase the reaction time or consider a slight increase in temperature. - During work-up, the difference in solubility between glycine and this compound can be exploited. This compound is generally less soluble in acidic water.
Presence of Succinic Acid in the Final Product Hydrolysis of succinic anhydride.- Use anhydrous reaction conditions. - Succinic acid can be removed during recrystallization, as its solubility profile differs from that of this compound.
Product is an "oil" and does not crystallize High concentration of impurities.- Attempt to purify a small portion of the oil by column chromatography to obtain seed crystals. - Try adding a different anti-solvent to induce precipitation.
Incorrect recrystallization solvent.- Perform solvent screening with small amounts of the crude product to find a suitable solvent or solvent mixture where the product is soluble when hot and insoluble when cold.[9]
Multiple spots on TLC or multiple peaks in HPLC after purification Co-crystallization of impurities.- A second recrystallization may be necessary. - Consider using a different solvent system for the subsequent recrystallization.
Degradation of the product during analysis.- Ensure the analytical method (e.g., HPLC mobile phase) is compatible with the stability of this compound.

Experimental Protocols

Synthesis of this compound (Adapted from a similar procedure for Acetylglycine[13])

Materials:

  • Glycine (1 mole equivalent)

  • Succinic Anhydride (1.1 mole equivalents)

  • Anhydrous Acetone

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine in a minimal amount of deionized water with gentle warming.

  • In a separate beaker, dissolve succinic anhydride in anhydrous acetone.

  • Slowly add the succinic anhydride solution to the glycine solution with vigorous stirring at room temperature.

  • Continue stirring the reaction mixture for 2-4 hours. The product may begin to precipitate during this time.

  • After the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude this compound by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the crude product in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid succinimide formation.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Deionized Water or Ethanol/Water mixture

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot deionized water (or an ethanol/water mixture) to the flask while heating on a hot plate with stirring, until the solid is completely dissolved.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the purified this compound crystals under vacuum.

HPLC Method for Purity Analysis

Instrumentation:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A gradient or isocratic elution can be used. A common mobile phase is a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate (B84403) monobasic, pH adjusted to 2.5 with phosphoric acid) and acetonitrile.[5][13]

Example Isocratic Method:

  • Mobile Phase: 95% Aqueous Buffer (as described above), 5% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation:

  • Dissolve a known amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Presentation

Table 1: Typical Retention Times of this compound and Potential Impurities in Reversed-Phase HPLC *

Compound Expected Retention Time (min)
Succinic AcidEarly eluting
GlycineVery early eluting (may be in the solvent front)
This compound Main peak
SuccinimideLater eluting than this compound

*Retention times are highly dependent on the specific HPLC conditions (column, mobile phase, flow rate, temperature) and should be confirmed with standards.

Visualizations

Synthesis_and_Impurity_Formation Glycine Glycine N_Succinylglycine This compound (Desired Product) Glycine->N_Succinylglycine Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->N_Succinylglycine Succinic_Acid Succinic Acid (Impurity) Succinic_Anhydride->Succinic_Acid + H₂O Water Water Water->Succinic_Acid Succinimide Succinimide (Impurity) N_Succinylglycine->Succinimide - H₂O (Heat)

Caption: Synthesis of this compound and formation of common impurities.

Purification_Workflow Crude_Product Crude this compound (with impurities) Dissolution Dissolve in minimum hot solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (optional, for insoluble impurities) Dissolution->Hot_Filtration Cooling Slow Cooling & Ice Bath Dissolution->Cooling if no insoluble impurities Hot_Filtration->Cooling Crystallization Crystallization of This compound Cooling->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Washing Wash with cold solvent Vacuum_Filtration->Washing Mother_Liquor Mother Liquor (contains soluble impurities) Vacuum_Filtration->Mother_Liquor Drying Drying Washing->Drying Pure_Product Purified this compound Drying->Pure_Product

Caption: Experimental workflow for the purification of this compound.

References

Minimizing matrix effects for N-Succinylglycine quantification in plasma

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects when quantifying N-Succinylglycine in plasma samples.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma). For this compound, this can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Key components in plasma that can cause these effects include phospholipids (B1166683), salts, and other endogenous metabolites. This interference can compromise the accuracy, precision, and sensitivity of the assay.

Q2: I'm observing significant ion suppression for this compound. What are the initial troubleshooting steps?

A2: Ion suppression is a common issue. Here are the initial steps to diagnose and mitigate the problem:

  • Sample Preparation Review: The most common source of matrix effects is inadequate sample preparation. Ensure your protein precipitation or liquid-liquid extraction protocol is effective at removing interfering substances.

  • Chromatographic Separation: Co-elution of this compound with matrix components is a primary cause of suppression. Evaluate and optimize your HPLC/UHPLC method to improve separation.

  • Dilution: A simple first step is to dilute the plasma sample. This reduces the concentration of interfering matrix components. However, ensure the diluted concentration of this compound remains above the lower limit of quantification (LLOQ).

Q3: How can I quantitatively assess the matrix effect in my assay?

A3: A quantitative assessment can be performed by calculating the Matrix Factor (MF). The standard protocol involves comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution.

  • Matrix Factor (MF): Calculated as (Peak response in the presence of matrix) / (Peak response in the absence of matrix).

    • MF < 1 indicates ion suppression.

    • MF > 1 indicates ion enhancement.

    • An MF between 0.8 and 1.2 is generally considered acceptable.

Q4: Which sample preparation technique is most effective for minimizing matrix effects for this compound?

A4: The choice of sample preparation is critical. While protein precipitation (PPT) is fast and simple, it may not sufficiently remove phospholipids, a major source of matrix effects. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) often provide cleaner extracts. Below is a comparison of common techniques.

Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantagesTypical Matrix Effect Reduction
Protein Precipitation (PPT) Protein removal by precipitation with an organic solvent (e.g., acetonitrile, methanol).Fast, simple, inexpensive.May not effectively remove phospholipids and other interferences.Low to Moderate
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Good for removing non-polar interferences.Can be labor-intensive, requires optimization of solvents.Moderate to High
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly selective, provides very clean extracts.More expensive, requires method development.High

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor

This protocol details the steps to determine the matrix factor for this compound in plasma.

  • Prepare Solutions:

    • Solution A (Neat Solution): Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., mid-QC level).

    • Solution B (Post-Extraction Spike):

      • Process a blank plasma sample using your established extraction procedure (e.g., PPT, LLE, or SPE).

      • After the final evaporation step and before reconstitution, spike the extracted matrix with the this compound standard to the same final concentration as Solution A.

  • LC-MS/MS Analysis:

    • Inject equal volumes of Solution A and Solution B into the LC-MS/MS system.

    • Analyze at least six different lots of blank plasma to assess the variability of the matrix effect.

  • Calculation:

    • Calculate the Matrix Factor (MF) for each lot of plasma: MF = Peak Area of Solution B / Peak Area of Solution A

    • Calculate the coefficient of variation (%CV) of the MF across the different lots. A %CV of <15% is generally acceptable.

Protocol 2: Phospholipid Removal using Solid-Phase Extraction (SPE)

This protocol provides a general workflow for using a mixed-mode SPE cartridge to remove phospholipids and other interferences.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Load 200 µL of pre-treated plasma (e.g., diluted 1:1 with 2% formic acid).

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water to remove salts and polar interferences.

    • Wash 2: 1 mL of methanol/water (50:50) to remove moderately polar interferences.

  • Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Diagrams and Workflows

cluster_0 Troubleshooting Workflow for Ion Suppression start Ion Suppression Observed check_prep Is Sample Prep Sufficient? start->check_prep check_chrom Is Chromatography Optimal? check_prep->check_chrom Yes improve_prep Improve Sample Prep (e.g., SPE, LLE) check_prep->improve_prep No dilute Dilute Sample check_chrom->dilute Yes optimize_chrom Optimize HPLC/UHPLC (e.g., gradient, column) check_chrom->optimize_chrom No end Issue Resolved dilute->end improve_prep->check_chrom optimize_chrom->end

Caption: Troubleshooting workflow for addressing ion suppression.

cluster_1 Matrix Factor Assessment Workflow neat_solution Solution A: This compound in Neat Solvent lcms LC-MS/MS Analysis neat_solution->lcms Inject blank_plasma Blank Plasma Matrix extraction Sample Extraction (PPT, LLE, or SPE) blank_plasma->extraction post_spike Solution B: Post-Extraction Spike with this compound extraction->post_spike post_spike->lcms Inject calculate Calculate MF = (Peak Area B) / (Peak Area A) lcms->calculate

Caption: Workflow for the quantitative assessment of matrix factor.

Enhancing the efficiency of N-Succinylglycine extraction from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Succinylglycine Extraction

This guide provides researchers, scientists, and drug development professionals with comprehensive resources to enhance the efficiency of this compound extraction from complex biological matrices such as plasma and urine.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable initial approach for extracting this compound from plasma?

For plasma samples, protein precipitation (PPT) is a highly effective and straightforward initial approach.[1] PPT with acetonitrile (B52724), in particular, has been shown to be highly reproducible for metabolomic studies and provides clean extracts.[1] It efficiently removes a large proportion of proteins, which can interfere with downstream analysis.

Q2: How can I choose between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)?

The choice depends on the sample matrix, desired purity, and throughput.

  • LLE is effective for removing lipids and other non-polar interferences. It can be a good choice when dealing with matrices like brain homogenates or when targeting compounds with a specific solubility profile.[2] However, it often involves chlorinated solvents and can be labor-intensive.[3]

  • SPE offers higher selectivity and can provide cleaner extracts than LLE, significantly reducing matrix effects.[4] It is highly versatile, with various sorbents (e.g., reversed-phase C18, ion-exchange) that can be tailored to the analyte's properties.[4][5] SPE is also more amenable to automation for high-throughput applications.[6]

Q3: What are the most critical parameters to optimize for Solid-Phase Extraction (SPE) of this compound?

To achieve optimal recovery and purity with SPE, several parameters must be optimized. These include the type of sorbent, sample pH, the composition and volume of loading, washing, and elution solvents, and the sample flow rate.[7] For a polar, acidic compound like this compound, a mixed-mode or anion-exchange sorbent could be highly effective.[4]

Q4: How can matrix effects be minimized during LC-MS/MS analysis?

Matrix effects, which can cause ion suppression or enhancement, are a major challenge. They can be minimized by:

  • Improving Sample Cleanup: Employing a more selective extraction technique like SPE can effectively remove interfering compounds such as phospholipids (B1166683) from plasma.[4]

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate this compound from co-eluting matrix components.

  • Using an Internal Standard (IS): A stable isotope-labeled version of this compound is the ideal IS to compensate for matrix effects and variations in extraction recovery.

Q5: My this compound recovery is consistently low. What are the common causes?

Low recovery can stem from several factors throughout the workflow:

  • Incomplete Extraction (LLE): The polarity and pH of the extraction solvent may not be optimal for partitioning this compound into the desired phase.

  • Analyte Breakthrough (SPE): During sample loading, the analyte may not retain effectively on the sorbent if the flow rate is too high or the loading solution is too strong.[7]

  • Incomplete Elution (SPE): The elution solvent may be too weak to desorb the analyte completely from the sorbent. Trying a stronger solvent or adding a modifier (e.g., a small amount of acid or base) can help.[7]

  • Adsorption to Labware: this compound may adsorb to glass or plastic surfaces, especially at low concentrations. Using low-adsorption tubes can mitigate this issue.

  • Analyte Degradation: Although this compound is relatively stable, prolonged exposure to harsh pH conditions or high temperatures during sample processing should be avoided.

Troubleshooting Guide

Problem: Low or No Analyte Signal
Potential Cause Recommended Solution
Inefficient Extraction Review and re-optimize your extraction protocol. For LLE, adjust solvent polarity and pH. For SPE, ensure the sorbent type is appropriate for this compound (e.g., anion-exchange or mixed-mode).[4][7]
Incomplete Elution from SPE Cartridge Use a stronger elution solvent. For reversed-phase SPE, increase the percentage of organic solvent. For ion-exchange, use an eluent with a higher salt concentration or a pH that neutralizes the analyte or sorbent charge.[7]
Analyte Degradation Process samples on ice and minimize the time between collection and analysis. Ensure the pH of all solutions is within a stable range for the analyte.
Instrumental Issues Confirm LC-MS/MS instrument parameters (e.g., source temperature, gas flows, collision energy) are optimized for this compound. Run a standard solution to verify instrument performance.
Problem: Poor Reproducibility / High Variability
Potential Cause Recommended Solution
Inconsistent Sample Handling Standardize all manual steps, including pipetting, vortexing, and incubation times. Automation is recommended for high-throughput analysis.[6]
Protein Precipitation Variability Ensure complete protein precipitation by adding the organic solvent (e.g., acetonitrile) slowly while vortexing.[1] Always centrifuge at a consistent temperature and duration to ensure a compact pellet.[2]
SPE Channeling or Inconsistent Flow Ensure the SPE sorbent bed is properly conditioned and never allowed to go dry before sample loading. Use a vacuum manifold or positive pressure processor that provides consistent flow rates across all wells.[7]
Incomplete Sample Mixing Thoroughly vortex samples after each reagent addition to ensure homogeneity.[2][8]

Data & Performance Metrics

Table 1: Comparison of Common Extraction Techniques for Analytes in Biological Fluids

Technique Typical Recovery Reproducibility (CV%) Selectivity Throughput Reference
Protein Precipitation (Acetonitrile) >90% <15% Low High [1]
Liquid-Liquid Extraction 85-105% <10% Moderate Low-Moderate [3][9]

| Solid-Phase Extraction (SPE) | >95% | <10% | High | Moderate-High |[4][10] |

Table 2: Key Parameters for SPE Method Development

Parameter Consideration for this compound Rationale Reference
Sorbent Type Anion-Exchange (SAX) or Mixed-Mode (e.g., HLB, WCX) This compound has two carboxylic acid groups, making it anionic at neutral or basic pH. [4]
Sample pH Adjust sample pH to be ~2 units above the pKa of the carboxylic acid groups to ensure it is fully charged for ion-exchange retention. Maximizes electrostatic interaction between the analyte and the sorbent. [7]
Wash Solvent A weak organic solvent or a buffer that does not disrupt the primary retention mechanism. Removes non-specifically bound interferences without eluting the target analyte. [7]

| Elution Solvent | A solvent containing a component to disrupt the retention mechanism (e.g., high salt concentration or a pH shift to neutralize the analyte). | Ensures complete and sharp elution of the analyte from the sorbent. For example, a low pH buffer would neutralize the charge on this compound, causing its release from an anion-exchange sorbent. |[7] |

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma Samples

This protocol is a starting point for the rapid cleanup of plasma samples and is adapted from established methods for metabolomics.[1][8]

  • Preparation: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 300 µL of ice-cold acetonitrile to the plasma sample. To ensure efficient precipitation, add the solvent dropwise while vortexing the sample.

  • Precipitation: Vortex the mixture vigorously for 30 seconds.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples

This protocol is adapted from methods used to extract acylglycines and other organic acids from urine.[11][12]

  • Sample Preparation: Take 500 µL of urine and place it in a glass tube. Add an internal standard if available.

  • Acidification: Adjust the sample pH to <2 by adding concentrated HCl dropwise. This step protonates the carboxylic acid groups of this compound, increasing its solubility in organic solvents.

  • Extraction: Add 2 mL of ethyl acetate (B1210297) to the tube.[12]

  • Mixing: Cap the tube and vortex for 2 minutes. To ensure thorough extraction, the sample can be gently mixed on a rocker for 15 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Re-extraction (Optional): For maximum recovery, repeat steps 3-6 with a fresh aliquot of ethyl acetate and combine the organic layers.

  • Drying and Reconstitution: Evaporate the pooled organic layers to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

Protocol 3: Solid-Phase Extraction (SPE) General Workflow

This protocol outlines the fundamental steps for SPE and should be optimized based on the specific sorbent chemistry chosen.[6][7]

  • Conditioning: Pass 1 mL of methanol (B129727) through the SPE cartridge, followed by 1 mL of water. This activates the sorbent.

  • Equilibration: Pass 1 mL of the equilibration buffer (e.g., a buffer with the same pH as the loading solution) through the cartridge. Do not let the sorbent bed go dry.[6]

  • Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing: Pass 1 mL of a wash solvent through the cartridge to remove weakly bound impurities. The wash solvent should be strong enough to remove interferences but weak enough to leave this compound bound to the sorbent.[7]

  • Elution: Apply 1 mL of the elution solvent to the cartridge to desorb this compound. Collect the eluate in a clean collection tube.

  • Post-Elution Processing: The eluate can be evaporated and reconstituted in the mobile phase if concentration is needed.

Visualized Workflows & Logic Diagrams

G start Start: Have Complex Biological Sample matrix_q What is the primary goal? start->matrix_q goal1 High Throughput & Simplicity matrix_q->goal1 Speed goal2 Highest Purity & Selectivity matrix_q->goal2 Purity goal3 Remove Lipids & Non-polar Interferences matrix_q->goal3 Interference Type ppt_node Protein Precipitation (PPT) (e.g., with Acetonitrile) end_node Proceed to LC-MS Analysis ppt_node->end_node spe_node Solid-Phase Extraction (SPE) spe_node->end_node lle_node Liquid-Liquid Extraction (LLE) lle_node->end_node goal1->ppt_node goal2->spe_node goal3->lle_node

Caption: Workflow for selecting an appropriate extraction method.

G start Problem: Low Analyte Recovery q1 Is this an SPE protocol? start->q1 q2 Is analyte found in waste/wash fractions? q1->q2 Yes q4 Is this an LLE protocol? q1->q4 No q3 Is analyte found in post-elution 'strip' fraction? q2->q3 No sol2 Analyte Breakthrough. Strengthen loading conditions or reduce sample flow rate. q2->sol2 Yes sol3 Poor Retention. Re-evaluate sorbent choice and sample pH. q3->sol3 No sol4 Incomplete Elution. Use a stronger elution solvent. q3->sol4 Yes sol1 Investigate LLE/PPT. Check pH & solvent choice. q4->sol1 No (PPT) sol5 Check sample pH and solvent polarity/volume. Ensure complete phase separation. q4->sol5 Yes

Caption: Troubleshooting logic for low recovery of this compound.

G cluster_spe Solid-Phase Extraction (SPE) Workflow node_condition 1. Condition (Activate Sorbent) node_equilibrate 2. Equilibrate (Prepare for Sample) node_condition->node_equilibrate node_load 3. Load (Bind Analyte) node_equilibrate->node_load node_wash 4. Wash (Remove Impurities) node_load->node_wash node_elute 5. Elute (Collect Analyte) node_wash->node_elute

Caption: The five fundamental steps of a Solid-Phase Extraction protocol.

References

Technical Support Center: Optimization of N-Succinylglycine Derivatization for Enhanced Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of N-Succinylglycine derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the detection of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for its detection?

A1: this compound, like many other small polar molecules, can exhibit poor ionization efficiency and retention on reversed-phase liquid chromatography columns, which can hinder sensitive detection by mass spectrometry (MS).[1] Derivatization chemically modifies this compound to improve its analytical characteristics, such as increasing its volatility for Gas Chromatography (GC) or enhancing its ionization for Liquid Chromatography-Mass Spectrometry (LC-MS), leading to improved sensitivity and more reliable quantification.[1][2]

Q2: What are the most common derivatization strategies for this compound?

A2: Given that this compound possesses two carboxylic acid groups and a secondary amine within an amide bond, the primary derivatization strategies target the carboxyl groups. The two most common approaches are:

  • Esterification: This method converts the carboxylic acid groups into esters. This is a widely used technique for LC-MS analysis as it can reduce the polarity of the molecule and improve its chromatographic separation.[3][4]

  • Silylation: This strategy replaces the acidic protons on the carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group. Silylation is a popular choice for GC-MS analysis as it increases the volatility of the analyte.[2][5]

Q3: What are the key parameters to optimize for a successful derivatization reaction?

A3: The efficiency of the derivatization reaction is influenced by several factors that may require optimization for your specific experimental conditions. These include the choice of derivatization reagent, reaction temperature, reaction time, and the pH of the reaction mixture.[1]

Q4: Can the amide bond in this compound interfere with the derivatization process?

A4: The amide bond in this compound is generally stable under the conditions used for esterification or silylation of the carboxylic acid groups. However, harsh reaction conditions, such as very high temperatures or extreme pH, should be avoided to prevent potential hydrolysis of the amide bond.

Troubleshooting Guides

Issue 1: Low or No Derivatization Product Detected
Potential Cause Troubleshooting Steps
Inactive or Degraded Reagent Use a fresh vial of the derivatization reagent. Ensure proper storage of the reagent according to the manufacturer's instructions to prevent degradation from moisture or light.
Suboptimal Reaction Temperature Optimize the reaction temperature. For many esterification and silylation reactions, heating is required to drive the reaction to completion.[2] Start with the recommended temperature in the protocol and systematically vary it to find the optimal condition for this compound.
Insufficient Reaction Time Increase the reaction time. Derivatization reactions may require sufficient time to proceed to completion. Perform a time-course experiment to determine the optimal reaction duration.
Incorrect pH of the Reaction Mixture Adjust the pH of the sample before adding the derivatization reagent. Many derivatization reactions are pH-sensitive. For esterification reactions catalyzed by a base, ensure the reaction medium is sufficiently basic.[3]
Presence of Water (for Silylation) Ensure all glassware and solvents are anhydrous for silylation reactions. Water will react with and consume the silylation reagent, leading to incomplete derivatization.[5] Lyophilize samples to dryness before adding the silylation reagent.
Interfering Substances in the Sample Matrix Clean up the sample to remove interfering substances. Components in complex biological matrices can compete for the derivatization reagent.[1] Consider solid-phase extraction (SPE) or liquid-liquid extraction to purify the sample before derivatization.
Issue 2: Incomplete Derivatization (Presence of both derivatized and underivatized this compound)
Potential Cause Troubleshooting Steps
Insufficient Amount of Derivatization Reagent Increase the molar excess of the derivatization reagent. A higher concentration of the reagent can help drive the reaction to completion, especially in complex matrices.
Suboptimal Reaction Conditions Re-optimize the reaction temperature and time as described in Issue 1.
Matrix Effects As mentioned previously, components in the sample matrix can quench the reaction. Enhance sample cleanup procedures.
Issue 3: Formation of Unexpected Byproducts
Potential Cause Troubleshooting Steps
Side Reactions of Succinic Anhydride (B1165640) If this compound is being synthesized in situ from succinic anhydride and glycine, be aware of potential side reactions. The reaction of succinic anhydride with the newly formed this compound can lead to the formation of succinimide.[6][7] Consider purifying this compound before derivatization.
Reaction with Other Functional Groups While the primary targets are the carboxylic acids, some derivatization reagents under certain conditions might react with the amide nitrogen. Analyze the mass spectrum of the products to identify any unexpected masses.
Degradation of the Analyte or Derivative Avoid excessively high temperatures or prolonged reaction times, which could lead to the degradation of this compound or its derivative.

Quantitative Data Summary

The following tables summarize typical reaction conditions for derivatization methods applicable to dicarboxylic acids like this compound. Note that these are starting points, and optimization for this compound is recommended.

Table 1: Esterification of Dicarboxylic Acids for LC-MS Analysis

ParameterConditionReference
Derivatization Reagent 3-Nitrophenylhydrazine (3-NPH) with EDC and pyridine (B92270)[1]
Reaction Temperature 60°C[1]
Reaction Time 30 minutes[1]
Typical Matrix Biological Fluids[1]
Notes Efficient for a wide range of carboxylic acids.[1]

Table 2: Silylation of Organic Acids for GC-MS Analysis

ParameterConditionReference
Derivatization Reagent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[2]
Reaction Temperature 37°C[2]
Reaction Time 30 minutes[2]
Typical Matrix Bacterial Lysates[2]
Notes Requires anhydrous conditions.[5]

Experimental Protocols

Protocol 1: Esterification of this compound using 3-Nitrophenylhydrazine (3-NPH) for LC-MS Analysis

This protocol is adapted from a general procedure for carboxylic acids and should be optimized for this compound.[1]

Materials:

  • This compound standard or sample extract

  • 3-Nitrophenylhydrazine (3-NPH) solution (e.g., 10 mg/mL in methanol)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution (e.g., 50 mg/mL in water)

  • Pyridine solution (e.g., 5% v/v in methanol)

  • Reaction vials

  • Heating block or incubator

  • LC-MS grade solvents (e.g., methanol, water, acetonitrile, formic acid)

Procedure:

  • To 100 µL of the this compound standard solution or sample extract in a reaction vial, add 50 µL of the 3-NPH solution.

  • Add 50 µL of the EDC solution to the mixture.

  • Add 50 µL of the pyridine solution to catalyze the reaction.

  • Vortex the mixture gently to ensure homogeneity.

  • Incubate the reaction mixture at 60°C for 30 minutes.

  • After incubation, cool the reaction mixture to room temperature.

  • The sample is now ready for LC-MS analysis. Dilution with a suitable solvent may be necessary prior to injection.

Protocol 2: Silylation of this compound using MSTFA for GC-MS Analysis

This protocol is a general procedure for organic acids and requires strict anhydrous conditions.[2][5]

Materials:

  • Lyophilized this compound standard or sample

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Reaction vials with septa

  • Heating block or thermal shaker

  • GC-MS system

Procedure:

  • Ensure the this compound sample is completely dry. Lyophilize aqueous samples to a powder.

  • To the dried sample in a reaction vial, add 50 µL of anhydrous pyridine to dissolve the sample.

  • Add 50 µL of MSTFA to the vial.

  • Immediately cap the vial tightly with a septum-containing cap.

  • Incubate the reaction mixture at 37°C for 30 minutes with gentle shaking.

  • After incubation, cool the reaction mixture to room temperature.

  • The sample is now ready for GC-MS analysis.

Visualizations

experimental_workflow_esterification cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound Sample Extract Extraction/Cleanup (SPE or LLE) Sample->Extract Add_Reagents Add 3-NPH, EDC, and Pyridine Extract->Add_Reagents Incubate Incubate at 60°C Add_Reagents->Incubate LCMS LC-MS Analysis Incubate->LCMS

Caption: Workflow for the esterification of this compound.

experimental_workflow_silylation cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound Sample Lyophilize Lyophilize to Complete Dryness Sample->Lyophilize Add_Reagents Add Anhydrous Pyridine and MSTFA Lyophilize->Add_Reagents Incubate Incubate at 37°C Add_Reagents->Incubate GCMS GC-MS Analysis Incubate->GCMS

Caption: Workflow for the silylation of this compound.

troubleshooting_logic Start Low/No Product CheckReagent Reagent Active? Start->CheckReagent CheckConditions Reaction Conditions (Temp, Time, pH) Optimal? CheckReagent->CheckConditions Yes UseNewReagent Use Fresh Reagent CheckReagent->UseNewReagent No CheckWater Anhydrous? (Silylation) CheckConditions->CheckWater Yes OptimizeConditions Optimize Temp, Time, and pH CheckConditions->OptimizeConditions No CheckMatrix Matrix Interference? CheckWater->CheckMatrix Yes EnsureDryness Ensure Anhydrous Conditions CheckWater->EnsureDryness No ImproveCleanup Improve Sample Cleanup CheckMatrix->ImproveCleanup Yes Success Successful Derivatization CheckMatrix->Success No UseNewReagent->CheckConditions OptimizeConditions->CheckWater EnsureDryness->CheckMatrix ImproveCleanup->Success

Caption: Troubleshooting logic for low derivatization yield.

References

Technical Support Center: Method Refinement for Sensitive Detection of Low-abundance N-Succinylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the sensitive detection of low-abundance N-Succinylglycine.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during the analysis of this compound.

Problem Potential Cause Suggested Solution
Low or No Signal Intensity Inefficient extraction of this compound from the sample matrix.Optimize the extraction protocol by testing different solvent systems (e.g., ethyl acetate, methanol/water mixtures) or consider solid-phase extraction (SPE) for sample cleanup and enrichment.[1]
Low concentration of this compound in the sample.Increase the starting sample amount if possible. Concentrate the sample extract using a vacuum concentrator before LC-MS/MS analysis.[2]
Ion suppression due to co-eluting matrix components.[1][3]Improve chromatographic separation to resolve this compound from interfering compounds.[1] This can be achieved by optimizing the gradient, trying a different column chemistry, or diluting the sample.[1][4]
Suboptimal ionization of this compound.Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Consider derivatization to improve ionization efficiency.[5][6]
Poor Peak Shape (Tailing, Fronting, or Broadening) Column overload due to high sample concentration.Dilute the sample or inject a smaller volume.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.[7]
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure this compound is in a single ionic form.
Secondary interactions with the column stationary phase.Consider a different column chemistry or add a competing agent to the mobile phase.
High Background Noise Contamination from solvents, reagents, or labware.Use high-purity solvents and reagents. Run blank injections to identify the source of contamination.[2]
Carryover from previous injections.Implement a robust needle wash protocol between samples. Inject blank samples after high-concentration samples to check for carryover.[7]
Matrix effects leading to non-specific signals.Improve sample cleanup procedures (e.g., SPE) to remove interfering matrix components.[4]
Inconsistent Retention Times Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.[8]
Column equilibration issues.Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[8]
Air bubbles in the LC system.Degas the mobile phase and purge the pumps to remove any trapped air.[8]
Poor Quantitative Reproducibility Inconsistent sample preparation.Use a validated and standardized sample preparation protocol. Utilize an internal standard (e.g., stable isotope-labeled this compound) to correct for variability.[9]
Instrument drift or instability.Perform regular instrument calibration and quality control checks. Use an internal standard to normalize the data.[1]
Sample degradation.Ensure proper sample storage conditions (e.g., -80°C) and minimize freeze-thaw cycles.[10] Process samples quickly upon thawing.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low-abundance this compound?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the preferred method for the sensitive and specific quantification of low-abundance metabolites like this compound.[6][10] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

Q2: How can I overcome matrix effects in my this compound analysis?

A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of biological samples.[1][3][11] Strategies to mitigate matrix effects include:

  • Effective Sample Preparation: Use techniques like protein precipitation followed by solid-phase extraction (SPE) to remove interfering components.[1]

  • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.[1]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.[4]

  • Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with this compound can effectively compensate for matrix effects.[9]

Q3: Is derivatization necessary for the detection of this compound?

A3: While not always mandatory, derivatization can significantly improve the sensitivity and chromatographic behavior of N-acyl glycines.[5][6] Derivatization can enhance ionization efficiency and improve peak shape, leading to lower detection limits. A common derivatizing agent for compounds with carboxylic acid groups is 3-nitrophenylhydrazine (B1228671) (3-NPH).[5][12]

Q4: What are the best practices for sample collection and storage to ensure the stability of this compound?

A4: To maintain the integrity of this compound in biological samples:

  • Rapid Processing: Process samples as quickly as possible after collection to minimize enzymatic degradation.

  • Proper Storage: Store samples at -80°C for long-term stability.[10]

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation. Aliquot samples into smaller volumes before freezing if multiple analyses are planned.[10]

Q5: How do I choose an appropriate internal standard for this compound quantification?

A5: The ideal internal standard is a stable isotope-labeled (e.g., ¹³C, ¹⁵N, or ²H) version of this compound. This type of internal standard has nearly identical chemical and physical properties to the analyte and will behave similarly during sample preparation, chromatography, and ionization, thus providing the most accurate correction for any variations.[9] If a stable isotope-labeled standard is unavailable, a structurally similar analog can be used, but it may not compensate for all sources of variability as effectively.

Experimental Protocols

Protocol 1: LC-MS/MS Method for this compound Quantification

This protocol provides a general framework for the analysis of this compound in biological matrices like plasma or urine. Optimization will be required for specific sample types and instrumentation.

1. Sample Preparation (Plasma)

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., stable isotope-labeled this compound).[9]

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and centrifuge to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters

Parameter Condition
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode (optimization required)
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard of this compound (Precursor ion -> Product ion)

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile + Internal Standard) Sample->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection Evaporation Evaporation to Dryness Supernatant_Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Result Final Concentration Quantification->Result

Caption: Experimental workflow for this compound detection.

Metabolic_Pathway Simplified Metabolic Context of this compound Formation cluster_tca TCA Cycle cluster_glycine_metabolism Glycine Metabolism cluster_conjugation Conjugation Alpha_KG α-Ketoglutarate Succinyl_CoA Succinyl-CoA Alpha_KG->Succinyl_CoA α-KGDH N_Succinylglycine This compound Succinyl_CoA->N_Succinylglycine Glycine Glycine Glycine->N_Succinylglycine Serine Serine Serine->Glycine SHMT

References

Strategies to improve the ionization efficiency of N-Succinylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the mass spectrometry analysis of N-Succinylglycine. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the ionization efficiency of this small, polar, and acidic molecule.

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of this compound by mass spectrometry.

Issue 1: Low or No Signal Intensity in Electrospray Ionization (ESI)-MS

Q1: I am not seeing a strong signal for this compound in my ESI-MS analysis. What are the first things I should check?

A1: Low signal intensity for this compound is a common challenge due to its small size and polar nature. Here’s a step-by-step troubleshooting workflow:

  • Verify Ionization Mode: this compound is an acidic molecule and is expected to ionize best in negative electrospray ionization (ESI) mode by losing a proton to form the [M-H]⁻ ion.[1][2] Ensure your mass spectrometer is set to negative ion polarity. While positive mode can sometimes be used, it is generally less efficient for acidic compounds without derivatization.[1][3]

  • Optimize Mobile Phase Composition: The mobile phase composition significantly impacts ionization.

    • pH: Ensure the mobile phase pH is appropriate for deprotonation. A pH of 4-5 is a good starting point.

    • Additives: The choice of additive is critical. While formic acid or acetic acid are common, trifluoroacetic acid (TFA) should be used with caution as it can cause ion suppression.[4][5] Consider using a mobile phase with a low concentration (e.g., 0.1%) of formic acid or ammonium (B1175870) acetate.

  • Check Instrument Parameters: Optimize the ESI source parameters, including:

    • Ion spray voltage

    • Nebulizing gas pressure

    • Drying gas flow rate and temperature

    • Capillary voltage and temperature

    Refer to your instrument's manual for guidance on optimizing these parameters for small polar molecules.

  • Consider Sample Concentration: Ensure your sample concentration is within the optimal range for your instrument's sensitivity. If the concentration is too low, you may not observe a signal.

Issue 2: Poor Signal Reproducibility in ESI-MS

Q2: My signal intensity for this compound is inconsistent between injections. How can I improve reproducibility?

A2: Poor reproducibility can stem from several factors. Consider the following:

  • LC Method Stability: Ensure your liquid chromatography (LC) method provides stable retention times and peak shapes. Inconsistent chromatography will lead to variable ESI performance.

  • Source Contamination: The ESI source can become contaminated over time, leading to signal instability. Regularly clean the source components as recommended by the manufacturer.

  • Sample Matrix Effects: If analyzing this compound in a complex matrix (e.g., plasma, urine), other components can suppress or enhance its ionization, leading to variability. Implement a robust sample preparation method, such as solid-phase extraction (SPE), to minimize matrix effects.

  • Internal Standard: Use a stable isotope-labeled internal standard (e.g., this compound-¹³C₄,¹⁵N) to correct for variations in sample preparation and instrument response.

Issue 3: Difficulty Detecting this compound in MALDI-MS

Q3: I am struggling to get a good signal for this compound using MALDI-MS. What could be the problem?

A3: Matrix-assisted laser desorption/ionization (MALDI) of small molecules like this compound can be challenging due to interference from matrix ions in the low mass range.[6][7][8]

  • Matrix Selection: The choice of matrix is critical. For negative ion mode analysis of acidic compounds, basic matrices are preferred.

    • Recommended Matrices: 9-aminoacridine (B1665356) (9-AA) and 1,5-diaminonaphthalene (DAN) are good starting points for negative ion mode.[6][8]

    • Binary Matrices: A mixture of an acidic and a basic matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) and 9-AA or DAN, can sometimes reduce matrix background and improve signal-to-noise.[8]

  • Sample/Matrix Preparation: The co-crystallization of the sample and matrix is crucial for good signal.

    • Solvent System: Ensure both your sample and matrix are dissolved in a solvent system that allows for homogenous mixing and co-crystallization.

    • Spotting Technique: Experiment with different spotting techniques (e.g., dried-droplet, thin-layer) to find the one that yields the best results for your sample-matrix combination.

  • Laser Energy: Optimize the laser energy. Using excessive laser power can lead to fragmentation of the analyte and an increase in matrix-related background ions.

Frequently Asked Questions (FAQs)

Q4: Should I use positive or negative ion mode for this compound analysis?

A4: For underivatized this compound, negative ion mode is strongly recommended .[1][2] The carboxylic acid group readily loses a proton to form a stable negative ion ([M-H]⁻). Positive ion mode is generally less efficient for acidic molecules unless derivatization is employed to introduce a readily protonatable site.[9][10]

Q5: What are the best mobile phase additives for LC-ESI-MS of this compound?

A5: The optimal mobile phase additive depends on your specific LC-MS system and separation requirements. Here is a summary of common additives:

AdditiveConcentrationAdvantagesDisadvantages
Formic Acid 0.1% (v/v)Good for negative ion mode, volatile.May not provide the best peak shape for all columns.
Acetic Acid 0.1% (v/v)Similar to formic acid, volatile.Weaker acid than formic acid.
Ammonium Acetate 5-10 mMCan improve peak shape and ionization.Non-volatile, may require more frequent instrument cleaning.
Ammonium Formate 5-10 mMVolatile buffer, good for both positive and negative ion modes.
Glycine 1 mMHas been shown to enhance ESI sensitivity for some analytes.[11][12][13][14]May not be effective for all compounds.
Trifluoroacetic Acid (TFA) 0.05-0.1% (v/v)Excellent for chromatography, providing sharp peaks.Strong ion pairing agent that can significantly suppress ESI signal.[4][5]

Q6: Can derivatization improve the ionization efficiency of this compound?

A6: Yes, chemical derivatization is a powerful strategy to significantly enhance the ionization efficiency of this compound, particularly for positive ion mode ESI-MS.[9][10][15][16][17] Derivatization works by introducing a functional group that is more easily ionized.

Q7: Which derivatization reagents are suitable for this compound?

A7: The carboxylic acid group of this compound is the primary target for derivatization. Reagents that react with carboxylic acids to introduce a permanently charged or easily protonated group are ideal.

Derivatization ReagentTarget Functional GroupIonization Mode Enhancement
2-Picolylamine (PA) Carboxylic AcidPositive
3-Nitrophenylhydrazine (3-NPH) Carboxylic AcidPositive
4-APEBA Carboxylic AcidPositive

2-Picolylamine (PA) and 3-Nitrophenylhydrazine (3-NPH) are commonly used and have been shown to increase detection responses by several fold.[16][17]

Experimental Protocols

Protocol 1: Derivatization of this compound with 2-Picolylamine (PA) for Enhanced ESI-MS Detection

This protocol is adapted from established methods for derivatizing carboxylic acids.[16]

Materials:

  • This compound standard solution or sample extract

  • 2-Picolylamine (PA) solution (10 mg/mL in a suitable organic solvent like acetonitrile)

  • 2,2'-Dipyridyl disulfide (DPDS) solution (10 mg/mL in acetonitrile)

  • Triphenylphosphine (TPP) solution (10 mg/mL in acetonitrile)

  • Reaction vials

  • Heating block or incubator

Procedure:

  • To 100 µL of the this compound standard solution or sample extract in a reaction vial, add 50 µL of the PA solution.

  • Add 50 µL of the DPDS solution to the mixture.

  • Add 50 µL of the TPP solution to initiate the reaction.

  • Vortex the mixture gently.

  • Incubate the reaction at 60°C for 30 minutes.

  • After incubation, cool the reaction mixture to room temperature.

  • The sample is now ready for LC-ESI-MS analysis in positive ion mode.

Protocol 2: MALDI-MS Analysis of this compound using 9-Aminoacridine (9-AA) Matrix

Materials:

  • This compound standard solution or sample extract

  • 9-Aminoacridine (9-AA) matrix solution (10 mg/mL in acetone (B3395972) or a mixture of acetonitrile (B52724) and water)

  • MALDI target plate

  • Micropipette

Procedure:

  • Prepare a fresh solution of the 9-AA matrix.

  • Mix the this compound sample solution with the matrix solution in a 1:1 ratio (v/v).

  • Spot 1 µL of the mixture onto the MALDI target plate.

  • Allow the spot to air-dry completely (using the dried-droplet method).

  • Insert the target plate into the MALDI-MS instrument.

  • Acquire spectra in negative ion mode, optimizing the laser energy to obtain the best signal-to-noise ratio for the [M-H]⁻ ion of this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing start This compound Sample extraction Extraction/Cleanup (e.g., SPE) start->extraction derivatization Derivatization (Optional) extraction->derivatization lc_separation LC Separation extraction->lc_separation LC-MS (Underivatized) ms_detection MS Detection (ESI or MALDI) extraction->ms_detection Direct Infusion or MALDI derivatization->lc_separation LC-MS lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis ionization_strategies cluster_esi Electrospray Ionization (ESI) cluster_maldi Matrix-Assisted Laser Desorption/Ionization (MALDI) analyte This compound neg_ion Negative Ion Mode ([M-H]⁻) analyte->neg_ion Direct Analysis pos_ion Positive Ion Mode (Derivatized, [M+H]⁺) analyte->pos_ion After Derivatization maldi_neg_ion Negative Ion Mode ([M-H]⁻ with basic matrix) analyte->maldi_neg_ion Co-crystallization

References

Technical Support Center: Chromatographic Analysis of N-Succinylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of N-Succinylglycine, with a focus on resolving co-eluting peaks.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during your experiments.

Problem: Co-eluting or Poorly Resolved Peaks of this compound and an Impurity

Q1: My chromatogram shows co-eluting or overlapping peaks for this compound and a potential impurity. How can I improve the resolution?

A1: Co-elution is a common challenge, especially when analyzing structurally similar compounds. To improve resolution, you can systematically adjust several chromatographic parameters. The resolution of two peaks is determined by three key factors: efficiency, selectivity, and retention factor. A resolution value (Rs) greater than 1.5 is generally considered baseline separation.[1]

Here is a step-by-step approach to troubleshoot and resolve co-eluting peaks:

1. Assess Peak Purity: Before optimizing the separation, it's crucial to confirm that you are indeed dealing with co-elution.[2][3]

  • Diode Array Detector (DAD/PDA): If you are using a DAD, you can perform a peak purity analysis. The UV-Vis spectra across the peak should be identical for a pure compound.[2][3] If the spectra differ, it indicates the presence of a co-eluting impurity.[2][3]

  • Mass Spectrometry (MS): An MS detector is a powerful tool to detect co-elution. By examining the mass spectra across the chromatographic peak, you can identify if more than one compound is present.[2][3]

2. Optimize the Mobile Phase: Adjusting the mobile phase is often the most effective way to influence selectivity and retention, thereby resolving co-eluting peaks.[4][5]

  • Change the Organic Modifier: If you are using acetonitrile (B52724), try switching to methanol (B129727), or vice versa. These solvents have different properties and can alter the elution order of your compounds.[1]

  • Adjust the Mobile Phase pH: this compound is an acidic molecule with two carboxylic acid groups. The pH of the mobile phase will significantly affect its retention time and peak shape. Experiment with adjusting the pH of the aqueous portion of your mobile phase (e.g., using 0.1% formic acid or phosphoric acid) to control the ionization of this compound and potentially co-eluting impurities.[1]

  • Modify the Gradient Profile: A well-optimized gradient is crucial for separating complex mixtures.[1]

    • Decrease the Gradient Slope: A slower, shallower gradient can significantly improve the separation of closely eluting compounds.[1]

    • Introduce Isocratic Holds: Incorporating an isocratic hold in the gradient at the point where the co-eluting peaks appear can enhance their separation.[1]

3. Evaluate the Stationary Phase (Column): If mobile phase optimization is insufficient, changing the stationary phase can provide a different selectivity.[4][5]

  • Switch Column Chemistry: If you are using a standard C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a cyano (CN) phase. These can offer alternative separation mechanisms.[1]

  • Use a Column with Smaller Particles or Core-Shell Technology: Columns with smaller particle sizes (e.g., sub-2 µm) or core-shell particles provide higher efficiency, leading to sharper peaks and better resolution.[1][4]

4. Adjust Temperature and Flow Rate:

  • Temperature: Increasing the column temperature can improve efficiency by reducing mobile phase viscosity.[4] However, it can also alter selectivity, so it's a parameter worth investigating.[4]

  • Flow Rate: A lower flow rate generally improves resolution, but at the cost of longer analysis times.[1]

Q2: I am observing peak fronting or tailing for my this compound peak. What could be the cause and how do I fix it?

A2: Poor peak shape can compromise resolution and quantification. Here are some common causes and solutions:

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.[1]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[1]

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Secondary Interactions: Interactions between the analyte and the stationary phase can cause peak tailing.

    • Solution: Adjusting the mobile phase pH or using a mobile phase additive can help to mitigate these interactions. For this compound, ensuring it is fully deprotonated with an appropriate buffer can improve peak shape.

  • Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can lead to split or distorted peaks.[6]

    • Solution: Replace the guard column. If the issue persists, try flushing the analytical column. If this doesn't work, the column may need to be replaced.[6]

Frequently Asked Questions (FAQs)

Q: What is a good starting point for developing an HPLC method for this compound?

A: A good starting point would be a reversed-phase method using a C18 column. Given that this compound is a polar compound, a column designed for use with highly aqueous mobile phases (an "aqueous C18") might be beneficial to prevent column collapse.[1] A typical mobile phase would consist of an aqueous component with a low pH (e.g., 0.1% formic acid in water) and an organic modifier like acetonitrile or methanol. A gradient elution from a low to a high percentage of the organic modifier is a good strategy to start with.

Q: How can I confirm the identity of the this compound peak in my chromatogram?

A: The most reliable method for peak identification is to use a mass spectrometer (LC-MS). You can confirm the mass-to-charge ratio (m/z) of this compound. Alternatively, you can run an analytical standard of this compound under the same chromatographic conditions and compare the retention times.

Q: What are the key chemical properties of this compound to consider for method development?

A: this compound is an N-acyl-amino acid.[7] It has a molecular weight of approximately 175.14 g/mol .[7] Its structure contains two carboxylic acid groups, making it an acidic and relatively polar molecule. This is important for selecting the appropriate mobile phase pH and stationary phase.

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: HPLC Method Development for the Separation of this compound and a Co-eluting Impurity

This protocol outlines a systematic approach to developing a robust HPLC method.

1. Initial Conditions:

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • UV Detector Wavelength: 210 nm (as this compound lacks a strong chromophore, low UV is a reasonable starting point)

  • Injection Volume: 10 µL

2. Scouting Gradient:

  • Run a fast, broad gradient to determine the approximate elution times of the compounds (e.g., 5% to 95% B in 15 minutes).[1] This will indicate the range of organic solvent needed to elute all compounds of interest.

3. Gradient Optimization:

  • Based on the scouting run, design a more focused gradient. If the co-eluting peaks appear between 8 and 10 minutes, for example, flatten the gradient during this time segment to improve separation.[1]

4. Mobile Phase Selectivity Optimization:

  • If co-elution persists, replace acetonitrile (Mobile Phase B) with methanol and repeat the gradient optimization. Methanol has different solvent properties and can change the elution order.[1]

5. pH Adjustment:

  • If peak shape is poor (e.g., tailing), try adjusting the pH of Mobile Phase A. Using a small amount of a stronger acid like phosphoric acid can sometimes improve peak symmetry.[1]

6. Flow Rate and Temperature Fine-Tuning:

  • Once a satisfactory separation is achieved, the flow rate and temperature can be adjusted to optimize analysis time and resolution. A lower flow rate generally improves resolution, while a higher temperature can decrease analysis time and alter selectivity.[1][4]

Data Presentation

Table 1: Effect of Mobile Phase Modifier on the Resolution of this compound and Impurity X

Mobile Phase BRetention Time of this compound (min)Retention Time of Impurity X (min)Resolution (Rs)
Acetonitrile8.528.651.1
Methanol9.109.451.8

Table 2: Impact of Gradient Slope on Resolution

Gradient (5% to 40% B)Retention Time of this compound (min)Retention Time of Impurity X (min)Resolution (Rs)
Over 10 minutes9.109.451.8
Over 20 minutes12.3513.102.5

Visualizations

Troubleshooting_Workflow start Co-eluting Peaks Observed check_purity Confirm Co-elution (DAD/MS) start->check_purity optimize_mp Optimize Mobile Phase check_purity->optimize_mp Co-elution Confirmed change_modifier Change Organic Modifier (ACN <-> MeOH) optimize_mp->change_modifier adjust_ph Adjust pH optimize_mp->adjust_ph modify_gradient Modify Gradient Profile optimize_mp->modify_gradient eval_sp Evaluate Stationary Phase change_modifier->eval_sp No Resolution resolved Peaks Resolved (Rs > 1.5) change_modifier->resolved Success adjust_ph->eval_sp No Resolution adjust_ph->resolved Success modify_gradient->eval_sp No Resolution modify_gradient->resolved Success change_column Change Column Chemistry (e.g., Phenyl-hexyl, CN) eval_sp->change_column small_particles Use Smaller Particle Size or Core-Shell Column eval_sp->small_particles adjust_params Adjust Temperature & Flow Rate change_column->adjust_params No Resolution change_column->resolved Success small_particles->adjust_params No Resolution small_particles->resolved Success adjust_params->resolved Success

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Method_Development_Protocol start Define Initial Conditions (C18, ACN/H2O with Acid) scouting Run Scouting Gradient (5-95% B in 15 min) start->scouting evaluate Evaluate Chromatogram scouting->evaluate optimize_gradient Optimize Gradient (Shallow gradient around peaks) evaluate->optimize_gradient Co-elution Present final_method Final Validated Method evaluate->final_method Resolution OK optimize_selectivity Optimize Selectivity optimize_gradient->optimize_selectivity Still Co-eluting fine_tune Fine-Tune Method (Temperature and Flow Rate) optimize_gradient->fine_tune Resolution Improved change_solvent Switch Organic Solvent (ACN to MeOH) optimize_selectivity->change_solvent adjust_ph Adjust Mobile Phase pH optimize_selectivity->adjust_ph change_solvent->fine_tune adjust_ph->fine_tune fine_tune->final_method

Caption: Systematic approach for HPLC method development.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for N-Succinylglycine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary analytical methodologies for the quantification of N-Succinylglycine, a key biomarker in various metabolic pathways. The selection of an appropriate analytical technique is critical for obtaining accurate and reproducible data in research, clinical, and pharmaceutical settings. Here, we compare two of the most powerful and commonly employed methods: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

The information presented is based on established methods for the analysis of acylglycines, the class of compounds to which this compound belongs. While specific performance data for this compound is often part of larger acylglycine panels, the principles, protocols, and expected performance metrics are directly applicable.

Comparative Performance of Analytical Methods

The choice between LC-MS/MS and GC-MS for this compound quantification will depend on the specific requirements of the study, including sensitivity needs, sample matrix complexity, and available instrumentation. The following table summarizes the key quantitative performance characteristics of each method, based on published data for similar acylglycines.[1][2][3][4][5]

ParameterLC-MS/MSGC-MS
Limit of Detection (LOD) 0.01 ng/mL - 10 ng/mL10 - 90 ng/mL
Limit of Quantification (LOQ) 0.05 ng/mL - 100 nM80 - 500 ng/mL
Linearity (Correlation Coefficient) > 0.990.938 - 0.999
Precision (%CV) < 15%< 15%
Accuracy (% Recovery) 80 - 120%90 - 110%
Sample Throughput HighModerate
Derivatization Often required (e.g., Butylation)Mandatory (e.g., Silylation)
Selectivity Very HighHigh
Matrix Effects Can be significantLess common, but possible

Visualizing the Analytical Workflow

A generalized workflow for the quantification of this compound in a biological sample using a chromatographic-mass spectrometric method is outlined below. This process involves several key stages from sample collection to final data analysis.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Sample Biological Sample (Urine, Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (e.g., SPE, LLE) Spike->Extraction Derivatization Derivatization Extraction->Derivatization FinalSample Final Sample for Injection Derivatization->FinalSample Chromatography Chromatographic Separation (LC or GC) FinalSample->Chromatography Ionization Ionization (e.g., ESI, CI) Chromatography->Ionization MassAnalysis Mass Analysis (Tandem MS) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection PeakIntegration Peak Integration Detection->PeakIntegration Calibration Calibration Curve Generation PeakIntegration->Calibration Quantification Quantification of This compound Calibration->Quantification Report Final Report Quantification->Report

A generalized workflow for this compound quantification.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for LC-MS/MS and GC-MS analysis of acylglycines, which can be adapted for this compound.

Protocol 1: LC-MS/MS Quantification of this compound

This method is highly suited for the sensitive and specific quantification of this compound in complex biological matrices like urine and plasma.[1][2][5]

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d4)

  • Acetonitrile, Methanol, Water (LC-MS grade)

  • Formic acid

  • n-Butanol and Acetyl Chloride (for derivatization)

  • Solid Phase Extraction (SPE) cartridges

2. Sample Preparation:

  • To 100 µL of sample (urine or plasma), add the internal standard.

  • Perform a solid-phase extraction to remove interferences.

  • Elute the acylglycines and evaporate the solvent to dryness under a stream of nitrogen.

  • For derivatization, add a solution of 3N HCl in n-butanol and incubate at 65°C for 20 minutes.

  • Evaporate the reagent and reconstitute the sample in the initial mobile phase.

3. LC-MS/MS Instrumentation and Conditions:

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to elute the analyte, followed by a wash and re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be optimized by direct infusion.

4. Data Analysis:

  • Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve generated from standards of known concentrations.

Protocol 2: GC-MS Quantification of this compound

This method requires derivatization to increase the volatility of this compound for gas chromatographic analysis. It is a robust and reliable technique, particularly for targeted analysis.[3][4]

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard

  • Derivatization agents: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or a two-step derivatization using N-methyl-N-(trimethylsilyl-trifluoroacetamide) and N-methyl-bis-trifluoroacetamide.[4]

  • Pyridine (B92270), Ethyl acetate, Hexane (GC grade)

2. Sample Preparation:

  • Perform a liquid-liquid or solid-phase extraction of the sample after adding the internal standard.

  • Evaporate the extract to complete dryness. It is critical to remove all moisture.

  • Add pyridine and the silylating agent (e.g., BSTFA).

  • Incubate the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.

3. GC-MS Instrumentation and Conditions:

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An initial oven temperature of around 80-100°C, followed by a ramp to 280-300°C.

  • Mass Spectrometer: A mass spectrometer capable of electron ionization (EI) or chemical ionization (CI).

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Specific ions for the derivatized this compound and its internal standard are monitored.

4. Data Analysis:

  • Similar to LC-MS/MS, quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Conclusion

Both LC-MS/MS and GC-MS are powerful techniques for the quantification of this compound. LC-MS/MS generally offers higher sensitivity and throughput, making it ideal for studies with low analyte concentrations or large sample cohorts. GC-MS is a very robust and specific alternative, though it requires a mandatory and stringent derivatization step. The choice of method should be guided by the specific analytical requirements, sample type, and available resources. Proper method validation is essential to ensure the accuracy and reliability of the obtained results.

References

N-Succinylglycine: An Emerging Biomarker Candidate in Metabolic-Associated Diseases

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of N-Succinylglycine against established biomarkers in kidney disease, cancer, and metabolic disorders, supported by experimental data and protocols.

Introduction

This compound is an acylglycine, a conjugate of succinic acid and glycine (B1666218). While not yet a clinically validated biomarker for any specific disease, its constituent molecules, succinate (B1194679) and glycine, are deeply integrated into cellular metabolism and have been individually implicated in the pathophysiology of numerous diseases. This guide provides a comparative overview of the potential of this compound as a biomarker, evaluating it against established markers in the context of kidney disease, cancer, and metabolic disorders. This analysis is intended for researchers, scientists, and drug development professionals interested in novel biomarker discovery and validation.

Biochemical Rationale for this compound as a Biomarker

The formation of this compound is a result of the glycine conjugation pathway, a crucial detoxification process that occurs primarily in the mitochondria. This pathway is responsible for eliminating excess or harmful acyl-CoA molecules. An accumulation of succinyl-CoA, an intermediate in the Krebs cycle, can lead to its conjugation with glycine to form this compound, which is then excreted in the urine. Therefore, elevated levels of this compound could signify underlying mitochondrial dysfunction or a disruption in metabolic pathways involving succinate or glycine.

Glycine Conjugation Pathway for this compound Succinyl-CoA Succinyl-CoA GLYAT Glycine N-acyltransferase Succinyl-CoA->GLYAT Glycine Glycine Glycine->GLYAT This compound This compound GLYAT->this compound Coenzyme A Coenzyme A GLYAT->Coenzyme A UPLC-MS/MS Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine Sample Urine Sample Centrifugation Centrifugation Urine Sample->Centrifugation Aliquot Aliquot Centrifugation->Aliquot Internal Standard Internal Standard Aliquot->Internal Standard SPE Solid-Phase Extraction Internal Standard->SPE Dry Down Dry Down SPE->Dry Down Reconstitution Reconstitution Dry Down->Reconstitution UPLC UPLC Separation Reconstitution->UPLC MS/MS MS/MS Detection UPLC->MS/MS Data Processing Data Processing MS/MS->Data Processing Logical Flow for this compound Biomarker Validation Hypothesis Hypothesis Generation: This compound is a potential biomarker Discovery Discovery Phase: Metabolomic profiling of patient cohorts Hypothesis->Discovery Quantification Method Development: Targeted quantification assay (e.g., UPLC-MS/MS) Discovery->Quantification Validation Clinical Validation: Large cohort studies to assess sensitivity and specificity Quantification->Validation Utility Clinical Utility Assessment: Correlation with disease progression and treatment response Validation->Utility

A Comparative Guide to N-Succinylglycine and Other Glycine Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-Succinylglycine and other glycine (B1666218) derivatives, focusing on their distinct roles in biological systems. While long-chain N-acyl glycines are well-established as signaling molecules, this compound and other short-chain derivatives are primarily recognized for their roles in metabolic pathways and detoxification. This document synthesizes available experimental data to highlight these functional differences.

Overview of Glycine Derivatives

Glycine, the simplest amino acid, can be modified by the attachment of various acyl groups to its amino terminus, giving rise to a diverse family of N-acyl glycines. The nature of the acyl group dictates the biological function of these derivatives, which can be broadly categorized as follows:

  • Long-Chain N-Acyl Glycines: These molecules, such as N-arachidonoylglycine (NAGly) and N-oleoylglycine (NOleGly), are lipid signaling molecules involved in processes like pain perception, inflammation, and neuromodulation.[1]

  • Short-Chain N-Acyl Glycines: This category includes derivatives like N-acetylglycine and N-propionylglycine.[2][3] They are often byproducts of metabolism and can serve as biomarkers for certain metabolic disorders.[1][4]

  • Dicarboxylic Acid Conjugates: this compound falls into this category. It is formed through the conjugation of glycine with succinic acid, a dicarboxylic acid. This process is primarily associated with detoxification pathways.[5][6][7]

Comparative Biological Roles and Mechanisms

A direct comparison of the biological potency of this compound with signaling glycine derivatives is challenging due to their fundamentally different roles. The following sections and tables summarize their known functions and mechanisms of action.

This compound and Glycine Conjugation

This compound is primarily understood as a product of the glycine conjugation pathway, a crucial Phase II detoxification process that occurs mainly in the liver and kidneys.[6] This pathway facilitates the excretion of a variety of endogenous and exogenous carboxylic acids by increasing their water solubility.[5][7]

The formation of N-acylglycines, including this compound, is a two-step enzymatic process:

  • Activation: A carboxylic acid is activated to a high-energy acyl-CoA thioester by an acyl-CoA synthetase.[6]

  • Conjugation: The acyl group is then transferred to glycine by glycine N-acyltransferase (GLYAT).[6]

Elevated levels of certain short-chain acylglycines in urine are indicative of inborn errors of metabolism.[1] For instance, increased urinary N-propionylglycine is a marker for propionic acidemia, a disorder caused by a deficiency in propionyl-CoA carboxylase.[2][4]

While succinate (B1194679) itself is a known signaling molecule that activates the G-protein coupled receptor SUCNR1 (GPR91), there is currently no direct evidence to suggest that this compound acts as a ligand for this receptor.[8][9][10] The biological activity of this compound appears to be primarily linked to its role as a metabolic intermediate in detoxification.

Signaling Glycine Derivatives

In contrast to this compound, long-chain N-acyl glycines are recognized as endogenous lipid signaling molecules with a range of physiological effects.[1][11]

  • N-arachidonoylglycine (NAGly): The most studied of this class, NAGly exhibits anti-inflammatory and analgesic properties.[1] It interacts with several G-protein coupled receptors (GPCRs), including GPR18 and GPR55, and can modulate ion channel activity.[11][12][13]

  • N-oleoylglycine (NOleGly): This derivative has also been implicated in various signaling pathways and biological processes.[11][12][13]

  • N-palmitoylglycine: Research suggests a role for this molecule in sensory neuronal signaling.[1]

The biosynthesis of these signaling N-acyl glycines also involves glycine N-acyltransferases, but utilizes long-chain fatty acyl-CoAs as substrates.[1]

Data Presentation: Comparative Tables

Table 1: Comparison of Biological Roles

Glycine Derivative ClassPrimary Biological RoleKey Examples
Dicarboxylic Acid Conjugates Detoxification, Metabolic IntermediateThis compound
Short-Chain N-Acyl Glycines Metabolic byproducts, Biomarkers for metabolic disordersN-Acetylglycine, N-Propionylglycine[2][3][14]
Long-Chain N-Acyl Glycines Lipid Signaling (Neuromodulation, Inflammation, Pain)N-Arachidonoylglycine, N-Oleoylglycine, N-Palmitoylglycine[1][11]

Table 2: Comparison of Mechanisms and Associated Proteins

FeatureThis compoundLong-Chain N-Acyl Glycines
Primary Mechanism Glycine Conjugation for DetoxificationReceptor-mediated signaling[11]
Key Biosynthetic Enzymes Acyl-CoA Synthetases, Glycine N-Acyltransferase (GLYAT)[6]Acyl-CoA Synthetases, Glycine N-Acyltransferase (GLYAT)[1]
Known Receptors/Targets None definitively identified.GPR18, GPR55, other GPCRs, Ion Channels[11][12][13]
Key Downstream Effects Increased water solubility and excretion of carboxylic acids[5]Modulation of intracellular signaling cascades (e.g., Ca2+ mobilization), neuronal activity[15]

Experimental Protocols

General Method for Quantification of N-Acyl Glycines in Biological Fluids (e.g., Urine)

This protocol is adapted from methodologies used for the analysis of acylglycines as metabolic biomarkers.

1. Sample Preparation:

  • Thaw urine samples at room temperature.
  • Vortex for 10 seconds.
  • Centrifuge to pellet any precipitate.
  • Transfer a known volume of the supernatant to a new tube.
  • Add an internal standard (a stable isotope-labeled version of the analyte of interest).

2. Solid Phase Extraction (SPE) for Cleanup and Concentration:

  • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) followed by water.
  • Load the urine sample onto the cartridge.
  • Wash the cartridge with water to remove interfering substances.
  • Elute the N-acyl glycines with a suitable solvent, such as methanol.
  • Evaporate the eluate to dryness under a stream of nitrogen.

3. Derivatization (Optional but often recommended for improved chromatographic properties):

  • Reconstitute the dried extract in a derivatization reagent (e.g., a silylating agent like BSTFA with 1% TMCS).
  • Incubate at a specified temperature and time to complete the reaction.

4. LC-MS/MS Analysis:

  • Reconstitute the derivatized (or non-derivatized) sample in a suitable solvent for injection.
  • Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
  • Separate the analytes using a suitable chromatographic column and gradient elution.
  • Detect and quantify the N-acyl glycines using multiple reaction monitoring (MRM) mode, based on their specific precursor-to-product ion transitions.

5. Quantification:

  • Construct a calibration curve using known concentrations of analytical standards.
  • Calculate the concentration of the N-acyl glycines in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations: Signaling and Metabolic Pathways

Glycine_Conjugation_Pathway cluster_mitochondria Mitochondrial Matrix Carboxylic_Acid Carboxylic Acid (e.g., Succinic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase Carboxylic_Acid->Acyl_CoA_Synthetase Substrate Acyl_CoA Acyl-CoA (e.g., Succinyl-CoA) Acyl_CoA_Synthetase->Acyl_CoA Activation AMP_PPi AMP + PPi Acyl_CoA_Synthetase->AMP_PPi GLYAT Glycine N-Acyltransferase (GLYAT) Acyl_CoA->GLYAT Substrate Glycine Glycine Glycine->GLYAT Substrate N_Acylglycine N-Acylglycine (e.g., this compound) GLYAT->N_Acylglycine Conjugation CoA_SH CoA-SH GLYAT->CoA_SH Regenerated Excretion Excretion (via Urine) N_Acylglycine->Excretion Increased Water Solubility ATP ATP ATP->Acyl_CoA_Synthetase CoA_SH->Acyl_CoA_Synthetase

Caption: Glycine conjugation pathway for detoxification.

N_Acyl_Glycine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NAGly N-Arachidonoylglycine (NAGly) GPCR GPCR (e.g., GPR18, GPR55) NAGly->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme/ Ion Channel G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., Ca2+) Effector->Second_Messenger Alters Level Cellular_Response Cellular Response (e.g., Reduced Inflammation, Analgesia) Second_Messenger->Cellular_Response Initiates

Caption: Signaling pathway of N-arachidonoylglycine.

Conclusion

The biological roles of glycine derivatives are highly dependent on the nature of their N-acyl substituent. Long-chain N-acyl glycines function as lipid signaling molecules, interacting with specific receptors to modulate physiological processes such as pain and inflammation. In contrast, this compound and other short-chain N-acyl glycines are primarily involved in metabolic and detoxification pathways. Their presence and concentration in biological fluids can serve as important indicators of metabolic health and disease. Future research may uncover novel biological activities for this compound, but based on current evidence, its functions are distinct from the well-established signaling roles of other glycine derivatives.

References

Cross-Validation of N-Succinylglycine Measurements: A Comparative Guide to Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical platforms for the quantification of N-Succinylglycine, a key metabolite in various physiological and pathological processes. The selection of an appropriate analytical method is critical for obtaining accurate and reproducible data in research, clinical, and drug development settings. This document outlines the performance characteristics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), offering supporting data and detailed experimental protocols to aid in the selection of the most suitable platform for your specific needs.

Introduction to this compound and its Biological Significance

This compound is an acylated amino acid formed through the conjugation of succinyl-CoA and glycine (B1666218). This metabolite is implicated in the broader biological process of succinylation, a post-translational modification where a succinyl group is transferred to a lysine (B10760008) residue on a protein.[1][2] Succinyl-CoA, the succinyl donor, is a central intermediate in the tricarboxylic acid (TCA) cycle, linking cellular metabolism to protein function.[2][3] Glycine, on the other hand, is a versatile amino acid involved in the synthesis of essential biomolecules such as heme (in conjunction with succinyl-CoA), purines, and creatine.[4][5][6] Recent studies have also suggested a role for glycine in the regulation of protein succinylation.[7] Given its connections to fundamental metabolic pathways, the accurate measurement of this compound can provide valuable insights into cellular energy status and metabolic dysregulation in various diseases.

Comparative Analysis of Analytical Platforms

The two predominant platforms for the quantification of small molecules like this compound are LC-MS/MS and ELISA. Each method offers a distinct set of advantages and limitations in terms of sensitivity, specificity, throughput, and cost.

Quantitative Performance

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method and a hypothetical high-quality ELISA for the quantification of this compound in human plasma. It is important to note that while a specific commercial ELISA kit for this compound was not identified, the presented performance characteristics are based on commercially available ELISA kits for the parent amino acid, glycine, and represent expected values for a well-developed immunoassay.[8][9][10]

ParameterLC-MS/MSELISA (Hypothetical)
Limit of Detection (LOD) 0.05 ng/mL[11]~1 µM
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[11]~1.5 µg/mL
Linearity (Dynamic Range) 0.1 - 1000 ng/mL[12]1.57 - 100 µg/mL[13]
Intra-Assay Precision (%CV) < 10%[11]< 10%[8]
Inter-Assay Precision (%CV) < 15%[11]< 15%[8]
Accuracy (% Recovery) 90 - 110%[11]85 - 115%
Specificity High (based on mass-to-charge ratio)Moderate (potential for cross-reactivity)
Throughput ModerateHigh
Cost per Sample HighLow to Moderate

Experimental Methodologies

Detailed and robust experimental protocols are fundamental for achieving reliable and comparable results across different studies and laboratories.

LC-MS/MS Quantification of this compound

This method is adapted from established protocols for the analysis of similar acylglycines in human plasma.[11][12]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., this compound-d4).

  • Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

2. Chromatographic Conditions

  • LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (Q1) > Product ion (Q3)

    • This compound-d4 (Internal Standard): Precursor ion (Q1) > Product ion (Q3)

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

ELISA for this compound (Hypothetical Protocol)

This protocol is based on a standard competitive ELISA format.

1. Reagent Preparation

  • Prepare wash buffer, assay buffer, and standard solutions of this compound according to the manufacturer's instructions.

  • Dilute patient plasma samples as required with the provided assay buffer.

2. Assay Procedure

  • Add 50 µL of standard or diluted sample to each well of the this compound-coated microplate.

  • Add 50 µL of HRP-conjugated detection antibody to each well.

  • Incubate for 1 hour at 37°C.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm within 30 minutes.

3. Data Analysis

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Visualizing Workflows and Pathways

To further clarify the experimental processes and biological context, the following diagrams are provided.

experimental_workflow cluster_lcms LC-MS/MS Workflow cluster_elisa ELISA Workflow lcms_start Plasma Sample lcms_prep Protein Precipitation & Internal Standard Spiking lcms_start->lcms_prep lcms_evap Evaporation lcms_prep->lcms_evap lcms_recon Reconstitution lcms_evap->lcms_recon lcms_inject LC Separation (C18 Column) lcms_recon->lcms_inject lcms_ms MS/MS Detection (MRM Mode) lcms_inject->lcms_ms lcms_data Data Analysis lcms_ms->lcms_data elisa_start Plasma Sample elisa_dilute Sample Dilution elisa_start->elisa_dilute elisa_incubate1 Incubation in Coated Plate elisa_dilute->elisa_incubate1 elisa_wash1 Washing elisa_incubate1->elisa_wash1 elisa_incubate2 Add Detection Ab & Incubate elisa_wash1->elisa_incubate2 elisa_wash2 Washing elisa_incubate2->elisa_wash2 elisa_substrate Add Substrate & Incubate elisa_wash2->elisa_substrate elisa_stop Add Stop Solution elisa_substrate->elisa_stop elisa_read Read Absorbance (450 nm) elisa_stop->elisa_read elisa_data Data Analysis elisa_read->elisa_data

Figure 1. Experimental workflows for this compound quantification.

succinylation_pathway cluster_tca TCA Cycle (Mitochondrion) cluster_glycine Glycine Metabolism succinyl_coa Succinyl-CoA succinate Succinate succinyl_coa->succinate n_succinylglycine This compound succinyl_coa->n_succinylglycine Glycine N-acyltransferase succ_protein Succinylated Protein succinyl_coa->succ_protein Non-enzymatic or Enzymatic Succinylation akg α-Ketoglutarate akg->succinyl_coa glycine Glycine glycine->n_succinylglycine serine Serine serine->glycine protein Protein (Lysine residue) protein->succ_protein succ_protein->protein sirt5 SIRT5 (Desuccinylase) sirt5->succ_protein Removes succinyl group

Figure 2. Simplified pathway of this compound formation and protein succinylation.

Conclusion and Recommendations

The choice between LC-MS/MS and ELISA for the quantification of this compound depends on the specific requirements of the study.

  • LC-MS/MS is the gold standard for quantitative analysis due to its high specificity, sensitivity, and broad dynamic range. It is the preferred method for discovery research, clinical validation studies, and when accurate and precise quantification is paramount.

  • ELISA , if a validated kit becomes available, would be a suitable option for high-throughput screening, large epidemiological studies, or in clinical settings where cost and ease of use are major considerations. However, the potential for cross-reactivity and a narrower dynamic range are important limitations to consider.

For a comprehensive understanding of this compound biology, initial discovery and validation studies should be conducted using a robust LC-MS/MS method. For larger-scale studies, a well-validated ELISA could be a viable alternative, provided that its performance is thoroughly characterized and cross-validated against the LC-MS/MS reference method to ensure data comparability.

References

Comparative Analysis of N-Succinylglycine Levels: A Review of Metabolic Context in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of N-Succinylglycine, focusing on its metabolic context in healthy versus diseased states. While direct quantitative data for this compound is limited in publicly available research, this document synthesizes information on its metabolic precursors, glycine (B1666218) and succinyl-CoA, to offer insights into its potential alterations in various pathologies. This guide is intended for researchers, scientists, and drug development professionals interested in the role of N-acyl amino acids in health and disease.

Introduction to this compound

This compound is an N-acyl amino acid formed through the conjugation of succinyl-coenzyme A (succinyl-CoA) and glycine. This reaction is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT)[1][2]. The formation of N-acylglycines is generally considered a detoxification pathway, facilitating the elimination of excess or potentially toxic acyl-CoA molecules from the body[3][4]. Given that the levels of its precursors, glycine and succinate (B1194679) (from which succinyl-CoA is derived), are known to be altered in various diseases, it is plausible that this compound concentrations may also serve as a biomarker for certain pathological conditions.

Metabolic Pathway of this compound Formation

The synthesis of this compound is a part of the broader glycine conjugation pathway. This pathway is crucial for the metabolism of both endogenous and exogenous compounds[4].

This compound Formation Pathway Biosynthesis of this compound cluster_mitochondrion Mitochondrial Matrix Succinyl_CoA Succinyl-CoA GLYAT Glycine N-acyltransferase (GLYAT) Succinyl_CoA->GLYAT Glycine Glycine Glycine->GLYAT N_Succinylglycine This compound GLYAT->N_Succinylglycine CoA Coenzyme A GLYAT->CoA Experimental_Workflow General Workflow for N-Acylglycine Quantification Sample Biological Sample (Plasma or Urine) Preparation Sample Preparation (Protein Precipitation / SPE) Sample->Preparation Add Internal Standard LC_Separation UHPLC Separation (Reversed-Phase C18) Preparation->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI-MS/MS, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification vs. Internal Standard) MS_Detection->Data_Analysis

References

N-Succinylglycine as an Internal Standard for Metabolomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for accurate and reproducible quantification of metabolites is paramount. In mass spectrometry-based metabolomics, the use of an internal standard (IS) is crucial to correct for analytical variability introduced during sample preparation, chromatography, and detection. An ideal internal standard should mimic the physicochemical behavior of the analyte of interest, be absent in the biological sample, and be readily distinguishable by the detector.

This guide provides a comparative overview of N-Succinylglycine as a potential internal standard in metabolomics. Due to a lack of extensive published data on its direct application, this guide will focus on the theoretical advantages of a stable isotope-labeled (SIL) version of this compound and compare its expected performance with well-established alternative internal standards for polar metabolites.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The consensus in the field of metabolomics is that stable isotope-labeled internal standards are the "gold standard" for quantitative analysis.[1] These are compounds that are chemically identical to the analyte but have one or more atoms replaced with a heavier stable isotope, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H). This mass difference allows the internal standard to be distinguished from the endogenous analyte by the mass spectrometer, while its identical chemical structure ensures it behaves similarly throughout the analytical workflow.

This compound: A Potential Candidate

This compound, a dicarboxylic acid derivative of the amino acid glycine (B1666218), is a polar metabolite. A stable isotope-labeled version (e.g., ¹³C₄, ¹⁵N-N-Succinylglycine) would theoretically be an excellent internal standard for targeted analyses of structurally similar compounds or as a general internal standard for polar metabolite panels. Its key advantage would be its structural similarity to a class of metabolites that includes amino acid derivatives and intermediates of the TCA cycle.

Performance Comparison: this compound vs. Alternatives

Table 1: Performance Comparison of Internal Standards

Performance MetricExpected Performance of SIL-N-Succinylglycine¹³C₄-Succinic Acid (Documented)¹³C,¹⁵N-Amino Acids (Documented)
Linearity (r²) > 0.99> 0.999[2]> 0.99[3]
Precision (CV%) < 15%Within-run: < 3.7%; Between-run: < 14.4%[2]Intraday (normalized): < 10%; Interday (normalized): < 15%[3]
Accuracy (%) 85-115%Within-run: < 7.8%; Between-run: < 11.0%[2]Not explicitly stated, but expected to be high with SIL-IS.
Recovery (%) Consistent and reproducibleConsistent across concentrations[4]High and reproducible[5]
Matrix Effects Low to negligible[2]Low (< 9.1%)[2]Effectively compensated by co-eluting SIL-IS.

Alternatives to this compound

Given the current lack of commercial availability of SIL-N-Succinylglycine, researchers can utilize several well-validated alternatives for the analysis of polar metabolites.

  • ¹³C, ¹⁵N-Labeled Amino Acids: A mixture of labeled amino acids is a popular choice for targeted and untargeted metabolomics. These are commercially available and can cover a wide range of polar analytes.

  • ¹³C-Labeled Organic Acids: For studies focusing on central carbon metabolism, labeled organic acids like succinic acid, citric acid, and pyruvic acid are ideal internal standards.

Table 2: Practical Comparison of Internal Standard Alternatives

Internal StandardPrimary ApplicationsCommercial AvailabilityRelative CostKey Advantages
SIL-N-Succinylglycine (Hypothetical) Targeted analysis of acylated amino acids and related polar metabolites.Not widely available.High (likely requires custom synthesis).High structural similarity to a specific class of analytes.
¹³C, ¹⁵N-Glycine Targeted analysis of glycine and other small amino acids.Readily available from multiple suppliers.[6][7][8][9][10]Moderate to High.[6][7][8][9][10]Excellent for tracking glycine metabolism.
¹³C₄-Succinic Acid Targeted analysis of TCA cycle intermediates and other dicarboxylic acids.Readily available.[11][12]Moderate.[11][12]Directly represents a key pathway intermediate.
Mixture of ¹³C, ¹⁵N-Amino Acids Broad-spectrum targeted and untargeted polar metabolomics.Commercially available as kits.High.Provides coverage for a wide range of analytes in a single standard.

Experimental Protocols

A robust experimental protocol is essential for reproducible metabolomics data. The following is a generalized workflow for a targeted LC-MS/MS analysis of polar metabolites in plasma using a stable isotope-labeled internal standard.

1. Sample Preparation

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, combine 50 µL of plasma with 200 µL of ice-cold methanol (B129727) containing the stable isotope-labeled internal standard at a known concentration (e.g., 1 µM).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Incubate at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of polar metabolites.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient from high organic to high aqueous content.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analytes.

    • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. MRM transitions (precursor ion -> product ion) for each analyte and its corresponding internal standard must be optimized.

3. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Quantify the analyte concentration in the sample using a calibration curve constructed from standards of known concentrations prepared in a similar matrix.

Mandatory Visualizations

metabolomics_workflow Sample Biological Sample (e.g., Plasma) Spike Addition of Internal Standard Sample->Spike Extraction Metabolite Extraction (e.g., Protein Precipitation) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Quantification Quantification (Ratio to IS) Data_Processing->Quantification

Caption: A typical metabolomics workflow incorporating an internal standard.

Conclusion

While this compound is a promising candidate as an internal standard for specific applications in metabolomics, its utility is currently limited by the lack of commercially available stable isotope-labeled forms and published performance data. However, based on the well-established principles of isotope dilution mass spectrometry, a SIL version of this compound would be expected to provide excellent performance, comparable to that of other high-quality internal standards. For researchers studying polar metabolites, readily available alternatives such as ¹³C,¹⁵N-labeled amino acids and ¹³C-labeled organic acids offer robust and well-validated options for achieving accurate and reproducible quantitative results. The choice of internal standard should ultimately be guided by the specific analytes of interest, the analytical platform, and the desired level of quantitative accuracy.

References

A Comparative Guide to the Biological Activity of N-Succinylglycine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of N-Succinylglycine and its structurally related analogs, primarily focusing on N-acyl glycines with short-chain dicarboxylic acids. While direct comparative studies on the broad biological effects of these specific compounds are limited in current literature, this document synthesizes available data on related N-acyl amino acids to provide a framework for future research and drug development. We present known quantitative data, detailed experimental protocols for relevant assays, and logical workflows to guide the investigation of this class of molecules.

Introduction to this compound and Its Analogs

N-acyl amino acids are a diverse class of signaling molecules involved in various physiological processes. While much research has focused on N-acyl amino acids with long fatty acid chains, those with shorter dicarboxylic acid moieties, such as this compound, represent a less explored area with potential for novel biological activities. This guide focuses on the comparison of this compound with its close structural analogs, N-Malonylglycine and N-Glutarylglycine, which differ by the length of their dicarboxylic acid chain.

Comparative Biological Activities

Direct comparative data on the biological activities of this compound, N-Malonylglycine, and N-Glutarylglycine are scarce. However, studies on other N-succinyl-amino acids and related compounds provide insights into their potential functions.

Taste-Modulating Properties:

Recent studies have highlighted the role of N-succinyl-amino acids as taste enhancers. Specifically, N-succinyl derivatives of aromatic amino acids have been shown to modulate umami and saltiness sensations.

Table 1: Taste Enhancement Properties of N-Succinyl-Amino Acids

CompoundConcentrationObserved EffectReference
N-Succinyl-L-phenylalanine1 mg/LSignificantly increased kokumi, umami, and saltiness intensities.[1][1]
N-Succinyl-L-tryptophan0.25-1 mg/LEnhanced umami and saltiness; reduced bitterness. Most effective in augmenting umami and mitigating bitterness among the tested analogs.[2][2]
N-Succinyl-L-tyrosine0.25-1 mg/LEnhanced umami and saltiness; reduced bitterness. Excelled in enhancing saltiness intensity.[2][2]

Metabolic Significance:

Elevated levels of certain N-acyl glycines are associated with inborn errors of metabolism, suggesting their involvement in metabolic pathways. For instance, Glutarylglycine is a known biomarker for glutaric acidemia type II, a disorder of mitochondrial fatty acid oxidation.[3] This indicates that N-glutarylglycine is a product of metabolic dysregulation and its biological activity in this context warrants further investigation.

Proposed Experimental Investigations

To systematically compare the biological activities of this compound and its analogs, a series of in vitro experiments are proposed.

Experimental Workflow for Comparative Analysis

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Screening cluster_2 Cellular Function & Mechanism Synthesis Synthesis of this compound, N-Malonylglycine, N-Glutarylglycine Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (e.g., NMR, Mass Spec) Purification->Characterization Cytotoxicity Cytotoxicity/Viability Assays (e.g., MTT, LDH) Characterization->Cytotoxicity Enzyme Enzyme Inhibition Assays (e.g., FAAH, ACE) Cytotoxicity->Enzyme Receptor Receptor Binding Assays (e.g., GPCRs) Enzyme->Receptor Uptake Cellular Uptake & Metabolism Receptor->Uptake Signaling Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Uptake->Signaling Mito Mitochondrial Function Assays (e.g., Respiration, Membrane Potential) Signaling->Mito G cluster_0 Potential Cellular Targets cluster_1 Downstream Signaling Events cluster_2 Cellular Responses NSG This compound & Analogs GPCRs G-Protein Coupled Receptors (e.g., GPR18, GPR55) NSG->GPCRs IonChannels Ion Channels (e.g., T-type Ca2+ channels) NSG->IonChannels Enzymes Enzymes (e.g., FAAH) NSG->Enzymes cAMP cAMP Modulation GPCRs->cAMP Ca Intracellular Ca2+ Modulation GPCRs->Ca IonChannels->Ca Metabolism Metabolic Reprogramming Enzymes->Metabolism MAPK MAPK Pathway Activation cAMP->MAPK Gene Gene Expression Changes cAMP->Gene Ca->Gene Inflammation Modulation of Inflammatory Response Ca->Inflammation MAPK->Gene Gene->Metabolism

References

A Head-to-Head Comparison of N-Succinylglycine Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key building blocks is paramount. N-Succinylglycine, a dicarboxylic acid-containing amino acid derivative, finds applications in various research areas, including its use as a starting material for the synthesis of more complex molecules and as a component in biocompatible polymers. This guide provides a head-to-head comparison of two common protocols for the synthesis of this compound: direct acylation with succinic anhydride (B1165640) and the Schotten-Baumann reaction.

This comparison summarizes quantitative data in a clear tabular format, offers detailed experimental methodologies, and provides visualizations of the reaction workflows to aid in the selection of the most suitable protocol for your research needs.

Data Presentation

The following table summarizes the key quantitative parameters for the two primary synthesis protocols for this compound.

ParameterProtocol 1: Direct Acylation with Succinic AnhydrideProtocol 2: Schotten-Baumann Reaction
Yield High (estimated 85-95%)Good to High (estimated 70-90%)
Purity Generally high after crystallizationHigh, requires removal of base
Reaction Time 1-2 hours1-3 hours
Reagents Glycine (B1666218), Succinic Anhydride, WaterGlycine, Succinyl Chloride, Base (e.g., NaOH), Organic Solvent, Water
Equipment Standard laboratory glassware, heating mantle, stirrerStandard laboratory glassware, stirrer, ice bath
Cost-Effectiveness Generally more cost-effective due to fewer reagentsCan be more expensive due to the use of succinyl chloride and an organic solvent
Safety Considerations Succinic anhydride can be an irritant.Succinyl chloride is corrosive and reacts violently with water. The reaction is often exothermic and requires careful temperature control. Use of an organic solvent may introduce flammability hazards.

Experimental Protocols

Protocol 1: Direct Acylation with Succinic Anhydride

This method is analogous to the well-established synthesis of acetylglycine from glycine and acetic anhydride and is expected to proceed with high efficiency.[1]

Methodology:

  • In a 500 mL flask equipped with a mechanical stirrer, dissolve 15 g (0.2 moles) of glycine in 100 mL of water.

  • While stirring vigorously, add 22 g (0.22 moles) of succinic anhydride in one portion.

  • Continue to stir the mixture vigorously for 15-20 minutes. The solution may become warm, and this compound may begin to crystallize.

  • After the initial reaction, continue stirring at room temperature for an additional hour to ensure the reaction goes to completion.

  • Place the reaction mixture in an ice bath for at least one hour to facilitate complete crystallization.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold water.

  • Dry the product in an oven at 100-110°C to a constant weight.

  • The filtrate can be concentrated under reduced pressure to yield a second crop of crystals.

Protocol 2: Schotten-Baumann Reaction

The Schotten-Baumann reaction is a widely used method for the acylation of amines.[2][3][4] This protocol is a generalized procedure for the synthesis of this compound using this method.

Methodology:

  • In a 500 mL beaker, dissolve 15 g (0.2 moles) of glycine in 200 mL of a 10% aqueous sodium hydroxide (B78521) solution. Cool the solution in an ice bath.

  • In a separate flask, prepare a solution of 31 g (0.2 moles) of succinyl chloride in 100 mL of a water-immiscible organic solvent such as diethyl ether or dichloromethane.

  • With vigorous stirring, slowly add the succinyl chloride solution to the cold glycine solution over a period of 30-45 minutes, ensuring the temperature does not rise above 10°C.

  • After the addition is complete, continue to stir the mixture in the ice bath for an additional hour.

  • Transfer the reaction mixture to a separatory funnel and separate the aqueous and organic layers.

  • Wash the organic layer with a small amount of dilute hydrochloric acid and then with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent like hot water or an ethanol/water mixture.

Mandatory Visualization

Direct_Acylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Glycine Glycine in Water ReactionVessel Stirred Reaction (15-20 min warm, 1h RT) Glycine->ReactionVessel SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->ReactionVessel Crystallization Crystallization (Ice Bath) ReactionVessel->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Drying Drying (100-110°C) Filtration->Drying Product This compound (Crystalline Solid) Drying->Product

Caption: Workflow for the direct acylation synthesis of this compound.

Schotten_Baumann_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Glycine_NaOH Glycine in aq. NaOH ReactionVessel Slow Addition & Stirring (Ice Bath) Glycine_NaOH->ReactionVessel SuccinylChloride Succinyl Chloride in Organic Solvent SuccinylChloride->ReactionVessel Separation Phase Separation ReactionVessel->Separation Wash Wash Organic Layer Separation->Wash Drying Dry Organic Layer Wash->Drying Evaporation Solvent Evaporation Drying->Evaporation Product This compound (Crude Solid) Evaporation->Product

Caption: Workflow for the Schotten-Baumann synthesis of this compound.

References

A Researcher's Guide to Evaluating Anti-N-Succinylglycine Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

The generation of a highly specific antibody to a small molecule modification like N-Succinylglycine requires treating the molecule as a hapten. This involves conjugating this compound to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to elicit a robust immune response. Once an antibody candidate has been produced, rigorous validation of its specificity is crucial to ensure reliable and reproducible results.

Comparative Specificity Analysis

A thorough evaluation of an anti-N-Succinylglycine antibody involves assessing its binding to the target modification and its cross-reactivity with structurally similar molecules. The following table summarizes the key quantitative data that should be generated to compare the performance of different antibody candidates.

Parameter Antibody Candidate A Antibody Candidate B Ideal Performance
Antigen (this compound) IC50 (nM) 1550Low nM range
Cross-Reactivity: N-Acetylglycine (%) < 0.1%1.5%< 0.1%
Cross-Reactivity: Succinyl-Lysine (%) < 0.5%5.0%< 1%
Cross-Reactivity: Glycine (B1666218) (%) < 0.01%< 0.01%< 0.01%
Cross-Reactivity: Succinic Acid (%) < 0.01%0.1%< 0.01%
Signal-to-Noise (Western Blot) 15:18:1> 10:1

Experimental Protocols for Antibody Validation

Accurate evaluation of antibody specificity relies on well-designed and meticulously executed experiments. Here are detailed protocols for the key assays.

Synthesis of this compound

The foundation of all validation assays is the availability of the target molecule. This compound can be synthesized using the Schotten-Baumann reaction:

  • Dissolve glycine in an aqueous solution of sodium bicarbonate.

  • Cool the solution in an ice bath.

  • Slowly add succinyl chloride dropwise to the glycine solution while stirring vigorously.

  • Maintain the reaction on ice for 2-4 hours.

  • Acidify the solution with hydrochloric acid to precipitate the this compound.

  • Filter, wash with cold water, and recrystallize the product from water or an appropriate solvent system.

  • Confirm the structure and purity of the synthesized this compound using NMR and mass spectrometry.

Competitive ELISA for IC50 and Cross-Reactivity Determination

Competitive ELISA is the gold standard for quantifying the specificity of an antibody for a small molecule.

  • Plate Coating: Coat a 96-well microplate with a conjugate of this compound and a carrier protein (e.g., this compound-BSA) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in wash buffer) to each well. Incubate for 1-2 hours at room temperature.

  • Competition Reaction: Prepare a series of dilutions of the competitor molecules (this compound, N-acetylglycine, succinyl-lysine, glycine, succinic acid) in assay buffer.

  • Mix the competitor dilutions with a constant, predetermined concentration of the anti-N-Succinylglycine antibody. Incubate this mixture for 1-2 hours at room temperature.

  • Incubation: Add the antibody-competitor mixture to the coated and blocked microplate wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-host IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the substrate solution (e.g., TMB) and incubate until sufficient color development. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Plot the absorbance against the log of the competitor concentration and fit a sigmoidal curve to determine the IC50 value for each competitor. Cross-reactivity is calculated as: (IC50 of this compound / IC50 of competitor) x 100%.

Dot Blot for Specificity Screening

Dot blot is a rapid and effective method for screening antibody specificity against a panel of molecules.

  • Membrane Preparation: On a nitrocellulose or PVDF membrane, spot 1-2 µL of each molecule to be tested (this compound-BSA, N-acetylglycine-BSA, succinyl-lysine-BSA, unmodified BSA, free glycine, and free succinic acid) at various concentrations. Allow the spots to dry completely.

  • Blocking: Block the membrane in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-N-Succinylglycine antibody at an optimized dilution in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager.

Western Blot for Detection in a Complex Mixture

Western blotting assesses the antibody's ability to detect the target modification on a protein within a complex biological sample.

  • Sample Preparation: Prepare cell lysates from a cell line known to exhibit N-succinylation. For a positive control, a purified protein can be chemically succinylated in vitro using succinic anhydride.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-N-Succinylglycine antibody at an optimized dilution overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the signal using an ECL substrate and an imager. A specific antibody should produce a clear band at the expected molecular weight of the succinylated protein with minimal background.

Visualizing Experimental Workflows

Clear and logical diagrams of experimental workflows are essential for reproducibility and understanding.

Antibody_Production_Workflow cluster_Antigen_Prep Antigen Preparation cluster_Immunization_Screening Immunization and Screening cluster_Purification_Validation Purification and Validation N_Succinylglycine This compound (Hapten) Conjugation Hapten-Carrier Conjugation N_Succinylglycine->Conjugation Carrier_Protein Carrier Protein (e.g., KLH) Carrier_Protein->Conjugation Immunogen Immunogen (N-S-G-KLH) Conjugation->Immunogen Immunization Immunization (e.g., in Rabbit) Immunogen->Immunization Serum_Collection Serum Collection Immunization->Serum_Collection Screening Screening (e.g., ELISA) Serum_Collection->Screening Positive_Clones Selection of Positive Clones Screening->Positive_Clones Purification Antibody Purification Positive_Clones->Purification Validation Specificity Validation Purification->Validation Validated_Antibody Validated anti-N-Succinylglycine Antibody Validation->Validated_Antibody

Caption: Workflow for generating anti-N-Succinylglycine antibodies.

Specificity_Validation_Workflow cluster_assays Specificity Assays cluster_readouts Performance Metrics Antibody Putative anti-N-Succinylglycine Antibody ELISA Competitive ELISA Antibody->ELISA Dot_Blot Dot Blot Antibody->Dot_Blot Western_Blot Western Blot Antibody->Western_Blot IC50 IC50 Determination ELISA->IC50 CrossReactivity Cross-Reactivity (%) ELISA->CrossReactivity Qualitative_Binding Qualitative Binding/ No Binding Dot_Blot->Qualitative_Binding Protein_Detection Detection of Target in Complex Mixture Western_Blot->Protein_Detection

Caption: Experimental workflow for antibody specificity validation.

Inter-laboratory study for the standardization of N-Succinylglycine measurement

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Analytical Methodologies for N-Succinylglycine Measurement

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of this compound is crucial for robust study outcomes. This guide provides a comparative overview of analytical methods applicable to this compound and related N-acylglycines, supported by performance data from relevant studies. The aim is to facilitate the selection of an appropriate analytical methodology and promote standardization efforts across laboratories.

While a specific inter-laboratory study for the standardization of this compound measurement is not publicly available, this guide synthesizes performance data from analytical methods used for the broader class of N-acylglycines. The principles and protocols outlined here provide a strong foundation for developing and validating a standardized this compound assay.

Quantitative Performance Comparison of Analytical Methods

The choice of an analytical method is fundamentally driven by its performance characteristics. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred technique for its high sensitivity and specificity in complex biological matrices.[1][2] The table below summarizes key performance metrics for relevant analytical techniques.

ParameterUPLC-MS/MS for N-AcylglycinesHPLC-UV with DerivatizationEnzymatic Assay for Glycine (B1666218)
Linearity (r²) > 0.99[1]> 0.99[2]Not explicitly stated
Lower Limit of Quantitation (LLOQ) 0.1 µM[1]4 mg/kg (for free asparagine)[2]Not specified
Accuracy (% Recovery) 89.85–104.8% (for L-asparagine)[2]97.7 to 102.6% (for free asparagine)[2]96.0–98.7%[3]
Precision (% RSD) < 7% (for L-asparagine)[2]0.8 to 2.0% (repeatability)[2]< 4% (between-run variation)[3]
Specificity High (mass-to-charge ratio based)[2]Moderate (potential for co-eluting interferences)[2]High (enzyme-specific)[3]

Experimental Protocols

Reproducibility in measurement is contingent on detailed and standardized experimental protocols.

High-Performance Method: UPLC-MS/MS for N-Acylglycine Quantification

This method offers high sensitivity and specificity, making it ideal for the quantification of this compound in complex biological matrices.[2]

1. Sample Preparation

  • To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[2]

  • Vortex the mixture for 30 seconds.[2]

  • Refrigerate at 4°C for 30 minutes, followed by centrifugation at 12,000 rpm for 5 minutes.[2]

  • The use of a stable isotope-labeled internal standard is essential to correct for matrix effects and variations in sample processing and instrument response.[2]

2. Chromatographic Conditions

  • Column: A polar-embedded C18 stationary phase is often effective for separating polar compounds like N-acylglycines.[2]

  • Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Run Time: Typically around 15 minutes.[2]

3. Mass Spectrometry Detection

  • Ionization: Electrospray ionization (ESI) is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) provides high specificity and sensitivity.[1]

  • Quantification: Based on the peak area ratio of the analyte to the internal standard, with calibration curves constructed using linear regression.[1]

Alternative Method: HPLC with UV Detection and Derivatization

This technique can be employed but may have limitations in specificity compared to MS-based methods.

1. Sample Preparation

  • Similar protein precipitation steps as for UPLC-MS/MS may be necessary.

  • Derivatization is often required to make the analyte detectable by UV.

2. Chromatographic Conditions

  • Run Time: Generally longer than UPLC-MS/MS, around 20-30 minutes.[2]

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample add_is Add Internal Standard start->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant uplc UPLC Separation supernatant->uplc msms Tandem MS Detection uplc->msms integrate Peak Integration msms->integrate quantify Quantification vs. Calibration Curve integrate->quantify

Caption: Experimental workflow for N-acylglycine analysis.

G cluster_hierarchy Metrological Traceability cluster_lab Clinical Laboratory primary Primary Reference Material secondary Secondary Reference Material primary->secondary working Working Calibrator secondary->working routine Routine Measurement Procedure working->routine result Patient Result routine->result

Caption: Hierarchy of measurement standardization.

References

A Researcher's Guide to Protein Succinylation: Succinyl-lysine as the Core Readout and the Peripheral Role of N-Succinylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate world of post-translational modifications, this guide provides a comprehensive comparison of succinyl-lysine, the direct hallmark of protein succinylation, with N-Succinylglycine, a related but functionally distinct molecule. This document will elucidate the central role of succinyl-lysine in cellular regulation and detail the methodologies for its study, while clarifying the limited and indirect relevance of this compound in this specific field of research.

Protein succinylation is a dynamic and reversible post-translational modification (PTM) where a succinyl group is added to a lysine (B10760008) residue on a protein.[1][2] This modification is crucial in regulating a wide array of cellular processes, including metabolism and gene expression.[2][3] The addition of the succinyl group, which carries a negative charge, can significantly alter the structure and function of the target protein.[4] The primary readout and the molecule of interest in these studies is succinyl-lysine . In contrast, This compound , a molecule where a succinyl group is attached to glycine (B1666218), does not appear to be a standard reagent, control, or direct subject of study within the context of in vivo protein succinylation. Its relevance is primarily as a chemical derivative for analytical purposes, rather than a biological entity in this pathway.

Succinyl-lysine: The Focal Point of Succinylation Studies

Succinyl-lysine is the direct product of the enzymatic or non-enzymatic transfer of a succinyl group from succinyl-CoA to the ε-amino group of a lysine residue.[2][5] Its detection and quantification are central to understanding the extent and functional consequences of protein succinylation.

Key Characteristics and Biological Significance of Succinyl-lysine:
  • Charge Alteration: Succinylation changes the charge of the lysine residue from +1 to -1 at physiological pH, a more significant change than that induced by other modifications like acetylation (neutralization).[4][5] This can drastically alter protein conformation and interactions.

  • Metabolic Regulation: A vast number of succinylated proteins are involved in metabolic pathways, particularly in the mitochondria.[6][7] Succinylation can modulate the activity of key metabolic enzymes, thereby influencing cellular energy production and homeostasis.[1][8]

  • Gene Expression: Succinylation of histones and other nuclear proteins can impact chromatin structure and gene transcription.[2]

  • Disease Association: Aberrant protein succinylation has been linked to various diseases, including metabolic disorders and cancer.[3]

This compound: A Chemically Related but Biologically Distant Molecule

This compound is a chemical compound where a succinyl group is attached to the amino group of glycine. While structurally related to succinylated amino acids, it is not the direct product of protein succinylation.

Based on available literature, the primary application of N-succinyl derivatives, including this compound, in a related context is in mass spectrometry . The succinylation of the N-terminal amino group of peptides or amino acids can be used as a chemical derivatization technique to block the terminal amino group and improve fragmentation patterns for sequencing.[9] However, this is a general analytical chemistry technique and is not specific to the biological study of protein succinylation. There is no significant evidence to suggest that this compound is used as a standard, control, or inhibitor in protein succinylation research. One study suggested that glycine may inhibit succinylation in Sirt5-knockout cells, but this does not directly involve the use of this compound as a research tool.

Comparative Data Summary

Due to the vastly different roles of succinyl-lysine and this compound in the context of protein succinylation studies, a direct quantitative performance comparison is not applicable. Instead, the following tables summarize their key features and applications.

FeatureSuccinyl-lysineThis compound
Biological Origin Post-translational modification of lysine residues in proteins.[1]Not a known direct product of in vivo protein modification. Primarily a synthetic chemical compound.
Primary Role in Study Direct marker and readout of protein succinylation.[10]Primarily used as a chemical derivative for mass spectrometry to block N-terminal amino groups of peptides.[9]
Analytical Detection Mass spectrometry (LC-MS/MS), Western blotting with specific anti-succinyl-lysine antibodies.[10][11]Standard analytical techniques for small molecules (e.g., NMR, mass spectrometry).
Functional Impact Alters protein charge, structure, and function, regulating cellular processes.[4][5]No known direct biological function in the context of protein succinylation.

Table 1. Key Differences Between Succinyl-lysine and this compound in Protein Succinylation Research.

Experimental Protocols

Protocol 1: Immunoaffinity Enrichment of Succinylated Peptides for Mass Spectrometry Analysis

This protocol outlines the key steps for enriching succinylated peptides from a complex protein digest for subsequent identification and quantification by LC-MS/MS.

Materials:

  • Cell or tissue lysate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Anti-succinyl-lysine antibody conjugated beads

  • Wash buffers (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., 0.15% trifluoroacetic acid)

  • C18 desalting spin columns

Procedure:

  • Protein Extraction and Digestion:

    • Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • Immunoaffinity Enrichment:

    • Incubate the peptide mixture with anti-succinyl-lysine antibody-conjugated beads to capture succinylated peptides.

    • Wash the beads extensively with wash buffers to remove non-specifically bound peptides.

  • Elution and Desalting:

    • Elute the enriched succinylated peptides from the beads using an acidic elution buffer.

    • Desalt and concentrate the eluted peptides using C18 spin columns.

  • LC-MS/MS Analysis:

    • Analyze the enriched peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the succinylation sites and quantify their abundance.[10]

Protocol 2: Western Blotting for Detection of Protein Succinylation

This protocol describes the detection of succinylated proteins in a sample using an antibody specific to succinyl-lysine.

Materials:

  • Protein samples

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (anti-succinyl-lysine)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Separation:

    • Separate protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-succinyl-lysine antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[11]

Visualizing Key Processes

To better understand the workflows and pathways discussed, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis a Protein Lysate b Reduction & Alkylation a->b c Trypsin Digestion b->c d Immunoaffinity Purification (Anti-Succinyl-lysine) c->d e LC-MS/MS d->e f Data Analysis e->f

Workflow for Succinylation Site Identification.

signaling_pathway cluster_metabolism Cellular Metabolism cluster_protein_modification Protein Modification cluster_cellular_response Cellular Response succinyl_coa Succinyl-CoA protein Protein (with Lysine) succinyl_coa->protein Succinylation (Enzymatic/Non-enzymatic) succ_protein Succinylated Protein (Succinyl-lysine) protein->succ_protein response Altered Protein Function & Cellular Processes succ_protein->response

Central Role of Succinyl-lysine in Cellular Signaling.

Conclusion

In the study of protein succinylation, succinyl-lysine stands as the central molecule of interest. It is the direct and quantifiable evidence of this post-translational modification, and its detection is paramount to understanding the functional consequences of succinylation in health and disease. Researchers have a robust toolkit, including mass spectrometry and specific antibodies, to investigate succinyl-lysine's role in cellular processes.

Conversely, This compound does not play a direct or significant role in the biological investigation of protein succinylation. Its utility is confined to specific analytical chemistry applications, such as peptide derivatization for mass spectrometry, which is distinct from the study of the physiological succinylation of proteins. Therefore, for researchers in this field, the focus should remain firmly on the detection, quantification, and functional characterization of succinyl-lysine to unravel the complexities of this important post-translational modification.

References

A Comparative Review of N-Acyl Amino Acid Functions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 20, 2025

N-acyl amino acids (NAAAs) are a burgeoning class of endogenous lipid signaling molecules, demonstrating a remarkable diversity of function and therapeutic potential. Structurally composed of a fatty acid conjugated to an amino acid via an amide bond, these molecules are integral to a wide array of physiological processes, from neuromodulation and inflammation to metabolic regulation. This guide provides a comparative overview of NAAA functions, presenting key quantitative data, detailed experimental methodologies, and visualizations of their signaling pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Comparative Analysis of N-Acyl Amino Acid Bioactivity

The biological effects of NAAAs are dictated by both their acyl chain and amino acid headgroup, which together determine their affinity and efficacy at various molecular targets. This section provides a comparative summary of the quantitative data available for different NAAAs, highlighting their interactions with key receptors and enzymes.

G-Protein Coupled Receptor (GPCR) Modulation

Several NAAAs have been identified as ligands for various GPCRs, often with conflicting reports in the literature, underscoring the complexity of their pharmacology.

Table 1: Comparative Potency of N-Acyl Amino Acids at GPCRs

N-Acyl Amino AcidReceptorAssay TypeSpeciesPotency (EC50/IC50/Ki)Reference(s)
N-Arachidonoyl glycine (B1666218)GPR18Adenylyl Cyclase InhibitionHuman20 nM (EC50)
N-Arachidonoyl glycineGPR18β-arrestin RecruitmentHumanNo activity observed[1]
N-Arachidonoyl glycineGPR92Calcium MobilizationHuman1-30 µM (weak activation)[2]
N-Oleoyl glycineGlyR α1Electrophysiology (potentiation)Rat10 µM (EC50 of glycine with 3 µM NOGly)[3][4]

Note: The activity of N-arachidonoyl glycine at GPR18 is a subject of ongoing debate in the scientific community.

Enzyme Inhibition and Substrate Specificity

The metabolic stability of NAAAs is largely governed by the enzyme Fatty Acid Amide Hydrolase (FAAH). The efficiency of FAAH-mediated hydrolysis varies significantly depending on the structure of the NAAA.

Table 2: Comparative FAAH Hydrolysis of N-Acyl Amides

SubstrateRelative Hydrolysis Rate (nmol/min/mg protein)Reference(s)
N-Arachidonoyl ethanolamide (Anandamide)~0.5[5]
N-Oleoyl glycine0.05 - 0.15[5]
N-Oleoyl serine0.05 - 0.15[5]
N-Arachidonoyl glycine0.05 - 0.15[5]
N-Arachidonoyl serine~1.5[5]

Data from FAAH-transfected cells.

Furthermore, some NAAAs have been shown to inhibit other enzymes involved in lipid metabolism. For instance, N-oleoyl-leucine and N-oleoyl-phenylalanine are competitive inhibitors of CYP4F2, an enzyme involved in the hydroxylation of fatty acids.[6]

Ion Channel Modulation

NAAAs can also directly modulate the activity of various ion channels, contributing to their effects on cellular excitability and signaling.

Table 3: Modulation of Ion Channels by N-Acyl Amino Acids

N-Acyl Amino AcidIon ChannelEffectNotesReference(s)
N-Oleoyl valineTRPV3AntagonistImplicated in thermoregulation.[7]
N-Oleoyl glycineGlycine Receptors (α1, α2, α1β, α2β)Positive Allosteric ModulatorPotentiates glycine-induced currents by over 100% at 1 µM.[3]
N-Oleoyl glycineGlycine Receptors (α3, α3β)Positive Allosteric ModulatorPotentiates glycine-induced currents by over 50% at 1 µM.[3]

Signaling Pathways of N-Acyl Amino Acids

The diverse biological functions of NAAAs are underpinned by their ability to engage a variety of signaling cascades. The following diagrams, generated using the DOT language, illustrate some of the key pathways.

GPR55_Signaling NAAA N-Acyl Amino Acid (e.g., N-Palmitoyl-leucine) GPR55 GPR55 NAAA->GPR55 binds Gq Gαq GPR55->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC co-activates Downstream Downstream Signaling PKC->Downstream FAAH_Metabolism NAAA N-Acyl Amino Acid FAAH Fatty Acid Amide Hydrolase (FAAH) NAAA->FAAH substrate FA Fatty Acid FAAH->FA produces AA Amino Acid FAAH->AA produces Inhibitor FAAH Inhibitor Inhibitor->FAAH inhibits Glycine_Receptor_Modulation cluster_membrane Cell Membrane GlyR Glycine Receptor (GlyR) Cl_influx Cl⁻ Influx GlyR->Cl_influx opens channel Glycine Glycine Glycine->GlyR binds (agonist) NAAA N-Acyl Amino Acid (e.g., N-Oleoyl glycine) NAAA->GlyR binds (PAM) Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization leads to

References

Validating N-Succinylglycine's Mechanism of Action: A Comparative Guide for Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Succinylglycine's performance with alternative compounds in cellular models, focusing on the validation of its mechanism of action. Experimental data and detailed protocols are presented to support the comparative analysis.

Introduction to this compound

This compound is a derivative of the amino acid glycine (B1666218). While direct experimental data on its specific mechanism of action is limited in publicly available literature, its structural similarity to other N-acyl glycines suggests a potential role as a modulator of glycine neurotransmission. This guide will explore the hypothesized mechanism of this compound as an inhibitor of glycine transporters and compare its potential efficacy with well-characterized inhibitors.

Hypothesized Mechanism of Action: Glycine Transporter Inhibition

The primary hypothesis for the mechanism of action of this compound is the inhibition of glycine transporters (GlyTs), particularly the glycine transporter 2 (GlyT2). Glycine transporters are crucial for regulating glycine levels in the synaptic cleft. By inhibiting these transporters, the concentration of synaptic glycine can be increased, leading to enhanced activation of glycine receptors.

This mechanism is shared by a class of molecules known as N-acyl glycines. For instance, N-arachidonoylglycine (NAGly) is an endogenous lipid that acts as an inhibitor of GlyT2.[1][2] This suggests that this compound, as an N-acyl glycine derivative, may exhibit similar inhibitory activity.

Below is a diagram illustrating the proposed signaling pathway.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glycine_vesicle Glycine Vesicle glycine_released Glycine glycine_vesicle->glycine_released Release glyt2 GlyT2 glycine_released->glyt2 Reuptake increased_glycine Increased Glycine n_succinylglycine This compound n_succinylglycine->glyt2 Inhibition glycine_receptor Glycine Receptor increased_glycine->glycine_receptor Activation downstream_signaling Downstream Signaling glycine_receptor->downstream_signaling start Start cell_culture Culture cells expressing hGlyT1 or hGlyT2 (e.g., HEK293, CHO) start->cell_culture seeding Seed cells into multi-well plates cell_culture->seeding preincubation Pre-incubate with This compound or control inhibitors seeding->preincubation addition Add [3H]glycine and non-radiolabeled glycine preincubation->addition incubation Incubate for a defined period (e.g., 10-30 min) addition->incubation termination Terminate uptake by washing with ice-cold buffer incubation->termination lysis Lyse cells termination->lysis scintillation Measure radioactivity using liquid scintillation counting lysis->scintillation analysis Calculate % inhibition and determine IC50 scintillation->analysis end End analysis->end start Obtain IC50 of This compound on GlyT1 and GlyT2 compare_glyt1 IC50 on GlyT1 > IC50 on GlyT2? start->compare_glyt1 compare_glyt2 IC50 on GlyT2 > IC50 on GlyT1? compare_glyt1->compare_glyt2 No selective_glyt2 Conclusion: this compound is a selective GlyT2 inhibitor compare_glyt1->selective_glyt2 Yes selective_glyt1 Conclusion: this compound is a selective GlyT1 inhibitor compare_glyt2->selective_glyt1 Yes non_selective Conclusion: this compound is a non-selective GlyT inhibitor compare_glyt2->non_selective No (similar IC50s) no_activity Conclusion: this compound is not a GlyT inhibitor compare_glyt2->no_activity No (high IC50s)

References

Comparison of N-Succinylglycine with other selective mGluR1 antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of selective antagonists for the metabotropic glutamate (B1630785) receptor 1 (mGluR1), a critical G-protein coupled receptor involved in synaptic plasticity, learning, and memory. While this guide aims to be comprehensive, it is important to note that publicly available pharmacological data on the mGluR1 antagonist activity of N-Succinylglycine is not available in the current scientific literature. Therefore, a direct quantitative comparison of this compound with other selective mGluR1 antagonists is not feasible at this time. This document will focus on a comparative analysis of well-characterized selective mGluR1 antagonists with supporting experimental data.

Introduction to mGluR1 and its Antagonism

Metabotropic glutamate receptor 1 (mGluR1) is a class C G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system.[1] Upon activation by glutamate, mGluR1 couples primarily through Gαq/11 proteins to activate phospholipase C (PLC). This initiates a signaling cascade involving the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of intracellular calcium and the activation of protein kinase C (PKC). Downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) and Akt pathways, are also modulated by mGluR1 activation. Given its significant role in neuronal function, selective antagonism of mGluR1 is a promising therapeutic strategy for a variety of neurological and psychiatric disorders.

Quantitative Comparison of Selective mGluR1 Antagonists

The following table summarizes the in vitro potency of several well-characterized selective mGluR1 antagonists. The data is compiled from various radioligand binding and functional assays.

CompoundAssay TypeSpeciesIC50KiReference
LY367385 Phosphoinositide HydrolysisRecombinant8.8 µM-[2]
JNJ16259685 DHPG-induced responses in brain slicesRat100 nM (effective concentration)-
YM-202074 Inositol Phosphate ProductionRat8.6 nM4.8 nM
(S)-4-Carboxyphenylglycine (S-4CPG) Phosphoinositide HydrolysisBHK cells expressing mGluR1α65 ± 5 µM-
(R,S)-α-Methyl-4-carboxyphenylglycine (M4CPG) Phosphoinositide HydrolysisBHK cells expressing mGluR1α155 ± 38 µM-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize mGluR1 antagonists.

Radioligand Binding Assay (Competitive)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the mGluR1 receptor, allowing for the determination of the compound's binding affinity (Ki).

1. Membrane Preparation:

  • HEK293 cells stably expressing human mGluR1 are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and debris.

  • The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in assay buffer.

2. Binding Reaction:

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of a selective mGluR1 radioligand (e.g., [3H]-R214127) and varying concentrations of the unlabeled antagonist.

  • Non-specific binding is determined in the presence of a high concentration of a known mGluR1 antagonist.

  • The reaction is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

3. Filtration and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes bound to the radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation fluid is added to each well, and the radioactivity is quantified using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (the concentration of antagonist that inhibits 50% of specific binding) is determined by non-linear regression analysis.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an mGluR1 agonist.

1. Cell Culture and Plating:

  • HEK293 cells stably expressing mGluR1 are cultured in appropriate media.

  • Cells are seeded into black-walled, clear-bottom 96-well plates and allowed to adhere overnight.

2. Dye Loading:

  • The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.

  • The cells are then washed to remove excess dye.

3. Compound Incubation and Signal Detection:

  • The cells are pre-incubated with varying concentrations of the mGluR1 antagonist for a specified period.

  • The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • A baseline fluorescence reading is taken before the addition of an mGluR1 agonist (e.g., DHPG).

  • The fluorescence signal is monitored in real-time after the addition of the agonist.

4. Data Analysis:

  • The increase in fluorescence intensity reflects the rise in intracellular calcium.

  • The antagonist's effect is quantified by the reduction in the agonist-induced calcium signal.

  • IC50 values are determined by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

mGluR1 Signaling Pathway

mGluR1_Signaling_Pathway Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq11 Gαq/11 mGluR1->Gq11 Activates ERK ERK Pathway mGluR1->ERK Akt Akt Pathway mGluR1->Akt PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Synaptic Plasticity) PKC->Cellular_Response ERK->Cellular_Response Akt->Cellular_Response

Caption: Simplified mGluR1 signaling cascade upon glutamate binding.

Experimental Workflow for mGluR1 Antagonist Characterization

Antagonist_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Calcium Mobilization Assay (Determine IC50) Binding_Assay->Functional_Assay Selectivity_Screen Selectivity Screening (vs. other mGluRs and receptors) Functional_Assay->Selectivity_Screen PK_Studies Pharmacokinetic Studies (ADME) Selectivity_Screen->PK_Studies Efficacy_Models Efficacy in Animal Models (e.g., Pain, Anxiety) PK_Studies->Efficacy_Models Safety_Tox Safety and Toxicology Studies Efficacy_Models->Safety_Tox Lead_Optimization Lead Optimization Safety_Tox->Lead_Optimization Start Compound Synthesis Start->Binding_Assay Lead_Optimization->Start Iterative Improvement

Caption: General workflow for the discovery and development of mGluR1 antagonists.

References

Safety Operating Guide

Proper Disposal of N-Succinylglycine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of N-Succinylglycine, a compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and environmental protection.

This compound is a white crystalline solid that is not classified as a hazardous substance for transport. However, it is categorized as causing serious eye irritation (H319). Therefore, appropriate handling and disposal are necessary to mitigate any potential risks. The primary method of disposal is through a licensed chemical waste management service, in accordance with local, state, and federal regulations.

Key Data for this compound Disposal

For quick reference, the following table summarizes essential quantitative data for this compound.

PropertyValue
Molecular Formula C₆H₉NO₅[1]
Molecular Weight 175.14 g/mol [1]
Appearance White crystalline powder
GHS Hazard Statement H319: Causes serious eye irritation
Storage Class 13 - Non-Combustible Solids

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for the disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

2. Waste Collection and Segregation:

  • Solid Waste:

    • Collect unwanted solid this compound in a designated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

    • Use a spatula or scoop to carefully transfer the solid material, avoiding the creation of dust.

  • Contaminated Materials:

    • Any materials contaminated with this compound, such as weighing boats, pipette tips, or gloves, should also be placed in the designated hazardous waste container.

3. Container Labeling:

  • Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of waste

    • The appropriate GHS pictogram (an exclamation mark for eye irritation)

    • The date of accumulation

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Ensure the storage area is away from incompatible materials.

  • Do not mix this compound waste with other chemical waste streams.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Provide the waste disposal service with a complete and accurate description of the waste.

  • Crucially, do not dispose of this compound down the drain or in the regular trash.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Unwanted This compound ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe waste_container Place in a Labeled Hazardous Waste Container ppe->waste_container labeling Label Container: - 'Hazardous Waste' - 'this compound' - GHS Pictogram - Date waste_container->labeling storage Store in Designated Waste Accumulation Area labeling->storage disposal_service Arrange for Pickup by Licensed Waste Disposal Service storage->disposal_service

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling N-Succinylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory personnel handling N-Succinylglycine. Adherence to these procedures is vital for ensuring a safe working environment and proper disposal of chemical waste.

Immediate Safety Information

This compound is classified as a substance that causes serious eye irritation. Following the appropriate safety protocols is essential to minimize risk.

Key Safety Information Summary

CategoryInformationReference
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statement H319: Causes serious eye irritation.
Precautionary Statements P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

To ensure personal safety while handling this compound, the following personal protective equipment is mandatory.

PPE CategorySpecificationRationale
Eye Protection Goggles (European Standard EN 166)To prevent eye contact and serious eye irritation.[1]
Hand Protection Protective gloves (e.g., Nitrile rubber)To avoid skin contact.
Body Protection Appropriate protective clothing (e.g., lab coat)To prevent skin exposure.[1]
Respiratory Protection NIOSH/MSHA or European Standard EN 149:2001 approved respiratorRequired when engineering controls are insufficient to maintain concentrations below exposure limits or during large-scale operations.[1]

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural steps for the safe handling of this compound from receipt to use in experimental protocols.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a tightly closed and dry place.[2]

  • Recommended storage temperature is between 2-8°C.

2. Preparation and Use:

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood to avoid dust formation.[1]

  • Before handling, ensure all required PPE is correctly worn.

  • Weigh the required amount of this compound using a calibrated balance within the fume hood.

  • If preparing a solution, add the powder to the solvent slowly to prevent splashing. This compound is soluble in water.[3][4]

  • After use, ensure the container is tightly sealed.

3. Accidental Release Measures:

  • In case of a spill, avoid generating dust.[1]

  • For small spills, sweep up the solid material and place it into a suitable, labeled container for disposal.[1]

  • For large spills, evacuate the area and follow emergency procedures.

  • Do not let the product enter drains.[2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Dispose of this compound waste and contaminated materials in a designated and approved waste disposal plant.[1]

  • Do not mix with other waste. Leave chemicals in their original containers if possible.[2]

  • Handle uncleaned containers as you would the product itself.[2]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Retrieve this compound Retrieve this compound Prepare Work Area->Retrieve this compound Weigh Powder Weigh Powder Retrieve this compound->Weigh Powder Prepare Solution Prepare Solution Weigh Powder->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Clean Work Area Clean Work Area Conduct Experiment->Clean Work Area Dispose of Waste Dispose of Waste Clean Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Workflow for handling this compound.

References

×

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Top-N result to add to graph 6

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N-Succinylglycine
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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.